Product packaging for Corifungin(Cat. No.:CAS No. 41610-51-9)

Corifungin

Cat. No.: B1257603
CAS No.: 41610-51-9
M. Wt: 946.1 g/mol
InChI Key: MTSXPVSZJVNPBE-OCOINPOZSA-M
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Description

Corifungin is a water-soluble polyene macrolide compound identified for its significant in vitro and in vivo efficacy against the free-living amoeba Naegleria fowleri , the causative agent of Primary Amebic Meningoencephalitis (PAM) . Its primary research value lies in its promising performance as a potential therapeutic agent, demonstrating higher in vitro activity against Naegleria species than the current drug of choice, amphotericin B . Studies indicate that its mechanism of action involves the disruption of the cytoplasmic and plasma membranes of the trophozoite form of the amoeba, followed by alterations in mitochondria, which ultimately leads to cell lysis . Transmission electron microscopy of N. fowleri trophozoites treated with this compound has visually confirmed these morphological changes, including the complete disintegration of amebae . In a mouse model of PAM, a single daily intraperitoneal dose of 9 mg/kg for 10 days resulted in 100% survival of mice and an absence of detectable amebae in the brain, an outcome not achieved with the same dose of amphotericin B . Based on these compelling preclinical results, this compound has been granted orphan drug status by the U.S. FDA for the treatment of PAM . This product is intended for research purposes to further investigate its mechanism of action, efficacy, and potential applications. This compound is For Research Use Only. Not for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H72NNaO17 B1257603 Corifungin CAS No. 41610-51-9

Properties

CAS No.

41610-51-9

Molecular Formula

C47H72NNaO17

Molecular Weight

946.1 g/mol

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1

InChI Key

MTSXPVSZJVNPBE-OCOINPOZSA-M

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.[Na+]

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+]

Other CAS No.

41610-51-9

Synonyms

corifungin

Origin of Product

United States

Foundational & Exploratory

Corifungin: A Technical Guide to its Discovery, Isolation, and Characterization from Microbial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin, a water-soluble polyene macrolide antibiotic, has emerged as a promising therapeutic agent, particularly in the treatment of primary amebic meningoencephalitis (PAM).[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from microbial sources. It details plausible experimental protocols for the fermentation of a producing microorganism, likely a Streptomyces species, followed by comprehensive extraction and purification methodologies. Furthermore, this document outlines the analytical techniques pivotal for the structural elucidation of this compound and presents available quantitative data on its biological activity. Diagrams illustrating experimental workflows and the proposed mechanism of action are included to provide a clear and comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a polyene macrolide antibiotic, a class of compounds known for their antifungal properties.[2][4] Its discovery was a significant advancement in the search for more effective and less toxic alternatives to existing antifungal agents like Amphotericin B.[1][5] Notably, this compound is a water-soluble compound, which offers considerable advantages in terms of formulation and administration.[6] This guide focuses on the technical aspects of bringing a compound like this compound from a microbial source to a purified and characterized state, providing a foundational understanding for researchers in the field of natural product drug discovery.

Discovery of this compound

The identification of this compound was the result of a high-throughput screening (HTS) campaign designed to identify compounds with activity against pathogenic amoebae, such as Naegleria fowleri.[1][2][3][7] HTS allows for the rapid assessment of large libraries of compounds, including those from microbial fermentation broths, for specific biological activities.

High-Throughput Screening Workflow

The general workflow for the discovery of a novel bioactive compound like this compound through HTS is depicted below.

HTS_Workflow cluster_0 Microbial Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Validation and Characterization cluster_3 Lead Compound Microbe Microbial Strain Collection (e.g., Streptomyces spp.) Fermentation Fermentation in Multi-Well Plates Microbe->Fermentation Extraction Crude Extract Preparation Fermentation->Extraction Assay Automated Bioassay (e.g., anti-Naegleria) Extraction->Assay Hit_ID Primary Hit Identification Assay->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response Secondary_Assay Secondary & Orthogonal Assays Dose_Response->Secondary_Assay Purification Bioassay-Guided Purification Secondary_Assay->Purification Structure Structural Elucidation Purification->Structure This compound This compound Structure->this compound

Caption: High-throughput screening workflow for the discovery of this compound.

Isolation of this compound from Microbial Sources

While the specific producing organism for this compound is not publicly disclosed, it is highly probable that it is a member of the genus Streptomyces, which are renowned for their production of a wide array of secondary metabolites, including many antibiotics. The following sections detail a representative protocol for the fermentation, extraction, and purification of a polyene macrolide like this compound from a Streptomyces species.

Fermentation

The production of this compound would be achieved through submerged fermentation of the producing microorganism. Optimization of fermentation parameters is critical for maximizing the yield of the desired secondary metabolite.

  • Inoculum Preparation:

    • A cryopreserved stock of the Streptomyces sp. is streaked onto a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) and incubated at 28-30°C for 7-10 days to achieve good sporulation.

    • A loopful of spores is used to inoculate a seed culture flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • The seed culture is incubated at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Fermentation:

    • The production medium is prepared and sterilized. A representative medium composition is provided in the table below.

    • Production flasks or a bioreactor are inoculated with a 5-10% (v/v) of the seed culture.

    • The fermentation is carried out at 28-30°C with agitation (200-250 rpm in flasks, or as per bioreactor specifications) for 7-10 days.

    • Key parameters such as pH, dissolved oxygen, and glucose concentration are monitored and controlled throughout the fermentation process.

ComponentConcentration (g/L)Purpose
Glucose20-40Carbon Source
Soy Peptone5-10Nitrogen Source
Yeast Extract2-5Nitrogen and Vitamin Source
CaCO₃1-2pH Buffering
K₂HPO₄0.5-1Phosphate Source
MgSO₄·7H₂O0.2-0.5Mineral Source
Trace Elements Solution1 mLCo-factors for Enzymes
Extraction and Purification

Following fermentation, this compound needs to be extracted from the culture broth and purified to remove other metabolites, media components, and cellular debris. A multi-step process involving solvent extraction and chromatography is typically employed.

  • Harvest and Extraction:

    • The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

    • The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. This process is repeated 2-3 times to maximize the recovery of this compound.

    • The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., dichloromethane and methanol) to separate compounds based on polarity. Fractions are collected and tested for bioactivity.

    • Preparative HPLC: Active fractions are further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. A gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is used for elution.

    • The purity of the isolated this compound is assessed by analytical HPLC.

Purification StepInput Mass (g)Output Mass (mg)Purity (%)
Crude Extract10.010,000~5
Silica Gel Chromatography10.0500~40
Preparative HPLC50050>95

Structural Elucidation of this compound

The determination of the chemical structure of a novel compound like this compound is a critical step and is achieved through a combination of spectroscopic techniques.

Analytical Techniques
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass of the molecule, which allows for the prediction of its elemental composition. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in identifying structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the complete chemical structure:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the final structure.

PropertyValue
Molecular FormulaC₄₇H₇₃NO₁₇Na
Molecular Weight947.4 g/mol
AppearanceWhite to off-white solid
SolubilityWater soluble (>100 mg/mL)[6]
¹H NMRComplex spectrum with characteristic signals for polyene chain and sugar moieties (Data not publicly available)
¹³C NMRMultiple signals corresponding to 47 carbon atoms (Data not publicly available)
HR-MS[M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass (Data not publicly available)

Biological Activity and Mechanism of Action

This compound has demonstrated potent activity against Naegleria species.[1][2][3] Its mechanism of action is believed to be similar to that of Amphotericin B, involving the disruption of the cell membrane.

In Vitro and In Vivo Efficacy

This compound has shown superior efficacy compared to Amphotericin B in both in vitro and in vivo models.

OrganismAssayEC₅₀ / IC₅₀ (µM)Reference
N. gruberiGrowth Inhibition0.2[1]
N. fowleriViability (72h)IC₅₀ not specified, but 90% death at 12.5 µM[1]

In a mouse model of PAM, a daily intraperitoneal dose of 9 mg/kg of this compound for 10 days resulted in 100% survival, whereas the same dose of Amphotericin B resulted in only 60% survival.[1]

Proposed Mechanism of Action

This compound, being a polyene macrolide, is thought to interact with ergosterol, a key component of fungal and protozoan cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular contents, ultimately leading to cell death.

MoA cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Membrane Fungal/Protozoan Cell Membrane This compound->Membrane Binds to Ergosterol Ergosterol This compound->Ergosterol Interacts with Pore Pore Formation Ergosterol->Pore Leads to Leakage Ion & Small Molecule Leakage Pore->Leakage Disruption Membrane Potential Disruption Pore->Disruption Death Cell Death Leakage->Death Disruption->Death

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a significant discovery in the field of anti-infective agents. This technical guide has provided a comprehensive overview of the methodologies likely involved in its discovery, isolation from a microbial source, and structural characterization. The detailed protocols and workflows serve as a valuable resource for researchers and professionals engaged in natural product drug discovery and development. The promising biological activity and favorable physicochemical properties of this compound underscore the continued importance of microbial sources in the search for novel therapeutics. Further research into its biosynthesis and optimization of its production will be crucial for its potential clinical development.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Corifungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin is a polyene macrolide antibiotic with significant potential, particularly in the treatment of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri. Its structural complexity, characterized by a large macrolide ring, a polyene chain, and numerous stereocenters, dictates its biological activity and therapeutic profile. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties and the experimental approaches underlying its structural elucidation. Furthermore, it delves into its proposed mechanism of action, offering insights for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex natural product with a well-defined chemical architecture. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C47H73NO17Na[1]
Molecular Weight 947.4 g/mol [1]
IUPAC Name Sodium; (1R,3S,5R,7R,9E,11E,13E,15E,17S,19S,21R,22R,24S,25R,26S,28R,30S,32S,33R)-22-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,21,25,33-pentahydroxy-26,28-dimethyl-24-propyl-2,4,8-trioxaspiro[5.5]undecane-19-carboxy-(9→17)-lactoneInferred from structural data
CAS Number 41610-51-9N/A
Appearance Not explicitly reported, but related compounds are typically yellow solidsN/A
Solubility Water-soluble[2]

The core structure of this compound is a large macrolactone ring, a defining feature of macrolide antibiotics. Attached to this ring is a polyene chain, which is responsible for the characteristic UV-visible absorption of this class of compounds. Also attached to the macrolide ring is a mycosamine sugar moiety, which plays a crucial role in the molecule's interaction with biological membranes.

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure. The molecule possesses 19 defined stereocenters, leading to a specific and rigid conformation that is essential for its therapeutic effects.

Stereochemical FeatureDescriptionReference(s)
Number of Stereocenters 19N/A
Absolute Configuration DeterminedN/A
Key Stereochemical Aspects The relative and absolute configurations of the numerous hydroxyl and methyl groups on the macrolide ring are critical for its binding to target molecules.[3]

The determination of the absolute stereochemistry of such a complex molecule is a significant challenge and typically relies on a combination of advanced analytical techniques.

Experimental Protocols for Structural Elucidation

Isolation and Purification

The initial step in the characterization of a natural product like this compound involves its isolation from the producing organism, which is often a species of actinomycetes.

General Protocol:

  • Fermentation: The producing microorganism is cultured in a suitable liquid medium to promote the biosynthesis of the target compound.

  • Extraction: The fermentation broth is harvested, and the cells are separated from the supernatant. The compound of interest is then extracted from the mycelium and/or the supernatant using organic solvents such as methanol, acetone, or ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. These techniques typically include:

    • Silica Gel Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion separation.

    • High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification to yield the pure compound.

Structure Determination

Once a pure sample is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom in the molecule, revealing the types of functional groups present and their connectivity.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the assembly of the carbon skeleton and the placement of substituents.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the fragments to gain further structural information.

X-ray Crystallography:

  • This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

  • Protocol:

    • Crystallization: A single crystal of the compound is grown from a supersaturated solution. This is often the most challenging step for large, flexible molecules like polyene macrolides.

    • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the final structure is refined to match the experimental data.

Mechanism of Action

The therapeutic effect of this compound, particularly against Naegleria fowleri, is believed to be analogous to that of other polyene macrolides like Amphotericin B. The primary mechanism involves the disruption of the cell membrane's integrity, with a secondary effect on mitochondria.[4]

Cell Membrane Disruption

The primary target of polyene macrolides is ergosterol, the principal sterol in the cell membranes of fungi and some protozoa, including Naegleria. In contrast, mammalian cells contain cholesterol, and the differential affinity of this compound for ergosterol over cholesterol is the basis for its selective toxicity.

The proposed mechanism involves the following steps:

  • Binding to Ergosterol: The hydrophobic polyene chain of this compound interacts with ergosterol within the cell membrane.

  • Pore Formation: Several this compound-ergosterol complexes aggregate to form transmembrane channels or pores.

  • Increased Permeability: These pores disrupt the normal permeability of the cell membrane, leading to the leakage of essential intracellular components, such as ions (K+, Na+) and small organic molecules.

  • Cell Death: The loss of ionic homeostasis and vital cellular contents ultimately leads to cell death.

Corifungin_Membrane_Disruption This compound Mechanism of Action: Membrane Disruption This compound This compound Complex This compound-Ergosterol Complex This compound->Complex Binds to Ergosterol Ergosterol in Cell Membrane Ergosterol->Complex Pore Transmembrane Pore Formation Complex->Pore Aggregation Leakage Ion and Molecule Leakage Pore->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: this compound's primary mechanism of action.

Mitochondrial Dysfunction

In addition to its effects on the cell membrane, this compound has been observed to target and damage the mitochondria of Naegleria fowleri.[4] Transmission electron microscopy studies have shown mitochondrial swelling and disruption of the cristae in this compound-treated amoebae.[4]

The precise signaling pathway leading to mitochondrial dysfunction is not fully elucidated but is thought to contribute significantly to the amoebicidal activity of the drug. This may involve direct interaction with mitochondrial membranes or the induction of oxidative stress.

Corifungin_Mitochondrial_Dysfunction This compound-Induced Mitochondrial Dysfunction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Swelling Mitochondrial Swelling and Cristae Disruption Mitochondria->Swelling Induces Dysfunction Mitochondrial Dysfunction Swelling->Dysfunction Apoptosis Apoptosis-like Cell Death Dysfunction->Apoptosis Contributes to

Caption: this compound's secondary mechanism of action.

Conclusion

This compound is a structurally intricate polyene macrolide with potent biological activity. Its well-defined stereochemistry is paramount to its function, which primarily involves the disruption of the target cell's membrane via interaction with ergosterol, supplemented by the induction of mitochondrial dysfunction. The detailed structural and mechanistic understanding of this compound provides a solid foundation for further research and development, including the synthesis of novel analogs with improved therapeutic indices and the exploration of its full clinical potential. The experimental protocols outlined in this guide, while generalized, represent the standard methodologies employed in the structural elucidation of such complex natural products and serve as a valuable reference for researchers in the field.

References

Corifungin molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Corifungin, a water-soluble polyene macrolide, has emerged as a promising therapeutic agent, particularly for the treatment of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri. As a derivative of Amphotericin B, it shares a similar mechanism of action centered on the disruption of cell membrane integrity. This technical guide provides an in-depth overview of this compound's molecular properties, its proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.

Chemical and Physical Properties

This compound is the sodium salt of Amphotericin B, which enhances its solubility in aqueous solutions.[1] There are slight variations in the reported molecular formula and weight across different databases. A summary of these properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C47H73NO17Na[2]
C47H72NNaO17
C47H72NO17.Na
Molecular Weight 947.4 g/mol [2]
946.1 g/mol
946.06 g/mol
Anionic Moiety (C47H72NO17-) 923.07 g/mol
Sodium Ion (Na+) 22.99 g/mol

Biological Activity and Mechanism of Action

This compound's biological activity is attributed to its interaction with sterols in the cell membranes of susceptible eukaryotic organisms.[3] The mechanism is believed to be analogous to that of its parent compound, Amphotericin B.[1][2]

The polyene structure of this compound possesses a hydrophobic polyene chain and a hydrophilic polyol region.[4] This amphipathic nature facilitates its insertion into the lipid bilayer of the cell membrane. This compound exhibits a high affinity for ergosterol, the primary sterol in fungal cell membranes.[5][6] While the specific sterols of Naegleria fowleri are a subject of ongoing research, it is hypothesized that this compound interacts with similar sterol components in the ameba's membrane.

This interaction leads to the formation of transmembrane pores or channels.[2][4][5] These pores disrupt the osmotic integrity of the cell membrane, allowing the leakage of essential intracellular ions (such as K+) and small molecules.[5][7] The resulting ionic imbalance and loss of vital cellular contents lead to cell death.[5][8] An alternative but related "sterol sponge" model suggests that large extramembranous aggregates of the drug extract sterols directly from the membrane, leading to its destabilization.[9][10] Ultrastructural studies have shown that this compound treatment of N. fowleri causes disruption of the plasma and cytoplasmic membranes, as well as alterations to mitochondria, ultimately resulting in complete cell lysis.[1][11]

G cluster_membrane Naegleria fowleri Cell Membrane Sterol Sterol p3 Pore Transmembrane Pore Formation Sterol->Pore Induces p1 p2 p4 p5 This compound This compound This compound->Sterol Binds to Leakage Leakage of Intracellular Ions (K+) & Molecules Pore->Leakage Lysis Cell Death / Lysis Leakage->Lysis

Caption: Proposed mechanism of action for this compound against Naegleria fowleri.

Experimental Protocols

The following section details key experimental methodologies for the preclinical evaluation of this compound against Naegleria fowleri.

In Vitro Susceptibility Testing

This protocol is used to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against N. fowleri trophozoites.

Materials:

  • Naegleria fowleri trophozoites in axenic culture (e.g., in Nelson's medium).

  • This compound stock solution.

  • Sterile 96-well microplates.

  • Hemacytometer.

  • Incubator at 37°C.

  • Inverted microscope.

Procedure:

  • Ameba Preparation: Harvest N. fowleri trophozoites from culture during the logarithmic growth phase. Count the trophozoites using a hemacytometer to prepare a suspension of a known concentration (e.g., 1 x 10^5 cells/mL).

  • Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve a range of final concentrations for testing (e.g., 0.01 to 25 µM).[4]

  • Plate Seeding: Add 96 µL of the trophozoite suspension (containing approximately 10,000 amebae) to each well of a 96-well plate.[4]

  • Drug Addition: Add 4 µL of each this compound dilution to the respective wells. Include control wells with medium only (negative control) and a known active compound like Amphotericin B (positive control).

  • Incubation: Seal the plates and incubate at 37°C for a specified period, typically 72 hours.[2]

  • Quantification: At the end of the incubation period, count the number of viable amebae in each well using a hemacytometer and the trypan blue exclusion method (see Protocol 3.2).

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

Cell Viability Assessment using Trypan Blue Exclusion

This method distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Cell suspension (e.g., from the in vitro susceptibility assay).

  • 0.4% Trypan Blue solution.

  • Microcentrifuge tubes.

  • Hemacytometer and coverslip.

  • Light microscope.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio).[12]

  • Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[13][14]

  • Loading: Carefully load 10-20 µL of the mixture into a clean hemacytometer.

  • Counting: Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells within the grid of the hemacytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes induced by this compound on N. fowleri trophozoites.

Materials:

  • N. fowleri trophozoites treated with this compound and control trophozoites.

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer.[4]

  • Post-fixative: 1% osmium tetroxide.[4]

  • Ethanol series (for dehydration).

  • Propylene oxide.[4]

  • Epoxy resin.[4]

  • Uranyl acetate and lead citrate (for staining).[4]

  • Transmission Electron Microscope.

Procedure:

  • Fixation: Centrifuge the treated and control amebae to form a pellet. Fix the pellets in 2.5% glutaraldehyde for at least 1 hour.

  • Post-fixation: Wash the pellets in buffer and post-fix with 1% osmium tetroxide for 1 hour.[4]

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration: Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embedding and Polymerization: Embed the samples in pure epoxy resin in molds and polymerize in an oven.

  • Sectioning: Cut ultra-thin sections (60-90 nm) using an ultramicrotome.[4]

  • Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.[4]

  • Imaging: Observe the sections under a transmission electron microscope, documenting any ultrastructural changes such as membrane disruption, mitochondrial swelling, or vacuolization.[2]

In Vivo Efficacy in a Mouse Model of Primary Amebic Meningoencephalitis (PAM)

This protocol evaluates the therapeutic efficacy of this compound in an established animal model of PAM.

Materials:

  • Laboratory mice (e.g., BALB/c).

  • Naegleria fowleri trophozoites.

  • This compound solution for injection.

  • Vehicle control (e.g., phosphate-buffered saline).

  • Anesthetic.

Procedure:

  • Infection: Anesthetize the mice and intranasally inoculate them with a lethal dose of N. fowleri trophozoites (e.g., 1 x 10^4 to 1 x 10^5 trophozoites per mouse).

  • Treatment Groups: Randomly assign the infected mice to different treatment groups:

    • This compound-treated group.

    • Vehicle control group.

    • (Optional) Amphotericin B-treated group for comparison.

  • Drug Administration: Begin treatment at a specified time post-infection. Administer this compound via a defined route, for example, a single daily intraperitoneal dose of 9 mg/kg of body weight for 10 days.[1][11]

  • Monitoring: Monitor the mice daily for clinical signs of PAM (e.g., lethargy, neurological signs) and mortality for a defined period (e.g., 17-21 days).[1]

  • Endpoint Analysis: The primary endpoint is the survival rate. At the end of the study, or for mice that succumb to the infection, brain tissue can be collected for histopathological analysis to detect the presence of amebae and tissue damage.[1]

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Susceptibility Susceptibility Testing (IC50 Determination) Viability Viability Assay (Trypan Blue) Susceptibility->Viability TEM Ultrastructural Analysis (TEM) Viability->TEM PAM_Model PAM Mouse Model (Intranasal Inoculation) TEM->PAM_Model Promising Results Efficacy Efficacy Study (Survival Analysis) PAM_Model->Efficacy Preclinical Preclinical Candidate Efficacy->Preclinical Lead_ID Lead Identification Lead_ID->Susceptibility

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Corifungin's Mechanism of Action Against Naegleria fowleri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of corifungin against Naegleria fowleri, the causative agent of the devastating neurological disease Primary Amebic Meningoencephalitis (PAM). This compound, a water-soluble polyene macrolide, has emerged as a promising therapeutic candidate, demonstrating significant amoebicidal activity both in vitro and in vivo. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the drug's effects on the amoeba.

Introduction to this compound and Naegleria fowleri

Naegleria fowleri, a free-living amoeba found in warm freshwater environments, can cause a rare but nearly always fatal brain infection known as PAM.[1] The current standard of care, which often includes amphotericin B, is associated with severe side effects and a high mortality rate.[2][3] This has spurred the search for more effective and less toxic therapeutic agents.

This compound, structurally related to amphotericin B, has shown superior efficacy and safety in preclinical studies.[4][5] Its water solubility may contribute to better tolerability and pharmacokinetic distribution in animal models.[1][5] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug status for the treatment of PAM, highlighting its potential clinical significance.[2][3]

Proposed Mechanism of Action

The primary mechanism of action of this compound against Naegleria fowleri is believed to be the disruption of cellular membranes, leading to a cascade of events culminating in cell death.[4][6] This action is attributed to its structural similarity to amphotericin B, a well-known membrane-active antifungal agent.[4] The proposed mechanism involves two key cellular targets: the plasma membrane and the mitochondria.

Plasma and Cytoplasmic Membrane Disruption

Ultrastructural analysis through transmission electron microscopy has revealed that this compound directly damages the internal and surface membranes of N. fowleri.[2][4] This disruption is concentration-dependent, with higher concentrations leading to more severe fragmentation of the plasma membrane and ultimately, complete lysis of the amoeba.[4] It is hypothesized that, similar to amphotericin B, this compound forms channel-like structures or pores within the lipid bilayer of the amoeba's membranes, leading to increased permeability and loss of cellular integrity.[4]

Mitochondrial Damage

In addition to its effects on the plasma membrane, this compound has been observed to target the mitochondria of N. fowleri.[4][6] Electron microscopy studies have shown that treatment with this compound leads to mitochondrial swelling and the loss of cristae, the inner mitochondrial membranes that are crucial for cellular respiration.[4] This damage to the mitochondria likely disrupts the amoeba's energy metabolism, contributing significantly to its death. Notably, this compound has been suggested to target mitochondria more effectively than amphotericin B.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the efficacy of this compound against Naegleria species.

Parameter Organism Value Reference
EC50 Naegleria gruberi0.2 µM[4]
Complete Growth Inhibition Naegleria gruberi8 µM[4]

Table 1: In Vitro Efficacy of this compound against Naegleria gruberi

This compound Concentration Effect on N. fowleri Trophozoites (72h incubation) Reference
3.12 µM20% growth inhibition[8]
6.25 µM60% growth inhibition[8]
12.5 µM90% growth inhibition; Alteration of plasma membrane, dilated mitochondria with lost cristae[4][8]
18.75 µM95% growth inhibition; Fragmented plasma membrane[4][8]
25 µM100% growth inhibition; Complete lysis of amoebae[4][8]

Table 2: In Vitro Efficacy of this compound against Naegleria fowleri

Treatment Group Dosage Duration Survival Rate Reference
This compound9 mg/kg/day (intraperitoneal)10 days100% (at 17 days post-infection)[4][9]
Amphotericin B9 mg/kg/day (intraperitoneal)10 days60% (at 17 days post-infection)[4]
PBS Control--~60%[4]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of PAM

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

In Vitro Amoebicidal Assays
  • Amoeba Culture: Naegleria fowleri trophozoites are cultured axenically in a specialized medium at 37°C.

  • Drug Treatment: Amoebae are incubated with varying concentrations of this compound (e.g., 3.12 µM to 25 µM) for a specified period, typically 72 hours.[4] Control groups are incubated with fresh medium only.[4]

  • Viability Assessment (Trypan Blue Exclusion): The percentage of viable trophozoites is determined using the trypan blue exclusion method.[4] Non-viable cells with compromised membranes take up the blue dye.

  • Cell Counting: The total number of amoebae is calculated using a hemocytometer at the end of the incubation period.[4]

  • IC50 Determination: The 50% inhibitory concentration (IC50) can be evaluated using statistical methods such as the probit death test.[4]

Ultrastructural Analysis (Transmission Electron Microscopy)
  • Sample Preparation: N. fowleri trophozoites treated with different concentrations of this compound and control amoebae are fixed, dehydrated, and embedded in resin.

  • Sectioning and Staining: Ultrathin sections of the embedded samples are cut and stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • Imaging: The sections are then examined under a transmission electron microscope to observe ultrastructural changes in the plasma membrane, mitochondria, and other cellular organelles.[4][10]

In Vivo Efficacy in a Mouse Model of PAM
  • Infection Model: Mice are intranasally inoculated with a suspension of virulent N. fowleri trophozoites.[4]

  • Drug Administration: Treatment with this compound (e.g., 9 mg/kg/day, intraperitoneally) is initiated at a set time point post-infection (e.g., 24 hours) and continued for a specific duration (e.g., 10 days).[4][9] Control groups receive a vehicle (e.g., PBS) or a comparator drug like amphotericin B.[4]

  • Monitoring and Survival Analysis: Mice are monitored daily for signs of disease and survival. The survival rates between different treatment groups are statistically analyzed.

  • Histopathology: At the end of the study or upon euthanasia, the brains of the mice are collected, fixed, and processed for histological examination to detect the presence of amoebae and assess tissue damage.[9]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Corifungin_Mechanism_of_Action This compound This compound Nfowleri Naegleria fowleri This compound->Nfowleri Targets PlasmaMembrane Plasma & Cytoplasmic Membranes Nfowleri->PlasmaMembrane Mitochondria Mitochondria Nfowleri->Mitochondria MembraneDisruption Membrane Disruption (Pore Formation) PlasmaMembrane->MembraneDisruption Induces MitochondrialDamage Mitochondrial Damage (Swelling, Cristae Loss) Mitochondria->MitochondrialDamage Induces LossOfIntegrity Loss of Cellular Integrity & Increased Permeability MembraneDisruption->LossOfIntegrity EnergyDisruption Disruption of Energy Metabolism MitochondrialDamage->EnergyDisruption CellDeath Amoebicidal Effect (Cell Lysis) LossOfIntegrity->CellDeath EnergyDisruption->CellDeath

Caption: Proposed mechanism of action of this compound against Naegleria fowleri.

In_Vitro_Workflow Start Start: N. fowleri Culture Incubation Incubate with this compound (Varying Concentrations, 72h) Start->Incubation Viability Assess Viability (Trypan Blue Exclusion) Incubation->Viability Counting Count Amoebae (Hemocytometer) Incubation->Counting TEM Ultrastructural Analysis (Transmission Electron Microscopy) Incubation->TEM DataAnalysis Data Analysis (IC50, % Inhibition) Viability->DataAnalysis Counting->DataAnalysis TEM->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for in vitro evaluation of this compound.

In_Vivo_Workflow Start Start: Intranasal Inoculation of Mice with N. fowleri Treatment Initiate Treatment (24h post-infection) - this compound (9 mg/kg/day) - Amphotericin B - PBS Control Start->Treatment Monitoring Daily Monitoring (Survival & Clinical Signs) Treatment->Monitoring Endpoint Study Endpoint (e.g., 17 days) Monitoring->Endpoint Analysis Survival Analysis & Histopathology of Brain Tissue Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo efficacy testing in a PAM mouse model.

Conclusion

This compound demonstrates a potent amoebicidal effect against Naegleria fowleri primarily through the disruption of cellular membranes, including the plasma membrane and mitochondrial membranes. This leads to a loss of cellular integrity and disruption of energy metabolism, ultimately resulting in the death of the amoeba. The quantitative data from both in vitro and in vivo studies strongly support its potential as a superior therapeutic agent for PAM compared to the current standard of care. Further research to fully elucidate the molecular interactions between this compound and the amoebal membranes, as well as clinical trials, are warranted to translate these promising preclinical findings into a life-saving therapy for this devastating disease.

References

Corifungin's Impact on Amoeba Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corifungin, a water-soluble polyene macrolide antibiotic, has emerged as a promising therapeutic agent against pathogenic free-living amoebae such as Naegleria fowleri and Acanthamoeba castellanii.[1][2] Structurally similar to amphotericin B, this compound's mechanism of action is primarily attributed to its interaction with sterols in the cell membrane, leading to membrane disruption and subsequent cell lysis.[1][3][4] Beyond its effects on the plasma membrane, microscopic studies have revealed that this compound also induces significant alterations within the mitochondria of these protozoan pathogens.[1][2] This technical guide provides an in-depth analysis of the available data on this compound's effects on amoeba mitochondrial function, details the experimental protocols used in these investigations, and visually represents the proposed mechanisms and workflows.

Quantitative Data on this compound's Efficacy Against Amoebae

The following tables summarize the currently available quantitative data on the efficacy of this compound against Naegleria fowleri and Acanthamoeba castellanii. While these data primarily reflect overall cell viability and growth inhibition, they provide the foundational context for understanding the downstream consequences of this compound's mechanism of action, including its impact on mitochondrial integrity.

Table 1: Effect of this compound on Naegleria fowleri Viability

This compound Concentration (µM)Incubation Time (hours)Percent Ameba Cell Death (%)
3.127220
6.257260
12.57290
18.757295
2572100

Data sourced from Debnath et al. (2012).[1]

Table 2: Effect of this compound on Acanthamoeba castellanii Growth

This compound Concentration (µM)Incubation Time (hours)Percent Growth Inhibition (%)
25Not SpecifiedNo Inhibition
10012073
20012080

The 50% effective concentration (EC50) of this compound against A. castellanii was determined to be approximately 63 µM.[2]

Experimental Protocols

The primary method cited for observing this compound's effect on amoeba mitochondria is Transmission Electron Microscopy (TEM).

Transmission Electron Microscopy (TEM) Protocol for Naegleria fowleri

This protocol was utilized to assess the ultrastructural changes in N. fowleri trophozoites following incubation with this compound.[1]

  • Incubation: N. fowleri trophozoites were incubated with varying concentrations of this compound (3.12 µM, 6.25 µM, 12.5 µM, 18.75 µM, and 25 µM) for 72 hours. A control group was incubated with fresh medium only.

  • Fixation: The trophozoites were fixed with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

  • Post-fixation: Samples were post-fixed with 1% (wt/vol) osmium tetroxide.

  • Dehydration: The samples were dehydrated using a graded series of ethanol and propylene oxide.

  • Embedding: The dehydrated samples were embedded in epoxy resin.

  • Sectioning: Thin sections (60 to 90 nm) were cut from the embedded samples.

  • Staining: The thin sections were contrast-stained with uranyl acetate and lead citrate.

  • Observation: The stained sections were observed under a Zeiss EM-910 transmission electron microscope.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound's impact on amoeba mitochondria and the proposed mechanism of action.

G cluster_preparation Sample Preparation cluster_processing Microscopy Processing A N. fowleri Trophozoites B Incubation with this compound (Various Concentrations, 72h) A->B C Fixation (2.5% Glutaraldehyde) B->C D Post-fixation (1% Osmium Tetroxide) C->D E Dehydration (Ethanol & Propylene Oxide) D->E F Embedding (Epoxy Resin) E->F G Sectioning (60-90 nm) F->G H Staining (Uranyl Acetate & Lead Citrate) G->H I TEM Observation H->I

TEM Experimental Workflow for this compound Treatment of Amoeba.

G cluster_cell Amoeba Cell cluster_membrane Plasma Membrane cluster_mito Mitochondrion Sterols Ergosterol Pore Membrane Pore Formation & Disruption Sterols->Pore MitoMembrane Mitochondrial Membrane Cristae Cristae Matrix Matrix This compound This compound This compound->Sterols Binds to MitoDamage Mitochondrial Alterations This compound->MitoDamage Direct Effect? Pore->MitoDamage Indirect Effect? CellLysis Cell Lysis Pore->CellLysis Swelling Swelling MitoDamage->Swelling CristaeLoss Loss of Cristae MitoDamage->CristaeLoss MitoDamage->CellLysis

Proposed Mechanism of this compound on Amoeba Mitochondria.

Discussion of Mitochondrial Effects

Transmission electron microscopy of N. fowleri treated with this compound revealed distinct morphological changes in the mitochondria. At a concentration of 12.5 µM, mitochondria appeared dilated and their cristae were lost.[1] Similarly, in A. castellanii, this compound treatment resulted in swollen mitochondria.[2] These observations strongly suggest that this compound disrupts mitochondrial structure and, by extension, function.

The precise molecular mechanism by which this compound induces these mitochondrial alterations is not yet fully elucidated. It is hypothesized to be similar to that of amphotericin B.[1] This could involve direct interaction with the mitochondrial membranes, although they have a different lipid composition than the plasma membrane, or it could be a downstream consequence of the disruption of the plasma membrane and the resulting ionic imbalance and cellular stress.[1][2]

Future Directions and Recommended Assays

While morphological data from TEM studies are compelling, they do not provide quantitative metrics of mitochondrial function. To further elucidate the specific impact of this compound on amoeba mitochondrial bioenergetics, a suite of functional assays should be employed. Based on standard methods for assessing mitochondrial dysfunction, the following assays are recommended for future investigations:[5][6][7]

Table 3: Recommended Assays for Quantifying this compound's Effect on Amoeba Mitochondrial Function

ParameterAssayPrinciple
Mitochondrial Membrane Potential (ΔΨm) JC-1 AssayA fluorescent dye that differentially accumulates in mitochondria based on membrane potential. A decrease in the red/green fluorescence intensity ratio indicates depolarization.
ATP Synthesis Luminescence-based ATP AssayMeasures ATP levels, providing a direct assessment of the cell's energy status and the functionality of oxidative phosphorylation.
Oxygen Consumption Rate (OCR) Seahorse XF Analyzer or similar respirometry systemDirectly measures the rate of oxygen consumption, a key indicator of the activity of the electron transport chain.
Reactive Oxygen Species (ROS) Production CellROX Deep Red or MitoSOX RedFluorescent probes that detect the presence of superoxide and other reactive oxygen species, which can be a consequence of mitochondrial damage.

Conclusion

This compound demonstrates potent amoebicidal activity, and a significant aspect of its cellular impact involves the disruption of mitochondrial integrity.[1][2] Current evidence, based on transmission electron microscopy, reveals morphological damage to amoeba mitochondria, including swelling and loss of cristae, upon this compound treatment.[1][2] While the primary mechanism of action is believed to be the permeabilization of the plasma membrane through sterol binding, the effects on mitochondria are a critical component of its lethal action.[1] To build upon the existing morphological data, future research should focus on quantitative functional assays to precisely delineate the bioenergetic consequences of this compound treatment on these pathogens. A deeper understanding of its impact on mitochondrial function will be invaluable for the continued development of this compound as a therapeutic agent for devastating amoebic infections.

References

Corifungin Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin, a polyene macrolide antibiotic, has demonstrated significant potential as an antifungal and antiprotozoal agent. Its structural similarity to Amphotericin B suggests a comparable mechanism of action involving membrane disruption. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data, experimental protocols for its evaluation, and its proposed mechanism of action. Due to the limited availability of direct SAR studies on this compound, this guide extrapolates probable SAR from closely related polyene macrolides, primarily Amphotericin B. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using the DOT language.

Introduction

This compound is a water-soluble polyene macrolide that has shown promising activity against various pathogens, notably the free-living amoebae Naegleria fowleri and Acanthamoeba castellanii[1][2]. As a member of the polyene macrolide class of antibiotics, its primary mode of action is believed to be the formation of pores in the cell membranes of susceptible organisms, leading to leakage of intracellular contents and cell death[1][2]. This mechanism is contingent on the binding of the drug to ergosterol, a key component of fungal and protozoal cell membranes. Additionally, this compound has been observed to target and disrupt mitochondrial function[1][2]. This guide aims to consolidate the current understanding of this compound's structure-activity relationship, providing a valuable resource for researchers engaged in the development of new and improved antifungal and antiprotozoal agents.

Structure-Activity Relationship (SAR) of Polyene Macrolides: Inferences for this compound

Key Structural Features Influencing Activity:

  • Polyene Chain: The conjugated double bond system is crucial for antifungal activity. The length and rigidity of this hydrophobic chain are critical for its interaction with the lipid bilayer of the cell membrane.

  • Macrolide Ring: The size and conformation of the macrolide ring are important for positioning the polyene chain and the hydroxyl groups for optimal interaction with the cell membrane.

  • Mycosamine Moiety: The amino sugar, mycosamine, is essential for activity. The primary amino group is believed to play a critical role in the initial binding to the cell membrane and in the formation of the ion channel.

  • Hydroxyl Groups: The numerous hydroxyl groups along the macrolide ring contribute to the amphipathic nature of the molecule, facilitating its interaction with both the lipid and aqueous environments.

  • Carboxyl Group: The presence and ionization state of the carboxyl group can influence the solubility and aggregation properties of the molecule, which in turn can affect its biological activity and toxicity.

The following table summarizes the inferred SAR for this compound based on studies of related polyene macrolides.

Molecular RegionModificationInferred Effect on Activity
Mycosamine Moiety Removal or modification of the amino groupSignificant decrease or loss of activity
N-acylationGenerally reduces activity
Polyene Chain Reduction of double bondsLoss of activity
Alteration of chain lengthCan affect potency and selectivity
Macrolide Ring Changes in hydroxylation patternCan modulate activity and toxicity
Carboxyl Group Esterification or amidationCan alter solubility and reduce toxicity

Quantitative Biological Data

The following tables summarize the available quantitative data on the in vitro activity of this compound against various pathogenic organisms.

Table 1: In Vitro Activity of this compound against Naegleria species

OrganismAssayEndpointConcentration (µM)Reference
Naegleria gruberiGrowth InhibitionEC500.2[1]
Naegleria fowleriViability (Trypan Blue)20% cell death3.12[3]
Naegleria fowleriViability (Trypan Blue)60% cell death6.25[3]
Naegleria fowleriViability (Trypan Blue)90% cell death12.5[3]
Naegleria fowleriViability (Trypan Blue)95% cell death18.75[3]
Naegleria fowleriViability (Trypan Blue)100% cell death25[3]

Table 2: In Vitro Activity of this compound against Acanthamoeba castellanii

AssayIncubation TimeConcentration (µM)% Growth InhibitionReference
Growth Inhibition120 h25No inhibition
Growth Inhibition120 h10073
Growth Inhibition120 h20080

Note: Data on the activity of this compound against common fungal pathogens such as Candida and Aspergillus species is limited in the reviewed literature.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M27/M38)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature growth is observed. b. Prepare a suspension of the fungal cells in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are prepared and counted using a hemocytometer. d. Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

2. Antifungal Agent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water, as it is water-soluble). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a general procedure for evaluating the in vivo efficacy of an antifungal agent in a mouse model of systemic candidiasis.

1. Animal Model: a. Use immunocompromised mice (e.g., neutropenic) to establish a robust infection. Immunosuppression can be induced by agents such as cyclophosphamide. b. House the animals in a controlled environment with access to food and water ad libitum.

2. Infection: a. Prepare an inoculum of Candida albicans from an overnight culture. b. Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans.

3. Treatment: a. Administer this compound at various doses via a clinically relevant route (e.g., intraperitoneal or oral). b. Include a vehicle control group and a positive control group (e.g., treated with a known effective antifungal like Amphotericin B). c. Treatment is typically initiated shortly after infection and continued for a specified duration.

4. Efficacy Assessment: a. Monitor the survival of the mice daily for a predefined period (e.g., 21 days). b. At the end of the study, or at predetermined time points, euthanize a subset of animals from each group. c. Harvest target organs (e.g., kidneys, spleen, liver) and homogenize them. d. Determine the fungal burden in the organs by plating serial dilutions of the homogenates on a suitable agar medium and counting the colony-forming units (CFUs).

Visualizations

Proposed Mechanism of Action of this compound

Corifungin_Mechanism This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to PoreFormation Pore Formation This compound->PoreFormation Induces Mitochondria Mitochondria This compound->Mitochondria Targets CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of CellMembrane->PoreFormation in IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage Leads to CellDeath Cell Death IonLeakage->CellDeath Causes MitochondrialDysfunction Mitochondrial Dysfunction Mitochondria->MitochondrialDysfunction Leads to MitochondrialDysfunction->CellDeath Contributes to

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Isolate Culture InoculumPrep 2. Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Inoculation 4. Inoculation of Plates InoculumPrep->Inoculation DrugDilution 3. Serial Drug Dilution (96-well plate) DrugDilution->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation ReadMIC 6. Visual Reading of MIC Incubation->ReadMIC DataAnalysis 7. Data Analysis ReadMIC->DataAnalysis

Caption: Workflow for in vitro antifungal susceptibility testing.

Logical Relationship in SAR of Polyene Macrolides

SAR_Logic cluster_features Key Structural Features Corifungin_Structure This compound Structure Polyene Polyene Chain Corifungin_Structure->Polyene Mycosamine Mycosamine Moiety Corifungin_Structure->Mycosamine Hydroxyls Hydroxyl Groups Corifungin_Structure->Hydroxyls Carboxyl Carboxyl Group Corifungin_Structure->Carboxyl Antifungal_Activity Antifungal Activity Polyene->Antifungal_Activity Essential for Mycosamine->Antifungal_Activity Crucial for Hydroxyls->Antifungal_Activity Modulates Carboxyl->Antifungal_Activity Modulates Toxicity Toxicity Carboxyl->Toxicity Influences

References

Corifungin: A Technical Whitepaper on its Historical Development as a Potential Therapeutic for Primary Amebic Meningoencephalitis (PAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Amebic Meningoencephalitis (PAM) is a rare but devastating central nervous system infection caused by the free-living amoeba Naegleria fowleri. With a fatality rate exceeding 97%, the need for effective therapeutic agents is critical.[1][2] The current standard of care, often involving amphotericin B, is associated with significant toxicity and limited efficacy.[3][4] This document provides a comprehensive technical overview of the history and preclinical development of Corifungin, a promising drug candidate for the treatment of PAM. This compound, a water-soluble polyene macrolide, was identified through a high-throughput screening campaign and has demonstrated superior efficacy and safety in preclinical models compared to amphotericin B.[3][5] This whitepaper details the discovery, mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial evaluation. The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug status for the treatment of PAM, highlighting its potential clinical significance.[3][4]

Introduction to Primary Amebic Meningoencephalitis (PAM)

Naegleria fowleri, a thermophilic amoeba found in warm freshwater environments, is the causative agent of PAM.[2][3] Infection typically occurs when contaminated water enters the nasal passages, allowing the amoeba to migrate along the olfactory nerves to the brain.[1] The resulting infection leads to rapid and extensive brain tissue destruction, with symptoms progressing from headache and fever to seizures, coma, and death, often within a week of onset.[1] The rarity of the disease has posed challenges for the development of new therapeutics, making drug repurposing and novel screening efforts essential.[1]

Discovery and Identification of this compound

This compound emerged as a potential anti-PAM agent from a high-throughput screening (HTS) of three compound libraries.[3][6] The initial screening was conducted on the non-pathogenic, closely related species Naegleria gruberi to facilitate a more rapid and safer screening process.[3] This innovative approach led to the identification of several hit compounds, including five kinase inhibitors and an NF-κB inhibitor.[3][6] Among the initial hits, this compound, a water-soluble polyene macrolide and a sodium salt of amphotericin B, was prioritized for further investigation due to its potent activity against N. gruberi and its favorable physicochemical properties, particularly its water solubility (>100 mg/ml).[3][4]

Mechanism of Action

The proposed mechanism of action of this compound against N. fowleri is analogous to that of other polyene macrolides like amphotericin B.[3] It is believed to act by binding to sterols in the cell membrane, leading to the formation of pores or channel-like structures that disrupt membrane integrity.[3] This disruption of the cytoplasmic and plasma membranes ultimately results in cell lysis.[3][6]

Transmission electron microscopy studies have provided visual evidence of this compound's effects on N. fowleri trophozoites. These studies revealed significant damage to both the internal and surface membranes of the amoeba.[3] Furthermore, this compound was observed to cause alterations in the mitochondria, suggesting a multi-faceted attack on the cellular integrity of the parasite.[3][6] Notably, this compound is suggested to be more effective at targeting mitochondria than amphotericin B.[3]

Proposed Mechanism of Action of this compound on Naegleria fowleri cluster_Cell Naegleria fowleri Cell Membrane Cell Membrane (Sterol-containing) Pore Membrane Disruption Membrane->Pore Forms pores/channels Mitochondria Mitochondria Alteration Mitochondrial Alteration Mitochondria->Alteration Causes Cytoplasm Cytoplasm This compound This compound This compound->Membrane Binds to sterols This compound->Mitochondria Targets Lysis Cell Lysis Pore->Lysis Leads to Alteration->Lysis High-Throughput Screening Workflow for Anti-Naegleria Drug Discovery Start Start: Need for new PAM drugs HTS High-Throughput Screening (automated) Start->HTS Ngruberi Use of surrogate: Naegleria gruberi HTS->Ngruberi validated with PrimaryScreen Primary Screen Ngruberi->PrimaryScreen Libraries Compound Libraries Libraries->HTS Hits Identification of 'Hits' (e.g., this compound, Kinase Inhibitors) PrimaryScreen->Hits SecondaryScreen Secondary Screen (against N. fowleri) Hits->SecondaryScreen Lead Lead Compound Selection: This compound SecondaryScreen->Lead InVitro In Vitro Characterization (EC50, Mechanism of Action) Lead->InVitro InVivo In Vivo Efficacy Testing (Mouse Model of PAM) InVitro->InVivo OrphanDrug FDA Orphan Drug Designation InVivo->OrphanDrug

References

Corifungin: A Technical Guide to Water Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin is a polyene macrolide antifungal agent and a sodium salt of Amphotericin B.[1][2] This technical guide provides a comprehensive overview of the known water solubility and physicochemical properties of this compound. Due to its nature as a salt, this compound exhibits significantly enhanced aqueous solubility compared to its parent compound, Amphotericin B, a critical attribute for pharmaceutical formulation and delivery.[1][2] This document summarizes available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a conceptual diagram of its mechanism of action. Where specific experimental data for this compound is not publicly available, data for the parent compound, Amphotericin B, is provided for comparative purposes.

Physicochemical Properties

This compound's chemical structure is closely related to Amphotericin B, with the key difference being the formation of a sodium salt at the carboxylic acid moiety. This modification drastically improves its water solubility.

Table 1: Physicochemical Properties of this compound and Amphotericin B

PropertyThis compoundAmphotericin B
Molecular Formula C47H73NO17NaC47H73NO17
Molecular Weight 947.4 g/mol [1]924.08 g/mol [3][4]
Water Solubility > 100 mg/mL[1][2]Insoluble at pH 6-7; Soluble at pH 2 or 11[3]
Melting Point Data not available>170 °C (with decomposition)[3][4]
pKa Data not available5.5, 10.0[3]
logP Data not available5.29[5]

Water Solubility

This compound is characterized by its high water solubility, which is reported to be greater than 100 mg/mL.[1][2] This is a significant advantage over Amphotericin B, which is practically insoluble in water at physiological pH.[3] The enhanced solubility of this compound is attributed to the presence of the sodium salt, which allows for the formation of micelles in aqueous solutions.

Stability

Detailed stability studies for this compound are not widely published. However, as a polyene macrolide, its stability is expected to be influenced by factors such as pH, light, and temperature. For its parent compound, Amphotericin B, solutions are known to be sensitive to light and should be protected from exposure. Reconstituted solutions of Amphotericin B are stable for 24 hours at room temperature and for one week when refrigerated (2-8°C).[6] Intravenous solutions of Amphotericin B in 5% dextrose have shown no significant loss of activity when exposed to fluorescent light for up to 24 hours at 25°C.[7] In solid form, both Amphotericin B and its methyl ester derivative exhibit similar stability.[8]

Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of Amphotericin B.[1] This involves a high affinity for ergosterol, a primary sterol component of fungal cell membranes.[9][10] The binding of this compound to ergosterol leads to the formation of pores or channels in the cell membrane, disrupting its integrity.[9][10] This results in the leakage of intracellular ions and small molecules, ultimately leading to fungal cell death.[9][10] Additionally, it has been suggested that Amphotericin B can cause oxidative damage to fungal cells.[9] The interaction is more selective for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, which provides a degree of selective toxicity.[10]

Corifungin_Mechanism_of_Action Conceptual Diagram of this compound's Mechanism of Action cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane {Fungal Cell Membrane | Ergosterol} Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Cytoplasm Cytoplasm This compound This compound This compound->Fungal_Cell_Membrane Binds to Ergosterol Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Conceptual Diagram of this compound's Mechanism of Action

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical testing procedures and can be adapted for specific laboratory settings.

Determination of Water Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound powder

  • Purified water (USP grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Add an excess amount of this compound powder to a series of glass vials containing a known volume of purified water or PBS.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated HPLC-UV method.

  • The concentration determined represents the equilibrium solubility of this compound under the tested conditions.

Solubility_Determination_Workflow Workflow for Water Solubility Determination Start Start Add_Excess_this compound Add excess this compound to aqueous medium Start->Add_Excess_this compound Agitate Agitate at constant temperature Add_Excess_this compound->Agitate Centrifuge Centrifuge to pellet undissolved solid Agitate->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze Analyze concentration by HPLC Filter->Analyze End End Analyze->End

Caption: Workflow for Water Solubility Determination

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (0.1 M)

  • Potassium chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of this compound in deionized water at a known concentration. Add KCl to maintain a constant ionic strength.

  • Place the solution in a jacketed beaker to maintain a constant temperature.

  • Immerse the pH electrode and a magnetic stir bar into the solution.

  • Titrate the solution with the standardized HCl or NaOH solution, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve or by calculating the first derivative of the curve.

Determination of logP (Shake-Flask Method)

This method determines the partition coefficient of a compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of this compound in the aqueous phase.

  • Add equal volumes of the n-octanol and the this compound aqueous solution to a centrifuge tube.

  • Vortex the mixture vigorously for a set period (e.g., 10 minutes) to facilitate partitioning.

  • Allow the phases to separate by standing or by centrifugation.

  • Carefully sample both the aqueous and n-octanol phases.

  • Determine the concentration of this compound in each phase using a validated HPLC-UV method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Conclusion

This compound's high water solubility presents a significant advantage in its potential as a therapeutic agent, overcoming a major limitation of its parent compound, Amphotericin B. While a complete physicochemical profile with experimentally determined values for melting point, pKa, and logP is not yet publicly available, the existing data on its solubility and molecular characteristics, combined with the established knowledge of Amphotericin B, provide a strong foundation for further research and development. The experimental protocols detailed in this guide offer a standardized approach for generating the missing data, which will be crucial for the formulation, stability testing, and regulatory evaluation of this compound-based therapeutics.

References

Methodological & Application

Application Note & Protocol: In Vitro Susceptibility Testing of Naegleria fowleri to Corifungin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Application

This document provides a comprehensive protocol for determining the in vitro susceptibility of Naegleria fowleri trophozoites to Corifungin, a promising polyene macrolide antibiotic. N. fowleri is the causative agent of Primary Amebic Meningoencephalitis (PAM), a rare but rapidly fatal infection of the central nervous system with a mortality rate exceeding 97%.[1] The current standard of care, Amphotericin B, is associated with significant toxicity and limited efficacy.[2][3] this compound, a water-soluble analogue of Amphotericin B, has demonstrated superior activity against Naegleria in preclinical studies and has been granted orphan drug status by the U.S. FDA for the treatment of PAM.[2][4] These protocols are essential for researchers validating the efficacy of this compound, screening new drug candidates, and studying the mechanisms of amoebicidal agents.

2.0 Principle of the Assay

The in vitro susceptibility of N. fowleri is assessed by exposing a standardized culture of trophozoites to a range of this compound concentrations. The assay quantifies the inhibition of amoebic growth and viability over a 72-hour incubation period. The primary endpoint is the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth or kill 50% of the amoebae population compared to an untreated control. Viability is typically determined using the trypan blue exclusion method, where viable cells with intact membranes exclude the dye, while non-viable cells do not.[2]

3.0 Proposed Mechanism of Action of this compound

This compound is a polyene macrolide antibiotic, and its mechanism of action is believed to be similar to that of Amphotericin B.[1][2] It acts directly on the cell membrane of N. fowleri. The drug binds to ergosterol-like molecules within the amoeba's plasma membrane, leading to the formation of pores or channel-like structures. This disrupts the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell lysis.[2][5] Additionally, transmission electron microscopy has shown that this compound induces alterations in the mitochondria and disrupts cytoplasmic membranes, contributing to its potent amoebicidal activity.[2]

G cluster_membrane N. fowleri Plasma Membrane Membrane Ergosterol-like Sterols Pore Pore Formation & Membrane Disruption Membrane->Pore Leads to This compound This compound This compound->Membrane Binds to Mitochondria Mitochondria This compound->Mitochondria Targets MitoDamage Mitochondrial Alterations Mitochondria->MitoDamage Lysis Cell Lysis & Death Pore->Lysis MitoDamage->Lysis

Caption: Proposed mechanism of this compound against N. fowleri.

4.0 Quantitative Susceptibility Data

While the specific IC₅₀ value for this compound against N. fowleri was evaluated, it is not explicitly reported in the cited literature.[2] However, studies have established that this compound is approximately two-fold more potent than Amphotericin B.[1] The table below summarizes the concentrations of this compound tested in key in vitro experiments and provides reference MIC/IC₅₀ values for Amphotericin B for comparison.

CompoundOrganismAssay TypeConcentration Range / ValueReference(s)
This compound N. fowleriViability Assay3.12, 6.25, 12.5, 18.75, 25 µM[2]
Amphotericin BN. fowleriMIC0.01 - 0.78 µg/mL[3]
Amphotericin BN. fowleriMIC~0.1 µg/mL (~0.108 µM)[6][7]
Amphotericin BN. fowleriIC₅₀0.12 ± 0.03 µM[8]
Amphotericin BN. fowleriIC₅₀0.027 µM (EdU Assay)[9]

Note: The molecular weight of Amphotericin B is ~924.09 g/mol .

5.0 Detailed Experimental Protocol

This protocol is based on the methodology described in the identification and validation of this compound as a lead compound against N. fowleri.[2]

5.1 Materials and Reagents

  • Naegleria fowleri trophozoites (e.g., ATCC strains)

  • Nelson's Complete Medium (NCM) or other suitable axenic growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or sterile water for dissolving this compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4%)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Hemocytometer

  • Incubator set to 37°C

  • Inverted microscope

  • Sterile centrifuge tubes

5.2 Naegleria fowleri Culture

  • Culture N. fowleri trophozoites axenically in a suitable growth medium (e.g., NCM) supplemented with 10% FBS and antibiotics.

  • Maintain cultures in non-vented tissue culture flasks at 37°C.

  • Passage the amoebae every 2-3 days to maintain logarithmic growth phase.

  • Prior to the assay, harvest trophozoites by chilling the flask on ice for 15-20 minutes to detach the cells, followed by gentle tapping.

  • Centrifuge the cell suspension to pellet the amoebae, wash with fresh medium, and resuspend to create a working cell stock.

  • Determine the cell density using a hemocytometer.

5.3 Preparation of this compound Stock and Dilutions

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (this compound is noted to be water-soluble).[2]

  • Perform serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations for the assay (e.g., 3.12 µM, 6.25 µM, 12.5 µM, 18.75 µM, and 25 µM).[2]

  • Prepare a vehicle control using the same concentration of solvent (e.g., water or DMSO) used for the highest drug concentration.

5.4 In Vitro Susceptibility Assay

  • Seed a multi-well plate with N. fowleri trophozoites at a final density of approximately 1 x 10⁵ to 5 x 10⁵ cells/mL per well in fresh medium.[2]

  • Add the prepared this compound dilutions to the respective wells in triplicate.

  • Include triplicate wells for a 'no-drug' (untreated) control and a vehicle control.

  • Incubate the plate at 37°C for 72 hours.[2]

5.5 Assessment of Amoebic Viability

  • After the 72-hour incubation, detach the amoebae from the wells by placing the plate on ice.

  • Resuspend the cells gently in each well.

  • Take an aliquot from each well and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Allow the mixture to sit for 1-2 minutes.

  • Load the mixture onto a hemocytometer.

  • Using a microscope, count the number of viable (unstained, clear) and non-viable (stained, blue) amoebae.[2] Count at least 100 cells to ensure accuracy.

5.6 Data Analysis

  • Calculate the percentage of viable trophozoites for each concentration:

    • Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100

  • Normalize the results against the untreated control to determine the percent inhibition:

    • Percent Inhibition = 100 - [(Mean Viability of Treated Sample / Mean Viability of Control) x 100]

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, R).

6.0 Experimental Workflow

G A 1. Culture & Harvest N. fowleri Trophozoites B 2. Count Cells & Adjust Density A->B D 4. Seed Amoebae into Multi-well Plates B->D C 3. Prepare Serial Dilutions of this compound E 5. Add Drug Dilutions & Controls to Wells C->E D->E F 6. Incubate at 37°C for 72 hours E->F G 7. Stain with Trypan Blue F->G H 8. Count Viable/Non-viable Cells via Hemocytometer G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for in vitro susceptibility testing of N. fowleri.

References

Corifungin in Murine PAM Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Amebic Meningoencephalitis (PAM) is a rare but devastatingly fatal central nervous system infection caused by the free-living amoeba Naegleria fowleri. With a mortality rate exceeding 97%, the urgent need for effective therapeutic agents is undeniable.[1][2] Corifungin, a water-soluble polyene macrolide, has emerged as a promising drug candidate, demonstrating significant efficacy in a murine model of PAM.[3][4][5][6] This document provides detailed application notes and experimental protocols for the administration and evaluation of this compound in a laboratory setting, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage, administration, and efficacy of this compound in a murine model of PAM.

Table 1: this compound Dosage and Administration in a Murine PAM Model

ParameterValueSource
Drug This compound[3]
Animal Model 4-week-old male BALB/c mice[3]
Dosage 9 mg/kg of body weight/day[3][5][6][7]
Administration Route Intraperitoneal (IP)[3][5]
Treatment Duration 10 consecutive days[3][5][6][7]
Treatment Start Time 24 hours post-infection[3]

Table 2: In Vivo Efficacy of this compound in a Murine PAM Model

Outcome MeasureThis compound-Treated GroupAmphotericin B-Treated Group (9 mg/kg/day)Control Group (PBS)Source
Survival Rate (17 days post-infection) 100%60%~60%[3]
Amoeba in Brain Tissue Not detectablePresentPresent[3][6]
Brain Tissue Pathology Multiple spherical inflammatory foci, well-preserved tissue, no necrosisAbundant amoebae, widespread tissue necrosisNumerous trophozoites, extensive inflammation and necrosis[3][6]

Experimental Protocols

The following are detailed protocols for establishing a murine model of PAM and for the subsequent treatment with this compound.

Murine Model of Primary Amebic Meningoencephalitis (PAM)

This protocol outlines the procedure for inducing PAM in mice through intranasal inoculation of Naegleria fowleri trophozoites.

Materials:

  • Naegleria fowleri trophozoites (virulent strain)

  • Culture medium for N. fowleri

  • 4-week-old male BALB/c mice

  • Micropipettes and sterile tips

  • Anesthesia (e.g., isoflurane)

  • Animal handling and restraint equipment

Procedure:

  • Amoeba Preparation: Culture Naegleria fowleri trophozoites in a suitable axenic medium to the logarithmic phase of growth.

  • Inoculum Preparation: Harvest and wash the trophozoites. Resuspend the amoebae in fresh culture medium to a final concentration of 1 x 10^6 trophozoites/mL. The final inoculum should contain 2 x 10^4 trophozoites in 20 µL.[3]

  • Animal Anesthesia: Lightly anesthetize the mice to prevent injury during inoculation and to ensure proper administration.

  • Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Using a micropipette, carefully instill 20 µL of the amoeba suspension into a single naris.[3]

  • Post-Inoculation Monitoring: Monitor the mice daily for clinical signs of PAM, which may include lethargy, ruffled fur, seizures, and neurological symptoms. The typical time to death in this model is approximately one week.[3]

This compound Administration Protocol

This protocol describes the preparation and administration of this compound to the infected mice.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle

  • Syringes and needles for intraperitoneal injection

  • Animal scale

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle. The final concentration should be calculated to deliver a dose of 9 mg/kg of body weight in an appropriate injection volume.

  • Animal Weight: Weigh each mouse accurately before each administration to ensure correct dosing.

  • Treatment Initiation: Begin treatment 24 hours after the intranasal inoculation of N. fowleri.[3]

  • Intraperitoneal Administration: Administer the prepared this compound solution via intraperitoneal injection once daily for 10 consecutive days.[3][5][6][7]

  • Control Groups: Include control groups in the study design:

    • A vehicle control group receiving intraperitoneal injections of the vehicle (e.g., PBS) only.[3]

    • A positive control group receiving Amphotericin B (9 mg/kg/day, intraperitoneally) can be included for comparison.[3]

  • Post-Treatment Observation: Continue to monitor the mice for the duration of the study (e.g., 17 days post-infection) for survival and any adverse effects.[3][5][6]

Visualizations

Experimental Workflow for this compound Efficacy in a Murine PAM Model

G cluster_setup Model Setup cluster_treatment Treatment Regimen (starting 24h post-infection) cluster_outcome Outcome Assessment (up to 17 days post-infection) A Culture Naegleria fowleri trophozoites B Prepare inoculum (2x10^4 trophozoites in 20 µL) A->B C Intranasal inoculation of 4-week-old BALB/c mice B->C D Group 1: this compound (9 mg/kg/day, IP, 10 days) C->D Randomization E Group 2: Amphotericin B (9 mg/kg/day, IP, 10 days) C->E Randomization F Group 3: Control (PBS) (IP, 10 days) C->F Randomization G Monitor survival rate D->G Evaluation H Histopathological analysis of brain tissue D->H Evaluation I Assess for presence of amoebae D->I Evaluation E->G Evaluation E->H Evaluation E->I Evaluation F->G Evaluation F->H Evaluation F->I Evaluation

Caption: Experimental workflow for evaluating this compound in a murine PAM model.

Proposed Mechanism of Action of this compound against Naegleria fowleri

G cluster_drug This compound (Polyene Macrolide) cluster_amoeba Naegleria fowleri cluster_membrane Cellular Membranes cluster_consequences Cellular Consequences This compound This compound PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Binds to ergosterol (postulated) MitochondrialMembrane Mitochondrial Membranes This compound->MitochondrialMembrane Targets mitochondria MembraneDisruption Membrane Disruption (Pore Formation) PlasmaMembrane->MembraneDisruption MitochondrialAlteration Mitochondrial Alterations MitochondrialMembrane->MitochondrialAlteration CellLysis Complete Cell Lysis MembraneDisruption->CellLysis MitochondrialAlteration->CellLysis

References

Application Notes and Protocols for Assessing Corifungin Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corifungin, a water-soluble polyene macrolide antibiotic, is structurally related to Amphotericin B.[1] Its primary mechanism of action involves binding to ergosterol, a key component of fungal and protozoan cell membranes. This binding disrupts membrane integrity by forming pores, leading to leakage of essential intracellular components and ultimately cell lysis.[1][2] Additionally, evidence suggests that this compound may also target mitochondria, further contributing to its cytotoxic effects.[2][3] Given its potent in vitro and in vivo activity against various pathogens, including Naegleria fowleri and Acanthamoeba castellanii, robust methods for quantifying its efficacy are crucial for further drug development and research applications.[3][4]

These application notes provide detailed protocols for two common cell viability assays, Trypan Blue exclusion and CellTiter-Glo® Luminescent Cell Viability Assay, to assess the efficacy of this compound.

Trypan Blue Exclusion Assay

Application Note:

The Trypan Blue exclusion assay is a straightforward and cost-effective method for distinguishing viable from non-viable cells. The principle lies in the integrity of the cell membrane. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue under a microscope.[5][6] This assay is particularly useful for obtaining a direct count of live and dead cells following treatment with membrane-disrupting agents like this compound.

Experimental Protocol:

Materials:

  • Cell culture of interest (e.g., fungal cells, protozoa, or mammalian cell lines for toxicity screening)

  • This compound stock solution

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), serum-free[5]

  • Trypan Blue solution (0.4% w/v in PBS)[7]

  • Hemocytometer or automated cell counter[5]

  • Microcentrifuge

  • Micropipettes and sterile tips

  • Light microscope

Procedure:

  • Cell Preparation and Treatment:

    • Culture cells to the desired density in appropriate multi-well plates or flasks.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and an untreated control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Staining:

    • Following incubation, harvest the cells. For adherent cells, this will involve trypsinization. For suspension cells, proceed directly to centrifugation.

    • Centrifuge the cell suspension at 100 x g for 5 minutes.[5]

    • Carefully aspirate the supernatant and resuspend the cell pellet in a known volume of serum-free PBS to wash the cells.[5]

    • Centrifuge again and resuspend the pellet in a known volume of PBS.

    • In a clean microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[8] Mix gently by pipetting.

    • Incubate the mixture at room temperature for 3-5 minutes. Avoid longer incubation times as this can lead to the staining of viable cells.[5]

  • Cell Counting:

    • Clean the hemocytometer and place a coverslip over the counting chamber.

    • Load 10-20 µL of the cell-trypan blue mixture into the hemocytometer chamber.[6]

    • Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100 [8]

Data Presentation:

Table 1: Effect of this compound on Acanthamoeba castellanii Viability as Determined by Trypan Blue Exclusion.

This compound Concentration (µM)Incubation Time (hours)% Growth Inhibition% Viability
0 (Control)1200>95
25120No significant inhibition>90
10012073Not specified
20012080Not specified

Data adapted from a study on Acanthamoeba castellanii. The original study provided growth inhibition data and used trypan blue for viability assessment.

CellTiter-Glo® Luminescent Cell Viability Assay

Application Note:

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9][10] The assay involves adding a single reagent directly to the cells in culture. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[9] The "glow-type" signal is stable, with a half-life of over five hours, making it suitable for high-throughput screening.[10] This assay is ideal for assessing the cytotoxic effects of this compound by measuring the reduction in the overall metabolic activity of the treated cell population.

Experimental Protocol:

Materials:

  • Cell culture of interest

  • This compound stock solution

  • Appropriate cell culture medium

  • Opaque-walled multi-well plates (96-well or 384-well)[11]

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

  • Orbital shaker

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the entire volume of the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[11]

  • Cell Plating and Treatment:

    • Seed the cells in opaque-walled multi-well plates at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates).[11]

    • Include wells with medium only for background luminescence measurement.[11]

    • Allow the cells to adhere and stabilize for a few hours or overnight.

    • Add the desired concentrations of this compound to the treatment wells. Include vehicle and untreated controls.

    • Incubate the plate for the desired treatment period.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[12]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of viable cells relative to the untreated control: % Viability = (Luminescence of treated cells / Luminescence of untreated control cells) x 100

Data Presentation:

Table 2: Hypothetical Efficacy of this compound on a Fungal Cell Line as Determined by CellTiter-Glo® Assay.

This compound Concentration (µM)Luminescence (RLU)% Viability
0 (Control)1,500,000100
11,275,00085
5825,00055
10450,00030
25150,00010
5075,0005

This table presents representative, hypothetical data for illustrative purposes.

Visualizations

Corifungin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Mitochondria Mitochondria This compound->Mitochondria Targets Pore Membrane Pore Ergosterol->Pore Forms Ions Ions (K+, Na+) Pore->Ions Allows leakage of Lysis Cell Lysis Ions->Lysis ATP_depletion ATP Depletion Mitochondria->ATP_depletion ATP_depletion->Lysis

Caption: this compound's proposed mechanism of action.

Trypan_Blue_Workflow start Start: Cell Culture + this compound Treatment harvest Harvest Cells (Centrifugation) start->harvest wash Wash with PBS harvest->wash stain Resuspend and Mix 1:1 with 0.4% Trypan Blue wash->stain incubate Incubate 3-5 min at Room Temperature stain->incubate load Load onto Hemocytometer incubate->load count Count Viable (Clear) and Non-viable (Blue) Cells load->count calculate Calculate % Viability count->calculate

Caption: Experimental workflow for the Trypan Blue exclusion assay.

CellTiter_Glo_Workflow start Start: Plate Cells in Opaque-walled Plate + this compound Treatment equilibrate Equilibrate Plate to Room Temperature (30 min) start->equilibrate add_reagent Add CellTiter-Glo® Reagent (Equal Volume to Medium) equilibrate->add_reagent mix Mix on Orbital Shaker (2 min) to Lyse Cells add_reagent->mix incubate Incubate at Room Temperature (10 min) to Stabilize Signal mix->incubate read Read Luminescence (Luminometer) incubate->read analyze Analyze Data and Calculate % Viability read->analyze

Caption: Experimental workflow for the CellTiter-Glo® assay.

References

High-throughput screening assays for novel anti-amoebic compounds using Corifungin as a control

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Novel Anti-Amoebic Compounds

Introduction

Free-living amoebae such as Naegleria fowleri, Acanthamoeba spp., and Entamoeba histolytica are responsible for severe and often fatal human diseases, including primary amebic meningoencephalitis (PAM), granulomatous amebic encephalitis (GAE), and amoebiasis.[1][2][3] The current therapeutic options are limited, exhibit significant toxicity, and can be ineffective, particularly against the dormant cyst stages of the parasites.[4][5] This underscores the urgent need for novel, effective, and safer anti-amoebic agents. High-throughput screening (HTS) of large compound libraries offers a powerful strategy for identifying new chemical entities with potent amoebicidal activity.[2][3][6]

A critical component of a successful HTS campaign is the use of a reliable positive control to validate assay performance. Corifungin, a water-soluble polyene macrolide, has emerged as an excellent candidate for this role.[1][7] Identified through HTS, this compound demonstrates potent in vitro activity against both the trophozoite and cyst stages of pathogenic amoebae and has shown superior efficacy and safety in vivo compared to the standard-of-care drug, Amphotericin B.[1][8][9] Its mechanism of action involves the disruption of plasma and mitochondrial membranes, leading to rapid cell lysis.[1][10]

This document provides a detailed protocol for a luminescence-based HTS assay to screen for compounds active against pathogenic amoebae, using this compound as a benchmark positive control.

Data Presentation: Comparative Efficacy of Anti-Amoebic Compounds

The following table summarizes the in vitro efficacy of this compound and the conventional drug Amphotericin B against various pathogenic amoebae. This data is essential for establishing assay sensitivity and for comparing the potency of newly identified hit compounds.

CompoundAmoeba SpeciesPotency (EC50/IC50)CommentsSource
This compound Naegleria gruberi0.2 µM (EC50)Water-soluble and more potent than Amphotericin B against this non-pathogenic model species.[1][1]
This compound Naegleria fowleri~4-5 µM (IC50)Effectively kills the causative agent of PAM.[1][11][1][11]
This compound Acanthamoeba castellanii~63 µM (EC50)Demonstrates activity against both trophozoites and cysts.[8][8]
Amphotericin B Naegleria fowleri~0.1-0.2 µM (IC50)Standard of care, but associated with severe adverse effects.[7][7]
Amphotericin B Naegleria gruberi>0.2 µM (EC50)Less potent than this compound against this species.[1][1]

Experimental Protocols

Protocol: 384-Well Luminescence-Based HTS Assay for Anti-Amoebic Activity

This protocol describes a robust method for screening compound libraries against amoeba trophozoites (the vegetative, disease-causing stage) using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The assay measures ATP as an indicator of metabolically active, viable cells.

1. Materials and Reagents

  • Pathogenic amoeba culture (e.g., N. fowleri, A. castellanii)

  • Appropriate axenic culture medium (e.g., PYG for Acanthamoeba, Nelson's medium for Naegleria)

  • Compound library plates (384-well format, compounds in DMSO)

  • This compound (Positive Control)

  • Amphotericin B (Comparative Control)

  • DMSO (Negative/Vehicle Control)

  • Solid white, flat-bottom 384-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling systems (for high-throughput)

2. Assay Procedure

Step 2.1: Amoeba Culture Preparation

  • Culture amoeba trophozoites in tissue culture flasks at the appropriate temperature (e.g., 37°C for N. fowleri) to reach the logarithmic growth phase.

  • Detach the amoebae from the flask surface by gentle tapping or chilling on ice for 10-15 minutes.

  • Count the trophozoites using a hemocytometer to determine cell density.

  • Dilute the cell suspension in fresh culture medium to achieve a final seeding density of approximately 2,000-5,000 cells per well in a 25 µL volume.

Step 2.2: Compound Plate Preparation and Dispensing

  • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50-100 nL) of test compounds, this compound, and DMSO from the source plates to the empty 384-well assay plates.

  • Controls Setup:

    • Positive Control: Wells containing this compound (e.g., final concentration of 25 µM).

    • Negative Control: Wells containing DMSO only (final concentration typically ≤0.5%). This represents 0% inhibition.

    • Background Control: Wells with medium only (no cells) to measure background luminescence.

Step 2.3: Cell Seeding and Incubation

  • Dispense 25 µL of the prepared amoeba cell suspension into each well of the compound-spotted plates.

  • Seal the plates with breathable seals or place them in a humidified incubator.

  • Incubate the plates for 48-72 hours at the optimal temperature for the specific amoeba species.

Step 2.4: Luminescence Signal Detection

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Place the plates on an orbital shaker for 10 minutes at room temperature to induce cell lysis and stabilize the signal.[12]

  • Measure the luminescence intensity of each well using a plate reader.

Step 2.5: Data Analysis

  • Subtract the average background luminescence from all experimental wells.

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Luminescent Units.

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >70% inhibition or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response assays on hit compounds to determine their EC50/IC50 values.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the high-throughput screening campaign and the mechanism of action for the control compound, this compound.

Caption: High-throughput screening workflow for anti-amoebic drug discovery.

Corifungin_MOA cluster_Amoeba Amoeba Cell cluster_Cytoplasm Cytoplasm cluster_Outcome Result Membrane Plasma Membrane (Contains Ergosterol) Mitochondrion Mitochondrion Membrane->Mitochondrion Disrupts Membrane Potential Ions Ions (K+, Na+) & Small Molecules Membrane->Ions Forms Pores, Increases Permeability Lysis Cell Lysis & Death This compound This compound This compound->Membrane Binds to Ergosterol

Caption: Mechanism of action of this compound on an amoebal cell.

References

Preparing Corifungin Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corifungin is a water-soluble polyene macrolide antibiotic, structurally related to Amphotericin B.[1] It has demonstrated significant in vitro and in vivo efficacy against various pathogens, including the free-living amoebas Naegleria fowleri and Acanthamoeba castellanii.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, quality control, and storage of this compound stock solutions.

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C47H73NO17Na[1]
Molecular Weight 946.06 g/mol [3][4]
Solubility Highly soluble in water (>100 mg/mL)
Appearance Pale yellow powder[5]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

  • Sterile syringes

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes) or clear microcentrifuge tubes with aluminum foil

  • Vortex mixer

  • Analytical balance

  • UV-Vis spectrophotometer and quartz cuvettes

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 946.06 g/mol

    • To prepare a 10 mM (0.010 mol/L) solution, the required mass per liter is 9.4606 g.

    • For 10 mL (0.010 L) of a 10 mM solution, the required mass is: 9.4606 g/L * 0.010 L = 0.0946 g = 94.6 mg.

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube or a weighing boat on an analytical balance.

    • Carefully weigh 94.6 mg of this compound powder.

  • Dissolving the this compound:

    • Transfer the weighed this compound powder to a sterile 15 mL conical tube.

    • Add a small volume of sterile water (e.g., 5 mL) to the tube.

    • Vortex the tube gently until the powder is completely dissolved. The solution should be a clear, pale yellow.

    • Add sterile water to bring the final volume to 10 mL.

    • Vortex again to ensure homogeneity.

  • Sterilization of the Stock Solution:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.[6][7]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes (e.g., 100 µL) in sterile, light-protecting microcentrifuge tubes.[6][8]

    • If using clear tubes, wrap them in aluminum foil to protect from light. Polyene macrolides are known to be light-sensitive.[9][10]

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[6][11]

Quality Control of the Stock Solution

Performing quality control is crucial to ensure the accuracy of the stock solution concentration.

  • Visual Inspection:

    • The freshly prepared solution should be clear and free of precipitates.

  • UV-Vis Spectrophotometry:

    • Polyene macrolides have characteristic UV-Vis absorption spectra due to their conjugated double bond system.[12]

    • Prepare a dilution of the stock solution in sterile water (e.g., 1:100 or 1:1000) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Scan the absorbance of the diluted solution from 300 nm to 500 nm to determine the wavelengths of maximum absorbance (λmax). For heptaenes like Amphotericin B, characteristic peaks are expected in this region.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for preparing and handling this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_storage Storage and Handling weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve Transfer to sterile tube filter Sterile Filter (0.22 µm) dissolve->filter Ensure complete dissolution visual Visual Inspection (Clarity, Color) filter->visual uv_vis UV-Vis Spectrophotometry (Absorbance at λmax) visual->uv_vis aliquot Aliquot into Light-Protected Tubes uv_vis->aliquot store Store at -20°C aliquot->store Avoid freeze-thaw use Use in In Vitro Experiments store->use

Caption: Workflow for the preparation, quality control, and storage of this compound stock solutions.

Stability and Handling Recommendations

  • Light Sensitivity: Polyene macrolides are susceptible to photodegradation.[9][10] Always protect this compound powder and solutions from light by using amber tubes or wrapping containers in aluminum foil.

  • Temperature Stability: While specific stability data for this compound is limited, its structural analog, Amphotericin B, shows limited stability in solution at room temperature.[13] It is recommended to prepare fresh dilutions for experiments from the frozen stock and to store the stock solution at -20°C. For short-term storage (up to one week), 2-8°C may be acceptable, but this should be validated.[13]

  • pH Sensitivity: Polyene antibiotics can be sensitive to extremes of pH.[12][14] It is recommended to use neutral, sterile water for reconstitution.

  • Aggregation: Polyenes can form aggregates in aqueous solutions, which may affect their biological activity.[12][15] Visually inspect solutions for any signs of precipitation. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound, but persistent precipitation may indicate degradation or insolubility under the given conditions.

References

Application Notes and Protocols for Intraperitoneal Injection of Corifungin in BALB/c Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corifungin, a water-soluble polyene macrolide and a sodium salt of Amphotericin B, has demonstrated significant efficacy against various pathogens, including the amoeba Naegleria fowleri, the causative agent of primary amebic meningoencephalitis (PAM).[1][2] Its improved solubility and favorable safety profile make it a promising therapeutic agent for further investigation.[3][4] These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound to BALB/c mice, a common inbred strain used in biomedical research. The protocol is based on established methodologies that have shown 100% survival in a murine model of PAM.[1][2][5]

Physicochemical Properties of this compound

A clear understanding of the compound's properties is crucial for proper handling and administration.

PropertyValueReference
Molecular Formula C47H73NO17Na[1]
Molecular Weight 947.4 g/mol [1]
Solubility Water-soluble (>100 mg/mL)[1][4]
Class Polyene macrolide antifungal[1][2]
Orphan Drug Status Approved by the U.S. FDA for the treatment of PAM[1][2]

Mechanism of Action

The proposed mechanism of action for this compound is similar to that of Amphotericin B, involving the disruption of cell membranes.[1][5] It is believed to bind to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell death. Additionally, this compound has been observed to target and alter mitochondria.[1][5]

cluster_Cell Pathogen Cell Cell_Membrane Cell Membrane (Ergosterol-rich) Cell_Death Cell Lysis and Death Cell_Membrane->Cell_Death Forms Pores, Disrupts Integrity Mitochondrion Mitochondrion Mitochondrion->Cell_Death Contributes to Cytoplasm Cytoplasm This compound This compound This compound->Cell_Membrane Binds to Ergosterol This compound->Mitochondrion Alters Function

Proposed Mechanism of Action of this compound.

Experimental Protocol: Intraperitoneal Injection of this compound in BALB/c Mice

This protocol details the in vivo administration of this compound for efficacy studies.

Materials
  • This compound

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • BALB/c mice (4-week-old males are cited in the reference study)[1]

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[6]

  • 70% Ethanol for disinfection

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Dosing and Administration Schedule

The following table summarizes the dosing regimen successfully used in a study demonstrating the in vivo efficacy of this compound.[1][2][5]

ParameterValue
Drug This compound
Dose 9 mg/kg of body weight
Route of Administration Intraperitoneal (IP)
Frequency Once daily
Duration 10 consecutive days
Vehicle Phosphate-Buffered Saline (PBS)
Preparation of this compound Solution
  • Calculate the required amount of this compound: Based on the mean body weight of the mice and the number of animals in the treatment group, calculate the total amount of this compound needed for the entire study duration.

  • Dissolve this compound in vehicle: this compound is water-soluble.[1][4] Dissolve the calculated amount of this compound in sterile PBS to achieve the desired final concentration for injection. Ensure the solution is clear and free of particulates. The volume to be injected should be kept low, generally not exceeding 10 ml/kg.[6]

  • Sterile filter the solution (optional but recommended): For added sterility, the final solution can be passed through a 0.22 µm syringe filter.

Intraperitoneal Injection Procedure

The following workflow outlines the steps for the intraperitoneal injection of this compound in BALB/c mice.

Start Start Preparation Prepare this compound Solution (9 mg/kg in PBS) Start->Preparation Animal_Handling Weigh and Restrain Mouse Preparation->Animal_Handling Injection_Site Locate Injection Site (Lower Right Abdominal Quadrant) Animal_Handling->Injection_Site Disinfection Disinfect Injection Site with 70% Ethanol Injection_Site->Disinfection Injection Insert Needle (25-27G) at a 30-40° Angle and Inject Solution Disinfection->Injection Post_Injection Withdraw Needle and Monitor Mouse Briefly Injection->Post_Injection Return Return Mouse to Cage Post_Injection->Return Repeat Repeat Daily for 10 Days Return->Repeat Repeat->Animal_Handling End End of Treatment Repeat->End After 10 Days

Workflow for Intraperitoneal Injection of this compound.

Step-by-Step Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to hold the loose skin over the shoulders and behind the ears. The animal's head should be tilted downwards.[7]

  • Locate Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen.[6][7] This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.[6]

  • Disinfection: Swab the injection site with 70% ethanol and allow it to dry.

  • Injection:

    • Use a new sterile syringe and needle for each animal.[7][8]

    • Insert the needle, bevel up, at a 30 to 45-degree angle into the peritoneal cavity.[6][7]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid is drawn, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

    • Continue to monitor the health and well-being of the mice daily throughout the experiment.

Safety and Toxicity Considerations

This compound is reported to be well-tolerated in animals with minimal toxicity.[1][5] In rats, oral administration of up to 250 mg/kg/day for 28 days was found to be safe.[1][9] However, as with any experimental compound, it is essential to monitor for any signs of toxicity in the treated animals, such as:

  • Changes in body weight

  • Alterations in food and water consumption

  • Changes in behavior or activity level

  • Signs of pain or distress at the injection site

Conclusion

This document provides a comprehensive protocol for the intraperitoneal administration of this compound in BALB/c mice based on currently available scientific literature. Adherence to these guidelines will aid researchers in conducting reproducible and effective in vivo studies to further evaluate the therapeutic potential of this promising compound. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Assessing Corifungin Efficacy Against Acanthamoeba castellanii Cysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthamoeba castellanii is a free-living amoeba capable of causing severe human infections, including the painful, sight-threatening condition Acanthamoeba keratitis, and the often-fatal Granulomatous Amebic Encephalitis (GAE).[1] A significant challenge in treating these infections is the amoeba's ability to transform into a dormant, highly resistant cyst stage.[2] This cyst form is notoriously resilient to many antimicrobial agents, leading to treatment failures and recurrent infections.[2]

Corifungin, a water-soluble polyene macrolide, has emerged as a promising candidate for anti-Acanthamoeba therapy.[1] It has demonstrated efficacy against both the active (trophozoite) and dormant (cyst) stages of A. castellanii in vitro.[1] As a sodium salt of amphotericin B, this compound is believed to share a similar mechanism of action, primarily targeting ergosterol in the cell membrane, leading to pore formation, membrane disruption, and ultimately, cell lysis.[1][3] Transmission electron microscopy studies have shown that this compound damages the plasma membrane of trophozoites and the inner wall of cysts, and also appears to target mitochondria.[1]

These application notes provide a comprehensive overview of the in vitro efficacy of this compound against A. castellanii cysts, along with detailed protocols for key experiments to assess its cysticidal activity.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against Acanthamoeba castellanii.

Table 1: In Vitro Efficacy of this compound against A. castellanii Trophozoites

Concentration (µM)Incubation Time (hours)Growth Inhibition (%)
25120No inhibition
10012073
20012080
EC₅₀ ~63 µM

Data sourced from Debnath et al., 2014.[1]

Table 2: Cysticidal Activity of this compound against A. castellanii Cysts

TreatmentIncubation Time (hours)Cyst Viability (%)
This compound (200 µM)120Significant reduction (cyst lysis observed)
Untreated Control120High

Observations based on transmission electron microscopy from Debnath et al., 2014.[1]

Signaling Pathways and Experimental Workflows

Acanthamoeba castellanii Encystment Signaling Pathway

The encystment of A. castellanii is a complex process triggered by adverse environmental conditions and regulated by several signaling pathways. Understanding these pathways is crucial for identifying potential drug targets. This compound's primary mechanism of disrupting the cell membrane and mitochondrial function ultimately interferes with the cellular processes necessary for maintaining viability, even in the encysted state.

G Starvation Starvation cAMP Synthesis cAMP Synthesis Starvation->cAMP Synthesis pH Change pH Change MAPK Pathway MAPK Pathway pH Change->MAPK Pathway Osmotic Stress Osmotic Stress Autophagy Autophagy Osmotic Stress->Autophagy Cellulose Synthesis Cellulose Synthesis cAMP Synthesis->Cellulose Synthesis Cyst Wall Protein Expression (e.g., CSP21) Cyst Wall Protein Expression (e.g., CSP21) MAPK Pathway->Cyst Wall Protein Expression (e.g., CSP21) Morphological Changes Morphological Changes Autophagy->Morphological Changes Mature Cyst Mature Cyst Cellulose Synthesis->Mature Cyst Cyst Wall Protein Expression (e.g., CSP21)->Mature Cyst Morphological Changes->Mature Cyst

Caption: A. castellanii Encystment Signaling Pathway.

Experimental Workflow for Assessing this compound's Cysticidal Efficacy

The following workflow outlines the key steps in evaluating the efficacy of this compound against A. castellanii cysts.

G cluster_assessment Viability Assays A. castellanii Culture A. castellanii Culture Induction of Encystment Induction of Encystment A. castellanii Culture->Induction of Encystment Harvest and Purify Cysts Harvest and Purify Cysts Induction of Encystment->Harvest and Purify Cysts Treatment with this compound Treatment with this compound Harvest and Purify Cysts->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Cyst Viability Assessment Cyst Viability Assessment Incubation->Cyst Viability Assessment Data Analysis Data Analysis Cyst Viability Assessment->Data Analysis Trypan Blue Exclusion Trypan Blue Exclusion Cyst Viability Assessment->Trypan Blue Exclusion Excystment Assay Excystment Assay Cyst Viability Assessment->Excystment Assay TEM TEM Cyst Viability Assessment->TEM

Caption: Experimental Workflow for Cysticidal Assay.

Detailed Experimental Protocols

Protocol 1: Culture of Acanthamoeba castellanii Trophozoites

Materials:

  • Acanthamoeba castellanii strain (e.g., ATCC 30234)

  • PYG medium (2% proteose peptone, 0.1% yeast extract, 0.1 M glucose)

  • Sterile tissue culture flasks (75 cm²)

  • Incubator at 28°C

  • Inverted microscope

Procedure:

  • Aseptically transfer an aliquot of A. castellanii trophozoites into a 75 cm² tissue culture flask containing 15-20 mL of pre-warmed PYG medium.

  • Incubate the flask at 28°C.

  • Monitor the growth of the trophozoites daily using an inverted microscope. Trophozoites should appear as motile, amoeboid cells adhering to the bottom of the flask.

  • Subculture the trophozoites every 2-3 days or when they reach 80-90% confluency. To subculture, gently tap the flask to detach the cells and transfer a portion of the cell suspension to a new flask with fresh PYG medium.

Protocol 2: Induction of Encystment

Materials:

  • Confluent culture of A. castellanii trophozoites

  • Neff's encystment medium (0.1 M KCl, 8 mM MgSO₄, 0.4 mM CaCl₂, 1 mM NaHCO₃, 20 mM Tris-HCl, pH 8.8)

  • Sterile centrifuge tubes (50 mL)

  • Centrifuge

  • Hemocytometer

Procedure:

  • Harvest trophozoites from a confluent culture flask by gentle tapping.

  • Transfer the cell suspension to a 50 mL centrifuge tube.

  • Centrifuge at 500 x g for 10 minutes at room temperature.

  • Aspirate the supernatant and resuspend the cell pellet in 20 mL of Neff's encystment medium.

  • Repeat the centrifugation and washing steps two more times with Neff's encystment medium.

  • After the final wash, resuspend the trophozoites in Neff's encystment medium to a final concentration of 1 x 10⁶ cells/mL.

  • Transfer the cell suspension to a new tissue culture flask and incubate at 28°C.

  • Monitor the formation of cysts over 7-14 days. Mature cysts will appear as double-walled, spherical, non-motile structures.

Protocol 3: this compound Treatment of Cysts

Materials:

  • Mature A. castellanii cysts

  • This compound stock solution (dissolved in sterile water)

  • Neff's encystment medium

  • Sterile 24-well plates

  • Incubator at 28°C

Procedure:

  • Harvest mature cysts by centrifugation as described in Protocol 2.

  • Resuspend the cysts in fresh Neff's encystment medium to a concentration of 1 x 10⁵ cysts/mL.

  • Prepare serial dilutions of this compound in Neff's encystment medium to achieve the desired final concentrations (e.g., 50, 100, 200 µM).

  • In a 24-well plate, add 500 µL of the cyst suspension to each well.

  • Add 500 µL of the appropriate this compound dilution to each well to achieve the final desired concentration. Include a vehicle control (Neff's medium with the same amount of sterile water used to dissolve this compound) and an untreated control.

  • Incubate the plate at 28°C for the desired treatment duration (e.g., 24, 48, 72, 96, 120 hours).

Protocol 4: Cyst Viability Assessment by Trypan Blue Exclusion

Materials:

  • Treated and control cyst suspensions from Protocol 3

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • At the end of the incubation period, gently resuspend the cysts in each well.

  • Take a 20 µL aliquot of the cyst suspension and mix it with 20 µL of 0.4% Trypan Blue solution.

  • Incubate the mixture at room temperature for 3-5 minutes.

  • Load 10 µL of the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cysts in the central grid of the hemocytometer.

  • Calculate the percentage of non-viable cysts for each treatment condition.

Protocol 5: Transmission Electron Microscopy (TEM) of Treated Cysts

Materials:

  • Treated and control cyst suspensions from Protocol 3

  • 2.5% glutaraldehyde in 0.1 M cacodylate buffer (fixative)

  • 1% osmium tetroxide in 0.1 M cacodylate buffer

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate and lead citrate (for staining)

  • Transmission electron microscope

Procedure:

  • Harvest the cysts by centrifugation at 500 x g for 10 minutes.

  • Fix the cyst pellet in 2.5% glutaraldehyde for 2 hours at 4°C.

  • Wash the pellet three times with 0.1 M cacodylate buffer.

  • Post-fix with 1% osmium tetroxide for 1 hour at room temperature.

  • Wash the pellet three times with 0.1 M cacodylate buffer.

  • Dehydrate the pellet through a graded series of ethanol (50%, 70%, 90%, 100%).

  • Infiltrate the pellet with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

  • Embed the pellet in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.

  • Examine the sections under a transmission electron microscope to observe ultrastructural changes in the cyst wall, plasma membrane, and intracellular organelles.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against Acanthamoeba castellanii, owing to its demonstrated in vitro activity against both the trophozoite and, critically, the highly resistant cyst stage. The protocols outlined in these application notes provide a robust framework for researchers to further evaluate the efficacy of this compound and other novel compounds. Detailed investigation into its precise mechanism of action on the cyst wall and internal structures will be invaluable for the development of more effective treatments for Acanthamoeba infections.

References

Application Notes and Protocols: Corifungin Treatment for Primary Amebic Meningoencephalitis (PAM) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the successful treatment of Primary Amebic Meningoencephalitis (PAM) in a murine model using Corifungin. The data and protocols are derived from preclinical studies that have demonstrated the efficacy of this compound in achieving 100% survival.

Introduction

Primary Amebic Meningoencephalitis (PAM) is a rare but rapidly fatal central nervous system infection caused by the free-living amoeba Naegleria fowleri.[1][2] Current treatment options, centered around Amphotericin B, have limited success and are associated with severe adverse effects.[1][3] this compound, a water-soluble polyene macrolide, has emerged as a promising new drug lead against Naegleria fowleri.[1][3][4] In vivo studies have confirmed its efficacy in a mouse model of PAM, leading to the U.S. FDA granting it orphan drug status for this indication.[1][4]

Quantitative Data Summary

The following table summarizes the key parameters and outcomes of this compound treatment in a BALB/c mouse model of PAM.

ParameterThis compoundAmphotericin B (Control)PBS (Control)
Animal Model 4-week-old male BALB/c mice4-week-old male BALB/c mice4-week-old male BALB/c mice
Inoculum 2 x 10⁴ N. fowleri trophozoites2 x 10⁴ N. fowleri trophozoites2 x 10⁴ N. fowleri trophozoites
Route of Infection IntranasalIntranasalIntranasal
Treatment Start 24 hours post-infection24 hours post-infection24 hours post-infection
Drug Dosage 9 mg/kg/day9 mg/kg/dayN/A
Route of Admin. Intraperitoneal (IP)Intraperitoneal (IP)Intraperitoneal (IP)
Treatment Duration 10 days (single daily dose)10 days (single daily dose)10 days (single daily dose)
Observation Period 17 days post-infection17 days post-infection17 days post-infection
Survival Rate 100% 60%~60%
Amebae in Brain Not detectablePresentPresent

Data compiled from studies demonstrating the in vivo efficacy of this compound.[4][5]

Experimental Protocols

This section details the methodology for evaluating the in vivo efficacy of this compound in a murine model of PAM.

Animal Model and Husbandry
  • Species: BALB/c mice

  • Age: 4 weeks old

  • Sex: Male

  • Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Naegleria fowleri Cultivation and Inoculum Preparation
  • Strain: A highly virulent strain of N. fowleri should be used.

  • Culture: Trophozoites are grown in a suitable axenic medium.

  • Preparation: On the day of infection, trophozoites are harvested, washed, and resuspended in fresh culture medium. The concentration is adjusted to 1 x 10⁶ trophozoites/mL to deliver the target inoculum in a 20 µL volume.

Intranasal Infection
  • Anesthesia: Mice are lightly anesthetized using a suitable inhalant anesthetic (e.g., isoflurane).

  • Inoculation: A 20 µL suspension containing 2 x 10⁴ N. fowleri trophozoites is instilled into a single naris of each mouse using a micropipette.[4]

  • Monitoring: Mice are monitored post-inoculation to ensure full recovery from anesthesia.

Drug Formulation and Administration
  • This compound Formulation: this compound is a water-soluble compound.[3][4] It should be dissolved in sterile phosphate-buffered saline (PBS) to the desired concentration for a 9 mg/kg dosage.

  • Control Formulations: Amphotericin B is prepared at 9 mg/kg. A vehicle control group receives only PBS.

  • Administration:

    • Treatment begins 24 hours after infection.[4]

    • The prepared drug or vehicle is administered via intraperitoneal (IP) injection once daily.[4]

    • The treatment is continued for a total of 10 consecutive days.[4]

Efficacy Assessment
  • Survival: Mice are monitored daily for signs of illness and survival is recorded for a total of 17 days post-infection.[4]

  • Parasite Burden: At the end of the observation period (day 17), surviving mice are euthanized. The brains are aseptically removed and cultured to determine the presence or absence of viable N. fowleri amebae.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Cultivate N. fowleri trophozoites B Prepare inoculum (2e4 trophozoites in 20 µL) A->B D Intranasally infect BALB/c mice (Day 0) B->D C Prepare this compound (9 mg/kg in PBS) E Begin IP treatment (Day 1) C->E D->E 24h F Administer daily dose for 10 days E->F G Monitor survival daily (up to Day 17) F->G H Sacrifice survivors (Day 17) G->H I Culture brains for detectable amebae H->I

Caption: Workflow for evaluating this compound efficacy in a murine PAM model.

Proposed Mechanism of Action

This compound is a polyene macrolide, belonging to the same class of antifungals as Amphotericin B.[3][4] Its mechanism of action is believed to be similar, involving the disruption of cell membranes.[4]

G cluster_membrane Amoeba Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Membrane Lipid Bilayer This compound This compound This compound->Ergosterol Binds to Mitochondria Mitochondrial Damage This compound->Mitochondria Also targets Disruption Membrane Disruption & Ion Leakage Pore->Disruption Lysis Amoeba Lysis Disruption->Lysis Mitochondria->Lysis

References

Application Notes and Protocols: Investigating Corifungin in Combination with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corifungin, a polyene macrolide antibiotic, has demonstrated significant antimicrobial activity, particularly against pathogenic amoebae such as Naegleria fowleri and Acanthamoeba castellanii.[1][2][3] Its mechanism of action is believed to be similar to that of Amphotericin B, involving disruption of the cell membrane integrity.[1][3] While research has primarily focused on its standalone efficacy, the exploration of this compound in combination with other antimicrobial agents presents a promising avenue for enhancing therapeutic outcomes, potentially through synergistic interactions, broadening the spectrum of activity, and overcoming drug resistance.

These application notes provide a comprehensive framework for researchers to evaluate the potential of this compound in combination therapies. The protocols outlined below are based on established methodologies for assessing antimicrobial synergy and are intended to be adapted for specific research needs.

Disclaimer: As of the latest literature review, specific studies detailing the synergistic effects of this compound with other antimicrobial agents are not extensively available in the public domain. The data presented in the tables are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

I. In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the in vitro interaction between two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction.

Data Presentation: Fractional Inhibitory Concentration (FIC) Index

The interaction between this compound and a second antimicrobial agent can be classified based on the calculated FIC index.

Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Other Antimicrobial Agents against Candida albicans

Combination AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound 2.00.50.5Synergy
Fluconazole 8.02.0
This compound 2.01.01.0Additive
Caspofungin 0.50.25
This compound 2.02.02.0Indifference
Amphotericin B 1.01.0
This compound 2.04.0>4.0Antagonism
Rifampicin 4.08.0
  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocol: Checkerboard Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antimicrobial agent, both alone and in combination, to calculate the FIC index.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antimicrobial agent (e.g., Fluconazole, Caspofungin; stock solution)

  • Fungal isolate (e.g., Candida albicans)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

  • Sterile water, saline, and appropriate solvents for drug solubilization

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 100 µL of the highest concentration of this compound to column 1, then perform 2-fold serial dilutions across to column 10, leaving columns 11 and 12 for controls.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of the partner antimicrobial agent. Add 100 µL of the highest concentration of the partner agent to row A, then perform 2-fold serial dilutions down to row G.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Growth Control: Well with medium and inoculum only.

    • Sterility Control: Well with medium only.

    • Drug Controls: Rows and columns with single agents to determine their individual MICs.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug(s) that inhibits visible growth. This can be done visually or by measuring absorbance with a microplate reader.

  • FIC Calculation: Calculate the FIC index for each well showing no growth using the following formula: FIC = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner agent in combination / MIC of partner agent alone)

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate with Fungal Suspension Inoculum->Inoculate Stock_C Prepare this compound Stock Dilute_C Serial Dilute this compound Stock_C->Dilute_C Stock_P Prepare Partner Agent Stock Dilute_P Serial Dilute Partner Agent Stock_P->Dilute_P Plate 96-Well Plate Setup Plate->Inoculate Dilute_C->Plate Dilute_P->Plate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Interaction Calc_FIC->Interpret

Caption: Workflow of the checkerboard microdilution assay.

II. Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the antimicrobial interaction over time, indicating whether a combination is fungicidal or fungistatic.

Data Presentation: Time-Kill Curves

The results are typically presented as a graph of log10 CFU/mL versus time.

Table 2: Hypothetical Time-Kill Assay Results for this compound Combinations against Aspergillus fumigatus

Time (hours)This compound (log10 CFU/mL)Partner Agent (log10 CFU/mL)Combination (log10 CFU/mL)
05.05.05.0
44.84.94.2
84.54.73.5
124.24.52.8
244.04.3<2.0 (Synergy)
  • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log10 change in CFU/mL.

  • Antagonism: ≥ 2 log10 increase in CFU/mL.

Experimental Protocol: Time-Kill Assay

Objective: To assess the rate and extent of fungal killing by this compound and a partner agent, alone and in combination.

Materials:

  • Fungal isolate

  • This compound and partner antimicrobial agent

  • Culture tubes

  • Appropriate broth medium (e.g., RPMI 1640)

  • Orbital shaker

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in the test medium.

  • Setup Test Conditions: Prepare tubes with the following:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)

    • Partner agent alone (at a relevant concentration)

    • The combination of both agents at the same concentrations.

  • Incubation and Sampling: Incubate the tubes at 35°C in an orbital shaker. At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), aseptically remove an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected samples and plate onto SDA plates. Incubate the plates at 35°C for 24-48 hours, then count the colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition to generate time-kill curves.

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Setup Setup Test Tubes Inoculum->Setup Drugs Prepare Drug Solutions Drugs->Setup Incubate Incubate with Shaking Setup->Incubate Sample Sample at Time Points Incubate->Sample Plate Serial Dilute and Plate Sample->Plate Count Count Colonies (CFU/mL) Plate->Count Plot Plot Time-Kill Curves Count->Plot Analyze Analyze Synergy/Antagonism Plot->Analyze

Caption: Workflow of the time-kill kinetic assay.

III. Biofilm Disruption Assay

Fungal biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. This assay evaluates the ability of this compound combinations to disrupt pre-formed biofilms.

Data Presentation: Biofilm Disruption

The efficacy of the combination is expressed as the percentage of biofilm disruption.

Table 3: Hypothetical Biofilm Disruption by this compound Combinations against Candida auris

Agent(s)Concentration (µg/mL)Biofilm Disruption (%)
This compound835
Amphotericin B440
This compound + Amphotericin B8 + 475 (Synergistic)
This compound835
Caspofungin225
This compound + Caspofungin8 + 250 (Additive)
Experimental Protocol: Biofilm Disruption Assay

Objective: To assess the ability of this compound in combination with another agent to disrupt mature, pre-formed fungal biofilms.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal isolate

  • Appropriate growth medium

  • This compound and partner antimicrobial agent

  • Sterile PBS

  • Crystal Violet (0.1%)

  • 33% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 200 µL of a standardized fungal inoculum (1 x 10⁶ cells/mL) to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Compound Treatment: Add 200 µL of fresh medium containing various concentrations of this compound, the partner agent, and their combination to the wells with pre-formed biofilms. Include a drug-free control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification (Crystal Violet Staining):

    • Aspirate the medium and wash the wells with PBS.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

    • Wash the plate thoroughly with water.

    • Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

IV. Potential Signaling Pathway Interactions

The synergistic effects of antimicrobial combinations can often be attributed to their interaction with cellular signaling pathways. While specific pathways affected by this compound combinations are yet to be elucidated, a potential mechanism could involve a multi-target approach. For instance, this compound's disruption of the cell membrane could enhance the intracellular access and efficacy of a second agent that targets a specific signaling cascade, such as the calcineurin or MAPK pathways, which are crucial for fungal stress response and virulence.

Hypothesized Synergistic Mechanism of Action

Signaling_Pathway This compound This compound Cell_Membrane Fungal Cell Membrane (Ergosterol) This compound->Cell_Membrane Disruption Partner_Agent Partner Agent (e.g., Azole) Signaling_Pathway Intracellular Signaling Pathway (e.g., Calcineurin) Partner_Agent->Signaling_Pathway Inhibition Cell_Membrane->Partner_Agent Increased Permeability Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to Signaling_Pathway->Cell_Death Leads to

Caption: Hypothesized synergistic action of this compound and a partner agent.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the systematic evaluation of this compound in combination with other antimicrobial agents. Such studies are crucial for unlocking the full therapeutic potential of this compound and developing novel, more effective treatment strategies for challenging microbial infections. Further research is warranted to generate specific data on this compound combinations and to elucidate the underlying mechanisms of any observed synergistic interactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Corifungin in Amoeba Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Corifungin for in vitro amoeba culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for my amoeba culture?

A1: The optimal concentration of this compound is species-dependent. For initial experiments, it is recommended to perform a dose-response study to determine the 50% effective concentration (EC50) for your specific amoeba species and isolate. Based on published data, you can use the following as a starting point:

  • Naegleria fowleri : Concentrations ranging from 3.12 µM to 25 µM have been shown to be effective, with complete inhibition observed at 25 µM after 72 hours.[1] The EC50 against Naegleria gruberi was found to be 0.2 µM.[1]

  • Acanthamoeba castellanii : Higher concentrations are generally required. At 100 µM, 73% growth inhibition was observed after 120 hours, and at 200 µM, 80% inhibition was seen in the same timeframe.[2][3] The EC50 for A. castellanii is approximately 63 µM.[2][3]

Q2: How long should I incubate my amoeba culture with this compound?

A2: Incubation times can vary depending on the amoeba species and the desired outcome (e.g., growth inhibition vs. complete lysis). Common incubation periods reported in the literature range from 24 to 120 hours.[2][3] It is advisable to include multiple time points in your initial experiments to determine the optimal duration for your specific assay.

Q3: What is the proposed mechanism of action for this compound against amoebas?

A3: The mechanism of action for this compound in amoebas is believed to be similar to that of Amphotericin B.[1][4] It is a polyene macrolide that disrupts the integrity of the cytoplasmic and plasma membranes.[1][5][6] Additionally, this compound has been observed to target and cause alterations in the mitochondria of the amoeba, ultimately leading to cell lysis.[1][5][6]

Q4: Is this compound effective against both trophozoites and cysts?

A4: this compound has demonstrated efficacy against both the trophozoite and cyst stages of Acanthamoeba castellanii.[2][3] For A. castellanii, this compound induced the encystment process and also caused alterations in the cyst cell wall, leading to lysis of the cysts.[3]

Q5: Can I use this compound to eliminate fungal contamination in my amoeba culture?

A5: While this compound is an antifungal agent, its primary application in this context is as an anti-amoebic compound. Using it to treat fungal contamination in an active amoeba culture is not recommended as it will likely affect the amoeba as well. For fungal contamination, it is best to discard the contaminated culture and review sterile techniques. General troubleshooting for fungal contamination includes deep cleaning of incubators and hoods, using fresh sterile reagents, and regularly testing for contamination.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on amoeba growth. 1. Concentration is too low.2. Incubation time is too short.3. Amoeba species or strain is resistant.4. Improper drug storage or preparation.1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the incubation time, with viability checks at multiple time points (e.g., 24, 48, 72, 96, 120 hours).3. Verify the identity of your amoeba species. Different isolates can have varying susceptibility.[8]4. Ensure this compound is stored correctly and freshly prepared for each experiment.
High levels of amoeba death in control group. 1. Suboptimal culture conditions (e.g., media, temperature).2. High cell density leading to nutrient depletion.3. Solvent toxicity (if using a solvent for this compound).1. Review and optimize your amoeba culture protocol. Ensure the medium is fresh and the incubation temperature is correct.2. Seed amoebas at a lower density.3. If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the amoebas (e.g., <0.5%).[1] this compound is water-soluble, which should minimize the need for harsh solvents.[1][2]
Inconsistent results between experiments. 1. Variability in amoeba cell number at the start of the experiment.2. Inconsistent this compound concentration.3. Differences in incubation conditions.1. Accurately count amoebas using a hemocytometer before each experiment to ensure consistent seeding density.2. Prepare fresh serial dilutions of this compound for each experiment.3. Ensure consistent temperature, humidity, and CO2 levels (if applicable) during incubation.
Difficulty in determining amoeba viability. 1. Subjectivity of visual methods like trypan blue exclusion.2. Cell debris interfering with counting.1. Consider using a quantitative, luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of cell viability.[8]2. Gently wash the cells to remove debris before performing viability assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Naegleria fowleri Trophozoites

Concentration (µM)Incubation Time (hours)Percent Viability (%)Reference
3.127280[1]
6.257240[1]
12.57210[1]
18.75725[1]
25720[1]

Table 2: In Vitro Efficacy of this compound against Acanthamoeba castellanii Trophozoites

Concentration (µM)Incubation Time (hours)Percent Growth Inhibition (%)Reference
25Not specifiedNo inhibition[2][3]
10012073[2][3]
20012080[2][3]

Experimental Protocols

Protocol 1: Determining the EC50 of this compound against Amoeba Trophozoites

This protocol is adapted from studies on Naegleria and Acanthamoeba.[1][2]

  • Amoeba Culture: Culture amoeba trophozoites axenically in the appropriate medium and temperature for your species (e.g., Nelson's complete medium at 34°C for N. fowleri).[9]

  • Cell Seeding: Harvest trophozoites in the logarithmic growth phase. Count the amoebas using a hemocytometer and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL). Seed the amoeba suspension into a 96-well microtiter plate (e.g., 10,000 amoebas in 96 µL of medium per well).[1]

  • This compound Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of working concentrations. For N. fowleri, a final concentration range of 0.01 to 25 µM is a good starting point.[1] For A. castellanii, a higher range, such as 10 to 200 µM, may be necessary.[2]

  • Treatment: Add 4 µL of each this compound dilution to the appropriate wells of the 96-well plate containing the amoebas. Include control wells with fresh medium only and, if applicable, a vehicle control (e.g., 0.5% DMSO).[1]

  • Incubation: Incubate the plate at the optimal temperature for your amoeba species for a predetermined time (e.g., 72 hours for N. fowleri, up to 120 hours for A. castellanii).[1][2]

  • Viability Assessment: Determine the viability of the amoebas.

    • Trypan Blue Exclusion: Mix a small sample of the cell suspension with an equal volume of 0.4% trypan blue stain. Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.[1]

    • Luminescence-Based Assay: Alternatively, use a commercially available kit like CellTiter-Glo 2.0 to measure ATP levels, which correlate with cell viability.[8]

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated control. Plot the results and determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in amoeba viability.

Visualizations

G cluster_workflow Experimental Workflow for this compound Efficacy Testing A Amoeba Culture (Logarithmic Phase) B Harvest & Count Amoebas (Hemocytometer) A->B C Seed into 96-well Plate (e.g., 10,000 cells/well) B->C E Add this compound to Wells C->E D Prepare this compound Serial Dilutions D->E F Incubate (e.g., 37°C, 72h) E->F G Assess Viability (Trypan Blue or ATP Assay) F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for determining this compound efficacy.

G cluster_mechanism Proposed Mechanism of Action of this compound This compound This compound Membrane Amoeba Plasma Membrane This compound->Membrane Binds to Mitochondria Mitochondria This compound->Mitochondria Targets Disruption Membrane Disruption & Pore Formation Membrane->Disruption Alteration Mitochondrial Alteration Mitochondria->Alteration Lysis Cell Lysis Disruption->Lysis Alteration->Lysis

Caption: Proposed mechanism of this compound in amoeba.

References

Challenges in long-term stability of Corifungin in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corifungin. The information addresses common challenges related to the long-term stability of this compound in culture media during in vitro experiments.

Troubleshooting Guide

Issue 1: Loss of this compound Activity Over Time

Symptoms:

  • Decreased efficacy of this compound in long-term experiments (e.g., minimum inhibitory concentration (MIC) assays with slow-growing organisms).

  • Inconsistent results between experimental replicates performed on different days.

  • Observation of precipitate in the culture medium containing this compound.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inherent Instability This compound is a polyene macrolide, a class of compounds known for limited stability in aqueous solutions, especially at physiological temperatures.[1][2] For instance, the related compound Amphotericin B is stable for only about 3 days in culture at 37°C.[3] Consider reducing the incubation time if experimentally feasible. For long-term experiments, replenishing the medium with freshly prepared this compound at regular intervals may be necessary.
pH of Culture Medium The pH of the culture medium can significantly impact the stability of polyene macrolides. The pH of microbial cultures can shift over time due to metabolic activity.[4] Monitor the pH of your culture medium throughout the experiment. If a significant pH shift is observed, consider using a buffered medium or adjusting the pH periodically. The optimal pH for Naegleria fowleri growth, an organism this compound is used against, is 6.5.[5]
Exposure to Light Polyene macrolides can be susceptible to photodegradation.[6] Protect your this compound-containing culture media from light by using amber-colored vessels or wrapping the culture plates/flasks in foil.
Inappropriate Storage Improper storage of stock solutions can lead to degradation before use. For long-term storage, this compound solutions should be kept frozen at -20°C.[3] Avoid repeated freeze-thaw cycles.
Precipitation Although this compound is described as water-soluble, changes in medium composition or pH could potentially lead to precipitation, reducing its effective concentration.[7] If precipitation is observed, you may need to assess the solubility of this compound in your specific culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in my culture medium?

A1: Currently, there is no specific published data on the half-life of this compound in various culture media. However, as a polyene macrolide antibiotic, its stability is expected to be comparable to that of Amphotericin B. The stability of Amphotericin B is known to be limited in culture media, with a significant loss of activity observed over a few days at 37°C.[1][2][3] For example, in one study, the concentration of Amphotericin B in a corneal culture medium declined to approximately 60% of the original concentration after 28 days at 37°C.[8] The half-life of other antibiotics like mecillinam in culture media can be as short as 2-5 hours.[9] It is recommended to empirically determine the stability of this compound in your specific experimental system if long-term stability is critical.

Q2: How can I test the stability of this compound in my specific culture medium?

A2: You can perform a bioassay to determine the stability of this compound under your experimental conditions. This can be done by incubating this compound in your cell-free culture medium at the desired temperature and for various durations. At different time points, aliquots of the medium can be taken and used in a standard MIC or growth inhibition assay against a susceptible organism to determine the remaining biological activity.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been detailed in the currently available literature. However, polyene macrolides are generally susceptible to hydrolysis and oxidation.[10] The degradation of other complex molecules often involves hydrolysis of amide or ester bonds and modifications to ring structures.[11][12] It is plausible that this compound undergoes similar degradation processes, especially in aqueous environments at physiological temperatures.

Q4: Does the type of culture medium affect this compound's stability?

A4: Yes, the components of the culture medium can influence the stability of antibiotics.[9] Factors such as pH, the presence of salts, and proteins can affect the solubility and degradation rate of this compound. It is advisable to use the same batch of medium for a series of related experiments to ensure consistency.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Based on general guidelines for similar antibiotics like Amphotericin B, it is recommended to store stock solutions of this compound at -20°C for long-term use.[3] For short-term storage (a few weeks), refrigeration at 2-8°C may be adequate.[3] Always refer to the manufacturer's instructions for specific storage recommendations.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Liquid Culture Medium

This protocol provides a framework for determining the biological stability of this compound in a specific liquid culture medium over time.

Materials:

  • This compound powder

  • Sterile liquid culture medium of choice

  • Susceptible indicator organism (e.g., Saccharomyces cerevisiae, Naegleria gruberi)

  • Sterile microplates (96-well)

  • Incubator set to the desired temperature (e.g., 37°C)

  • Spectrophotometer (plate reader)

Methodology:

  • Preparation of this compound-Containing Medium: Prepare a solution of this compound in the desired culture medium at the working concentration.

  • Incubation: Dispense the this compound-containing medium into sterile, sealed tubes and incubate at the experimental temperature (e.g., 37°C). Protect from light.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the incubated medium.

  • Bioassay (MIC Determination):

    • Perform a serial dilution of the collected this compound-containing medium in fresh medium in a 96-well plate.

    • Inoculate the wells with a standardized suspension of the indicator organism.

    • Include a positive control (freshly prepared this compound) and a negative control (no this compound).

    • Incubate the plate under appropriate conditions for the indicator organism.

  • Data Analysis: Determine the MIC at each time point by observing the lowest concentration that inhibits visible growth. A significant increase in the MIC over time indicates degradation of this compound.

Visualizations

Corifungin_Stability_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Reduced this compound Efficacy Instability Inherent Chemical Instability Symptom->Instability can be due to pH pH Shift in Medium Symptom->pH can be due to Light Light Exposure Symptom->Light can be due to Storage Improper Storage Symptom->Storage can be due to Replenish Replenish Medium Instability->Replenish address with Buffer Use Buffered Medium / Monitor pH pH->Buffer address with Protect Protect from Light Light->Protect address with Store Store at -20°C Storage->Store address with

Caption: Troubleshooting workflow for reduced this compound efficacy.

Stability_Testing_Workflow start Start: Prepare this compound in Culture Medium incubate Incubate at Experimental Temperature (e.g., 37°C) start->incubate timepoint Sample at Time Points (0, 24, 48, 72h...) incubate->timepoint bioassay Perform Bioassay (e.g., MIC test) with Sampled Medium timepoint->bioassay For each time point analyze Analyze Results: Compare MICs over Time bioassay->analyze end End: Determine Stability Profile analyze->end

Caption: Experimental workflow for assessing this compound stability.

References

Potential off-target effects of Corifungin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Corifungin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Disclaimer

This compound is a polyene macrolide antifungal agent structurally similar to Amphotericin B. Much of the understanding of its potential off-target effects is inferred from the well-characterized activities of Amphotericin B. Researchers should validate these potential effects within their specific experimental systems.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: High or Unexpected Cytotoxicity in Mammalian Cells

  • Possible Cause: this compound's primary mechanism of action involves binding to sterols in cell membranes. While it has a higher affinity for ergosterol (found in fungi), it can also interact with cholesterol in mammalian cell membranes, leading to pore formation, ion leakage, and subsequent cytotoxicity.[1][2][3] At high concentrations, this can be a significant off-target effect.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the half-maximal cytotoxic concentration (CC50) in your specific mammalian cell line to identify a suitable working concentration with minimal toxicity.

    • Optimize Incubation Time: Shorter exposure times may be sufficient to observe the desired on-target effect while minimizing off-target cytotoxicity.

    • Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the cells.

    • Positive Control: Include a well-known cytotoxic agent as a positive control to validate the assay's performance.

    • Literature Review: Compare your observed cytotoxicity with published data for similar compounds like Amphotericin B to gauge if your results are within an expected range.[2][3]

Issue 2: Inconsistent or Irreproducible Results

  • Possible Cause: Variability in experimental conditions can significantly impact the activity of membrane-active compounds.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure consistent cell density and health at the start of each experiment. Use cells within a consistent passage number range.

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as polyene macrolides can be sensitive to light and temperature.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, such as compound-only wells, to check for interference.

Issue 3: Observed Phenotype Does Not Align with Expected On-Target Effect

  • Possible Cause: The observed cellular response may be due to the activation of off-target signaling pathways. Membrane disruption can trigger cellular stress responses.

  • Troubleshooting Steps:

    • Investigate Stress Pathways: Assess the activation of common stress-activated protein kinase (SAPK) pathways, such as p38 and JNK, using methods like Western blotting or specific kinase activity assays.

    • Use a Structurally Unrelated Compound: If possible, use another antifungal agent with a different mechanism of action to see if the same phenotype is observed.

    • Rescue Experiment: If the on-target effect is known to be mediated by a specific pathway, attempt to rescue the phenotype by manipulating downstream components of that pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is believed to act similarly to Amphotericin B, by binding to ergosterol in fungal cell membranes. This binding disrupts the membrane, leading to the formation of pores, leakage of intracellular components, and ultimately, cell death.

Q2: What are the potential off-target effects of this compound in mammalian cells?

A2: The primary off-target effect is cytotoxicity due to this compound's interaction with cholesterol in mammalian cell membranes.[1][2] This can lead to membrane permeabilization and the activation of cellular stress response pathways, such as the MAPK/SAPK pathways (p38, JNK).

Q3: How can I differentiate between on-target and off-target effects?

A3: A combination of approaches is recommended:

  • Dose-Response Analysis: On-target effects should occur at lower concentrations than off-target effects.

  • Use of Controls: Employ a structurally related but inactive compound, if available.

  • Genetic Approaches: Use cell lines with altered expression of the intended target (if known) or downstream signaling components.

  • Biochemical Assays: Directly measure the engagement of the intended target and potential off-targets.

Q4: Are there any known signaling pathways affected by this compound or similar compounds?

A4: Yes, compounds that cause membrane stress, like Amphotericin B, have been shown to activate stress-activated protein kinase (SAPK) pathways, including p38 and JNK, in mammalian cells.[1]

Data Summary

Table 1: In Vitro Activity of this compound and Amphotericin B

CompoundOrganismAssayEC50 / IC50 (µM)Percent Inhibition/Cell Death
This compoundN. gruberiCell Viability0.2100% at 8 µM
Amphotericin BN. gruberiCell Viability0.3Not specified
This compoundN. fowleriCell ViabilityNot specified20% at 3.12 µM, 60% at 6.25 µM, 90% at 12.5 µM, 95% at 18.75 µM, 100% at 25 µM

Data extracted from Debnath et al., 2012.[4]

Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a mammalian cell line.

  • Materials:

    • Mammalian cell line of choice

    • Complete cell culture medium

    • 96-well clear flat-bottom plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Include vehicle-only controls.

    • Incubation: Remove the old medium from the cells and add the medium containing the this compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the cell viability against the this compound concentration to determine the CC50 value.

Protocol 2: Kinase Profiling Assay

This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.

  • Materials:

    • Kinase panel (commercially available services or in-house panel)

    • This compound

    • Appropriate kinase buffers, substrates, and ATP

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay system)

    • Microplate reader

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO.

    • Assay Setup: In a multi-well plate, add the individual kinases from the panel to their respective wells containing the appropriate kinase buffer and substrate.

    • Compound Addition: Add this compound at a fixed concentration (for initial screening) or in a dose-response format to the wells. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

    • Reaction Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a predetermined amount of time.

    • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations of this compound. This will provide a selectivity profile of the compound.

Visualizations

Corifungin_Mechanism_of_Action This compound This compound Ergosterol Ergosterol (Fungal Cell Membrane) This compound->Ergosterol Binds to PoreFormation Pore Formation This compound->PoreFormation Induces FungalCell Fungal Cell IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Caption: Proposed mechanism of action of this compound.

Off_Target_Effect_Pathway This compound This compound (High Concentration) Cholesterol Cholesterol (Mammalian Cell Membrane) This compound->Cholesterol Interacts with MembraneStress Membrane Stress Cholesterol->MembraneStress Induces MAPK_Activation MAPK Activation (p38, JNK) MembraneStress->MAPK_Activation Activates Cytotoxicity Cytotoxicity MAPK_Activation->Cytotoxicity Leads to

Caption: Potential off-target signaling pathway.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Step1 Perform Dose-Response (CC50) Start->Step1 Step2 Optimize Incubation Time Step1->Step2 Step3 Check Vehicle Effects Step2->Step3 Step4 Investigate Stress Pathways (p38/JNK) Step3->Step4 End Differentiate On/Off-Target Effects Step4->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Troubleshooting inconsistent results in Corifungin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corifungin susceptibility testing. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are consistently higher than expected. What are the potential causes?

A1: Several factors can contribute to unexpectedly high MIC values. The most common culprits include:

  • High Inoculum Density: An excessively high concentration of fungal cells can overwhelm the drug, leading to the appearance of resistance. It is crucial to standardize the inoculum preparation.

  • Media Composition: The components of your testing medium can significantly impact the apparent activity of this compound. For instance, certain complex media might contain components that antagonize the drug's effect.

  • Extended Incubation Time: For fungistatic agents, a longer incubation period can lead to breakthrough growth and consequently higher MIC readings.

  • Drug Degradation: Improper storage or handling of this compound can lead to a loss of potency.

Q2: I am observing significant variability in my MIC results between experiments. How can I improve reproducibility?

A2: Reproducibility is key in susceptibility testing. To minimize variability:

  • Standardize Protocols: Ensure that all experimental parameters, including media preparation, inoculum size, incubation time, and temperature, are kept consistent across all assays.

  • Use a Reference Strain: Including a quality control (QC) strain with a known this compound MIC range in each experiment will help you monitor for deviations and ensure your assay is performing as expected.

  • Control for Inoculum Effect: Precisely control the inoculum size, as variations can significantly impact MIC values. Spectrophotometric or hemocytometer-based methods are recommended for accurate cell counting.

  • Consistent Endpoint Reading: The interpretation of the MIC endpoint should be standardized. For broth microdilution, this is typically the lowest concentration of the drug that causes a significant inhibition of growth compared to the control.

Q3: Can the type of media I use affect my this compound susceptibility results?

A3: Absolutely. The choice of culture medium is a critical factor that can influence the in vitro activity of antifungal agents. While RPMI-1640 is a commonly used medium for antifungal susceptibility testing, its suitability should be validated for this compound and your specific test organism. Complex media like Sabouraud or Brain Heart Infusion may yield different results. It is important to be consistent with the medium used and to report it in your methodology.

Q4: What is the mechanism of action of this compound, and how might this influence susceptibility testing?

A4: this compound is a polyene macrolide, and its mechanism of action is similar to Amphotericin B. It binds to ergosterol in the fungal cell membrane, leading to the formation of pores, disruption of membrane integrity, and ultimately cell death. This membrane-disrupting activity is important to consider during testing. For example, the presence of exogenous sterols in the test medium could potentially interfere with the drug's binding and affect the MIC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No fungal growth in control wells Inoculum viability issue- Use a fresh culture for inoculum preparation.- Verify the viability of the inoculum before starting the assay.
Inappropriate growth medium or conditions- Ensure the medium supports the growth of the test organism.- Check and calibrate the incubator temperature and CO2 levels if applicable.
Contamination in wells Poor aseptic technique- Perform all steps in a sterile environment (e.g., biosafety cabinet).- Use sterile reagents and consumables.
Trailing growth at higher drug concentrations Partial inhibition of fungal growth- Read the MIC at the point of significant growth inhibition (e.g., 50% or 90% reduction compared to the control), and be consistent.- Consider using a spectrophotometer for a more objective reading of growth.
Precipitation of this compound in the medium Poor solubility of the drug- this compound is described as water-soluble. However, if you encounter solubility issues, ensure the stock solution is properly prepared and the final concentration in the assay does not exceed its solubility limit in the test medium.

Experimental Protocols

Broth Microdilution Method for this compound Susceptibility Testing (Adapted from CLSI M27-A4)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, as it is water-soluble) at a concentration of 1280 µg/mL.

    • Further dilutions will be made from this stock.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in the test medium (e.g., RPMI-1640 with MOPS buffer) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of this compound in the test medium. The final concentration range should typically span from 0.03 to 16 µg/mL, but may be adjusted based on the expected MIC.

    • Add 100 µL of each drug dilution to the appropriate wells.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The exact incubation time may vary depending on the growth rate of the organism.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • The endpoint can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Visualizations

G Troubleshooting Workflow for Inconsistent MICs A Inconsistent MIC Results Observed B Check Inoculum Preparation A->B C Review Media Composition A->C D Verify Incubation Conditions A->D E Standardize Endpoint Reading A->E F Is Inoculum Density Correct? B->F G Is Media Consistent and Appropriate? C->G H Are Time and Temperature Controlled? D->H I Is Reading Method Objective? E->I F->G Yes J Adjust Inoculum to Standard F->J No G->H Yes K Use Standardized Medium (e.g., RPMI) G->K No H->I Yes L Ensure Consistent Incubation Parameters H->L No M Use Spectrophotometer or Consistent Visual Criteria I->M No N Problem Resolved I->N Yes J->N K->N L->N M->N

Caption: Troubleshooting workflow for inconsistent MIC results.

G This compound Susceptibility Testing Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Drug Dilutions in Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Microdilution Plate B->D C->D E Incubate at 35°C for 24-48h D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC (Lowest concentration with ≥50% inhibition) F->G

Improving the therapeutic index of Corifungin for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Corifungin in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and improve the therapeutic index of this promising anti-amebic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Amphotericin B?

This compound is a water-soluble polyene macrolide antifungal agent.[1][2][3][4] Structurally, it is the sodium salt of Amphotericin B, a modification that significantly enhances its aqueous solubility (>100 mg/ml).[5][6] This improved solubility is believed to contribute to its enhanced tolerability and potentially better pharmacokinetic distribution in animal models compared to the more hydrophobic Amphotericin B.[7]

Q2: What is the known mechanism of action of this compound?

This compound's mechanism of action is similar to that of Amphotericin B, primarily involving the disruption of cell membranes.[1][3] It binds to ergosterol, a key component of fungal and protozoan cell membranes, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell lysis.[1][8] Additionally, studies have shown that this compound can cause alterations in mitochondria, including swelling and disruption, which may contribute to its cytotoxic effects.[1][3]

Q3: What is the reported effective dose of this compound in vivo?

In a mouse model of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri, a daily intraperitoneal (IP) dose of 9 mg/kg of this compound for 10 days resulted in 100% survival of the infected mice.[1][2][9][10][11] At the same dose, Amphotericin B was significantly less effective.[1][2][10][11]

Q4: What is the known safety profile of this compound?

This compound is reported to be well-tolerated in animals with minimal toxicity.[1] A pre-investigational new drug (pre-IND) document submitted to the U.S. FDA indicated that in rats, this compound is safe up to a daily oral gavage dose of 250 mg/kg for 28 days.[1][8] However, detailed public data on the maximum tolerated dose (MTD) or LD50 for various administration routes are limited.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Unexpected Animal Mortality or Severe Adverse Events Dose may be too high for the specific animal model or strain.- Review the literature for established dose ranges in similar models. - Conduct a dose-ranging study to determine the MTD in your specific model. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Formulation issues leading to poor solubility or precipitation.- Although this compound is water-soluble, ensure complete dissolution before administration. - Prepare fresh solutions for each administration. - Consider the use of a suitable vehicle if not using a simple aqueous solution, and run a vehicle-only control group.
Lack of Efficacy at a Previously Reported Effective Dose Differences in experimental models (e.g., animal strain, pathogen isolate, infection severity).- Ensure the pathogen isolate used is sensitive to this compound in vitro. - Verify the infection model is robust and reproducible. - Consider that the timing of treatment initiation is critical for efficacy.
Issues with drug administration.- For IP injections, ensure proper technique to avoid injection into organs. - For other routes (e.g., intravenous, oral), ensure appropriate formulation and administration techniques are used.
Variability in Experimental Results Inconsistent drug preparation or administration.- Standardize the protocol for drug formulation and administration across all experimental groups and time points. - Ensure accurate dosing for each animal based on its body weight.
Biological variability within the animal cohort.- Use a sufficient number of animals per group to achieve statistical power. - Randomize animals into treatment groups.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound against Naegleria fowleri

ParameterValueAnimal ModelAdministration RouteDosing RegimenOutcomeReference
Effective Dose9 mg/kg/dayMouse (PAM)IntraperitonealDaily for 10 days100% survival[1][2][9][10]

Table 2: In Vitro Efficacy of this compound against Various Pathogens

PathogenEC50/MICAssay ConditionsReference
Naegleria fowleri~3.12 - 6.25 µM (significant damage)72h incubation[3]
Acanthamoeba castellanii~63 µM (EC50)120h incubation[8]

Table 3: Preclinical Safety Data for this compound

ParameterValueAnimal ModelAdministration RouteDurationFindingReference
No Observed Adverse Effect Level (NOAEL)250 mg/kg/dayRatOral Gavage28 daysSafe[1][8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of this compound in a Mouse Model of Primary Amebic Meningoencephalitis (PAM)

This protocol is based on the successful study demonstrating this compound's efficacy against N. fowleri.

1. Animal Model and Infection:

  • Animal: 4-week-old male BALB/c mice.

  • Infection: Intranasal inoculation with 2 x 10^5 N. fowleri trophozoites in 20 µL of culture medium into a single naris.

2. Drug Preparation and Administration:

  • Formulation: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration. Prepare fresh daily.

  • Dose: 9 mg/kg body weight.

  • Route: Intraperitoneal (IP) injection.

  • Regimen: Administer daily for 10 consecutive days, starting 24 hours post-infection.

3. Monitoring and Endpoints:

  • Efficacy: Monitor survival daily for at least 17 days post-infection.

  • Toxicity: Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and appearance.

  • Parasite Burden (optional): At the end of the study, sacrifice surviving animals and collect brains for histopathological analysis to detect the presence of amoebas and inflammation.

4. Control Groups:

  • Vehicle Control: Administer PBS (or the vehicle used for this compound if different) following the same route and regimen.

  • Positive Control (optional but recommended): A group treated with a known therapeutic agent like Amphotericin B (at the same dose) to compare efficacy.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

Corifungin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Pathogen Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Mitochondria Mitochondria This compound->Mitochondria Directly or Indirectly Affects Pore Membrane Pore Formation Ergosterol->Pore Induces Ion_Leakage Ion Leakage (K+, Na+) Pore->Ion_Leakage Causes Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis Leads to Mito_Damage Mitochondrial Damage (Swelling, Disruption) Mitochondria->Mito_Damage Causes Mito_Damage->Cell_Lysis Contributes to

Caption: Proposed mechanism of this compound action on a pathogen cell.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_treatment Treatment Phase cluster_setup Experimental Setup cluster_analysis Analysis Phase A Acclimatize Animals (e.g., BALB/c mice) B Infect Animals with Pathogen (e.g., Intranasal N. fowleri) A->B C Randomize into Treatment Groups B->C D Initiate Treatment (24h post-infection) C->D E Daily Dosing and Monitoring (e.g., this compound 9 mg/kg IP) D->E F Monitor Survival and Clinical Signs E->F G Endpoint Analysis (e.g., Day 17 post-infection) F->G H Data Analysis (Survival curves, Statistical tests) G->H

Caption: General workflow for an in vivo efficacy study of this compound.

Diagram 3: Logical Flow for Troubleshooting In Vivo Toxicity

Toxicity_Troubleshooting Start Unexpected Toxicity Observed CheckDose Is the dose appropriate for the model? Start->CheckDose DoseHigh Yes CheckDose->DoseHigh If too high DoseOK No CheckDose->DoseOK If appropriate ReduceDose Action: Reduce Dose or Perform MTD Study DoseHigh->ReduceDose CheckFormulation Is the formulation stable and properly prepared? DoseOK->CheckFormulation FormulationBad No CheckFormulation->FormulationBad FormulationOK Yes CheckFormulation->FormulationOK ImproveFormulation Action: Prepare Fresh Solutions, Check Solubility FormulationBad->ImproveFormulation CheckRoute Is the administration route performed correctly? FormulationOK->CheckRoute RouteBad No CheckRoute->RouteBad RouteOK Yes CheckRoute->RouteOK RefineTechnique Action: Refine Administration Technique RouteBad->RefineTechnique ConsiderModel Consider Model-Specific Sensitivity RouteOK->ConsiderModel

Caption: A logical guide for troubleshooting unexpected in vivo toxicity.

References

Technical Support Center: Corifungin Cytotoxicity Assessment in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corifungin and assessing its cytotoxicity in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a water-soluble polyene macrolide antibiotic.[1][2] Its mechanism of action is believed to be similar to that of Amphotericin B.[1] It binds to sterols within the cell membrane—ergosterol in fungi and cholesterol in mammalian cells—leading to the formation of pores or channels.[3][4] This disrupts membrane integrity, causing leakage of essential intracellular ions and molecules, which ultimately leads to cell death.[3][4] Additionally, this compound has been observed to target and cause alterations in mitochondria.[1]

Q2: Is this compound cytotoxic to mammalian cells?

Yes, due to its interaction with cholesterol in mammalian cell membranes, this compound is expected to exhibit cytotoxicity.[4][5] The principle of its antifungal action also applies to mammalian cells, though its affinity for cholesterol is lower than for ergosterol, providing a degree of selectivity.[3]

Q3: What are the expected IC50 values for this compound in mammalian cell lines?

Quantitative Data Summary

The following table summarizes published IC50 values for the structurally and mechanistically similar compound, Amphotericin B, in various mammalian cell lines. This data is provided as a reference point for estimating the potential cytotoxicity of this compound.

CompoundCell LineAssayIC50 (µg/mL)Reference
Amphotericin BA1G (CHO-K1 expressing ABCA1)MTT39.2[6]
Amphotericin BMMG (CHO-K1)MTT13.1[6]
Amphotericin BA1G (CHO-K1 expressing ABCA1) + ProbucolMTT14.36[6]
Amphotericin BMMG (CHO-K1) + ProbucolMTT9.47[6]
Amphotericin BGRX (myofibroblast)MTT>2.5[7]
Amphotericin BHep G2 (hepatocyte)MTTNot cytotoxic at 1.25 or 2.50 µg/mL[7]
Amphotericin BARL-6 (hepatocyte)MTTNot cytotoxic at 1.25 or 2.50 µg/mL[7]
Amphotericin B293T (human kidney)MTS/LDHNot cytotoxic[8]
Amphotericin BTHP1 (human monocytic)MTS/LDHCytotoxic at 500 µg/L[8]

Note: The cytotoxicity of polyene antibiotics can be influenced by factors such as the specific cell line, assay type, exposure time, and formulation of the compound.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and thermal uniformity across the plate.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition, across all experiments.

Issue 2: Low absorbance/fluorescence signal in viability assays (e.g., MTT, MTS, resazurin).

  • Possible Cause: Insufficient number of viable cells.

    • Solution: Increase the initial cell seeding density. Ensure cells are in the logarithmic growth phase when seeding.

  • Possible Cause: Short incubation time with the assay reagent.

    • Solution: Optimize the incubation time for the assay reagent with your specific cell line to allow for sufficient signal development.

  • Possible Cause: Interference from the compound.

    • Solution: Run a control with the compound in cell-free media to check for any direct reaction with the assay reagent or colorimetric/fluorometric interference.

Issue 3: Compound precipitation in culture medium.

  • Possible Cause: Poor solubility of this compound at the tested concentrations.

    • Solution: Although this compound is described as water-soluble, high concentrations may still precipitate in complex media. Prepare fresh stock solutions and ensure complete dissolution before adding to the culture medium. Visually inspect wells for any precipitate under a microscope. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is not cytotoxic).

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent used for this compound, if any) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Interaction with Mammalian Cell Membrane This compound This compound Membrane Mammalian Cell Membrane (Cholesterol-rich) This compound->Membrane Binds to Cholesterol Pore Membrane Pore Formation Membrane->Pore Disrupts Integrity IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity in mammalian cells.

cluster_1 Experimental Workflow: MTT Cytotoxicity Assay A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 24-72h (Compound Exposure) C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow for assessing this compound cytotoxicity using the MTT assay.

References

Technical Support Center: Corifungin in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corifungin. The information is designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Amphotericin B?

This compound is a water-soluble polyene macrolide antibiotic, structurally related to Amphotericin B.[1][2] The primary advantage of this compound is its significantly higher water solubility (>100 mg/ml), which overcomes a major limitation of Amphotericin B, a hydrophobic molecule with negligible aqueous solubility.[3] This improved solubility is believed to contribute to better tolerability and pharmacokinetic distribution in animal models.[4]

Q2: What is the primary mechanism of action for this compound?

The proposed mechanism of action for this compound is similar to that of Amphotericin B. It is believed to interact with sterols, such as ergosterol, in the cell membranes of susceptible organisms.[1][5] This interaction leads to the formation of pores or channels in the membrane, causing disruption of the cytoplasmic and plasma membranes, leakage of intracellular contents, and ultimately cell lysis.[1] Additionally, studies have shown that this compound can cause alterations in mitochondria.[1][6]

Q3: What are the known off-target effects or toxicities of this compound in preclinical models?

This compound is reported to be well-tolerated in animals with minimal toxicity.[1] In rats, it was found to be safe at doses up to 250 mg/kg/day when administered orally for 28 days.[1] In mouse models of Primary Amebic Meningoencephalitis (PAM), a daily intraperitoneal dose of 9 mg/kg for 10 days resulted in 100% survival with no detectable amoebae in the brain, and the brain tissue was well-preserved without evidence of necrosis.[7] This contrasts with Amphotericin B, which is associated with significant renal toxicity.[1][8]

Q4: How should this compound be prepared for in vitro and in vivo experiments?

Given its high water solubility, this compound can be dissolved in aqueous solutions such as phosphate-buffered saline (PBS) for administration.[1] For in vitro studies, stock solutions can be prepared in water or DMSO, although its water solubility makes aqueous preparations straightforward.[9] It is always recommended to consult the manufacturer's specific instructions for the lot of this compound being used.

Troubleshooting Guides

Problem 1: Lower than expected in vitro efficacy.
Possible Cause Troubleshooting Step
Degradation of this compound Polyene macrolides can be sensitive to light and temperature.[10] Prepare fresh solutions for each experiment and protect from light. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C).
Incorrect Concentration Verify calculations for dilutions. Perform a dose-response curve to confirm the EC50/IC50 for your specific cell type or organism.
Assay Interference Some assay components may interfere with this compound. For example, fatty acids have been shown to interact with polyene antibiotics, potentially reducing their effective concentration.[5] If using complex media, consider a simpler buffer system for initial potency assessments.
Resistant Organism/Cell Line Ensure the target organism or cell line is known to be susceptible to polyene macrolides. Resistance can arise from altered membrane sterol composition.[5]
Problem 2: Unexpected toxicity observed in animal models.
Possible Cause Troubleshooting Step
High Dose or Rapid Infusion While reported to have low toxicity, high doses of any compound can lead to adverse effects. Consider reducing the dose or the rate of administration.
Vehicle-Related Toxicity Ensure the vehicle used for dissolving this compound is well-tolerated by the animal model at the administered volume.
Off-Target Effects in a Specific Model Preclinical adverse effects can be species-specific.[11] Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). If toxicity is observed, consider conducting a dose-ranging tolerability study.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

OrganismAssayEC50 / IC50Key FindingsReference
Naegleria gruberiGrowth Inhibition0.2 µMMore potent than Amphotericin B.[1]
Naegleria fowleriViability (Trypan Blue)Not explicitly calculated, but significant cell death observed at 6.25 µM.100% cell death at 25 µM after 72h.[1]
Acanthamoeba castellaniiGrowth Inhibition~63 µM80% growth inhibition at 200 µM after 120h.[6]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of PAM (N. fowleri)

CompoundDoseAdministration RouteDosing RegimenSurvival RateReference
This compound9 mg/kg/dayIntraperitonealDaily for 10 days100%[1][2][7]
Amphotericin B9 mg/kg/dayIntraperitonealDaily for 10 days0% (compromised)[1][7]
Vehicle (PBS)N/AIntraperitonealDaily for 10 days0%[1]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing against Naegleria fowleri
  • Organism Culture : N. fowleri trophozoites are cultured in a suitable medium (e.g., Nelson's medium or PYNFH medium) supplemented with 10% fetal bovine serum at 37°C.[9]

  • Assay Preparation : Trophozoites are harvested during the logarithmic growth phase. A cell suspension of 3.7 x 10^6 amoebae is incubated with varying concentrations of this compound (e.g., 3.12 µM to 25 µM) for 72 hours at 37°C. A control group with fresh medium only is included.[1]

  • Viability Assessment : After incubation, cell numbers are determined using a hemocytometer. The percentage of viable trophozoites is assessed using the trypan blue exclusion method, where cells stained blue are considered nonviable.[1]

  • Data Analysis : The 50% inhibitory concentration (IC50) can be evaluated using a suitable statistical method like the probit death test.[1]

Protocol 2: In Vivo Efficacy in a Mouse Model of Primary Amebic Meningoencephalitis (PAM)
  • Animal Model : Female BALB/c mice (or another suitable strain) are used.

  • Infection : Mice are intranasally inoculated with 2 x 10^4 N. fowleri trophozoites in culture medium into a single naris.[1]

  • Treatment : 24 hours post-infection, treatment is initiated. One group receives this compound at 9 mg/kg/day, another receives Amphotericin B at the same dose, and a control group receives the vehicle (e.g., PBS). The compounds are administered intraperitoneally daily for 10 days.[1]

  • Monitoring : Mice are monitored daily for survival and clinical signs of disease.

  • Endpoint Analysis : At 17 days post-infection (or a predetermined endpoint), surviving mice are sacrificed. Brains are harvested and can be cultured to determine the presence of viable amoebae or processed for histopathological analysis to assess tissue damage and inflammation.[1][7]

Visualizations

G cluster_overcoming_limitations Overcoming Limitations of Amphotericin B with this compound cluster_limitations Key Preclinical Limitations cluster_advantages Improved Properties AmB Amphotericin B Solubility Poor Water Solubility AmB->Solubility Toxicity Nephrotoxicity AmB->Toxicity This compound This compound (Sodium Salt of Amphotericin B) ImprovedSolubility High Water Solubility (>100 mg/ml) This compound->ImprovedSolubility LowerToxicity Minimal Toxicity (Well-tolerated in animals) This compound->LowerToxicity HigherEfficacy Higher In Vivo Efficacy (e.g., in PAM models) This compound->HigherEfficacy

Caption: Logical relationship of this compound overcoming Amphotericin B's limitations.

G cluster_workflow In Vivo Efficacy Testing Workflow for this compound start Start: Select Animal Model (e.g., BALB/c mice) infection Intranasal Infection with N. fowleri start->infection treatment Initiate Treatment (24h post-infection) - this compound (9 mg/kg) - Control (e.g., PBS) - Comparator (e.g., AmB) infection->treatment monitoring Daily Monitoring (Survival & Clinical Signs) for 10 days treatment->monitoring endpoint Endpoint Analysis (Day 17) monitoring->endpoint analysis Assess Outcome: - Survival Rate - Brain Histopathology - Presence of Amoebae endpoint->analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

G cluster_pathway Proposed Mechanism of Action of this compound This compound This compound Membrane Fungal/Protozoal Cell Membrane (Contains Ergosterol) This compound->Membrane Binds to Ergosterol Mitochondria Mitochondrial Alterations This compound->Mitochondria Direct or Indirect Effect Pore Pore/Channel Formation Membrane->Pore Disrupts Membrane Leakage Ion & Small Molecule Leakage Pore->Leakage Lysis Cell Lysis & Death Leakage->Lysis Mitochondria->Lysis

Caption: Signaling pathway for this compound's proposed mechanism of action.

References

Technical Support Center: Optimizing High-throughput Screening with Corifungin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corifungin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing high-throughput screening (HTS) parameters and to offer troubleshooting solutions for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a water-soluble polyene macrolide antifungal agent.[1][2][3] Structurally similar to Amphotericin B, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The resulting leakage of essential intracellular ions and molecules ultimately causes fungal cell death.[1][2] Additionally, studies have shown that this compound can cause alterations in mitochondria.[1][2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is a water-soluble sodium salt of Amphotericin B.[1] For HTS applications, sterile deionized water or aqueous buffers are suitable solvents. To ensure stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C for long-term stability and at 2-8°C for short-term use (up to 2-3 weeks), protected from light.[4] As with other polyenes, repeated freeze-thaw cycles should be avoided.

Q3: What concentration of this compound should I use as a positive control in my HTS assay?

A3: The effective concentration of this compound can vary depending on the fungal species and the sensitivity of the assay. For initial screens, a concentration range of 1 µM to 25 µM can be considered.[1] In the original HTS study that identified this compound, it showed 100% inhibition of Naegleria gruberi growth at 8 µM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific fungal strain and assay conditions.

Q4: Is this compound active against a broad range of fungal pathogens?

A4: While this compound was initially identified for its potent activity against the protozoan Naegleria fowleri, as a polyene antifungal, it is expected to have a broader spectrum of activity against fungi that contain ergosterol in their cell membranes.[1][2] However, comprehensive data on its activity against a wide range of fungal species is not yet widely available. Researchers should validate its efficacy against their specific fungal strains of interest.

Q5: What are the potential off-target effects of this compound?

A5: Like other polyene antifungals, this compound's primary off-target effect is potential cytotoxicity to mammalian cells due to binding to cholesterol in their membranes, although it has a higher affinity for ergosterol.[5] It is crucial to perform cytotoxicity assays on relevant mammalian cell lines to determine the therapeutic window of this compound in your experimental system.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding or compound dispensing.Ensure proper mixing of fungal inoculum before dispensing. Calibrate and validate liquid handling instrumentation for accuracy and precision at low volumes.
Edge effects in microplates.Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile medium or buffer to maintain a humidified environment.
Compound precipitation.This compound is water-soluble, but precipitation can still occur at high concentrations or in certain buffers. Visually inspect plates for any signs of precipitation. Consider using a lower concentration or a different buffer system.
Low Z'-factor (<0.5) Suboptimal assay parameters.Optimize key assay parameters such as fungal inoculum density, incubation time, and this compound concentration. A longer incubation time may be required for slower-growing fungi.[6]
Reagent instability.Prepare fresh reagents for each experiment. Ensure that the detection reagent (e.g., ATP bioluminescence substrate) is within its expiration date and handled according to the manufacturer's instructions.
False positives (inhibition observed in the absence of true antifungal activity) Compound interference with the assay signal (e.g., autofluorescence, luciferase inhibition).Perform counter-screens with a different assay format (e.g., orthogonal assay) to confirm hits. For ATP-based assays, check if the compound directly inhibits the luciferase enzyme.
Compound aggregation leading to non-specific inhibition.Test for aggregation using techniques like dynamic light scattering or by observing sensitivity to detergents in the assay buffer.
False negatives (lack of inhibition by a known active compound) Insufficient incubation time.Ensure the incubation period is sufficient for the fungal strain to reach an appropriate growth phase for the assay readout. This may need to be extended for slower-growing species.[6]
This compound degradation.Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store them at the recommended temperature.
High background signal.Optimize the fungal inoculum density to ensure a robust signal-to-background ratio without oversaturating the detection system.

Data Presentation

Table 1: Recommended HTS Assay Parameters for this compound

Parameter Recommendation Considerations
Fungal Inoculum Density Yeast: 1 x 10³ - 1 x 10⁵ cells/mLMolds: 1 x 10⁴ - 5 x 10⁴ conidia/mLOptimize for each fungal strain to ensure logarithmic growth during the assay and a robust signal window.[7][8]
This compound Concentration (Positive Control) 1 - 25 µMDetermine the EC₅₀/MIC for the specific fungal strain and use a concentration of 5-10 times the EC₅₀/MIC for a robust positive control.[1]
DMSO Concentration ≤ 0.5%Higher concentrations of DMSO can inhibit fungal growth and may affect the activity of this compound.[1][7]
Incubation Time 24 - 72 hoursDependent on the fungal growth rate. Slower-growing fungi may require longer incubation times.[1][6]
Incubation Temperature 25 - 37°CUse the optimal growth temperature for the specific fungal species.

Table 2: In Vitro Activity of this compound against Naegleria species

Organism Parameter Value Reference
Naegleria gruberiEC₅₀0.2 µM[1]
Naegleria fowleri% Cell Death (at 3.12 µM)20%[1]
Naegleria fowleri% Cell Death (at 6.25 µM)60%[1]
Naegleria fowleri% Cell Death (at 12.5 µM)90%[1]
Naegleria fowleri% Cell Death (at 18.75 µM)95%[1]
Naegleria fowleri% Cell Death (at 25 µM)100%[1]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing using ATP Bioluminescence Assay

This protocol is adapted from the HTS method used for the discovery of this compound.[1]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain to the mid-logarithmic growth phase in a suitable broth medium.

    • Wash the cells with sterile PBS or assay buffer.

    • Resuspend the cells in the assay medium and adjust the concentration to the pre-determined optimal density.

  • Assay Plate Preparation:

    • In a 96-well or 384-well white, opaque-bottom plate, add 50 µL of the fungal inoculum to each well.

    • Prepare serial dilutions of this compound in the assay medium.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Include negative control wells (fungal inoculum with vehicle, e.g., 0.5% DMSO) and positive control wells (fungal inoculum with a high concentration of this compound).

  • Incubation:

    • Seal the plates and incubate at the optimal temperature for the fungal strain for 24-72 hours.

  • ATP Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add an equal volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Plot the dose-response curve and determine the EC₅₀ value.

Protocol 2: Mammalian Cell Cytotoxicity Assay
  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions.

    • Include negative control wells (cells with vehicle) and positive control wells (cells with a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment (e.g., using Resazurin assay):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours until a color change is observed.

    • Measure fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the controls.

    • Plot the dose-response curve and determine the CC₅₀ (50% cytotoxic concentration) value.

Mandatory Visualizations

Corifungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Mitochondrion Mitochondrion Mitochondrial_Alteration Mitochondrial Alteration Mitochondrion->Mitochondrial_Alteration Cytoplasm Cytoplasm (Ions, small molecules) This compound This compound This compound->Fungal_Cell_Membrane Binds to Ergosterol This compound->Mitochondrion Directly targets Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Ion_Leakage Ion & Molecule Leakage Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Mitochondrial_Alteration->Cell_Death

Caption: Proposed mechanism of action of this compound.

HTS_Workflow_for_this compound cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis Inoculum_Prep 1. Fungal Inoculum Preparation Compound_Plating 2. Compound Plating (incl. This compound controls) Inoculum_Dispensing 3. Inoculum Dispensing Compound_Plating->Inoculum_Dispensing Incubation 4. Incubation (24-72h) Inoculum_Dispensing->Incubation Reagent_Addition 5. Detection Reagent Addition (e.g., ATP substrate) Incubation->Reagent_Addition Signal_Reading 6. Signal Reading (Luminescence/Fluorescence) Reagent_Addition->Signal_Reading Data_Normalization 7. Data Normalization & QC (Z'-factor) Signal_Reading->Data_Normalization Hit_Identification 8. Hit Identification Data_Normalization->Hit_Identification Dose_Response 9. Dose-Response Confirmation Hit_Identification->Dose_Response

Caption: General high-throughput screening workflow.

References

Validation & Comparative

Corifungin vs. Amphotericin B: A Comparative Efficacy Analysis Against Naegleria fowleri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Amebic Meningoencephalitis (PAM) is a rare but devastatingly fatal infection of the central nervous system caused by the free-living amoeba Naegleria fowleri. For decades, the polyene macrolide antifungal agent Amphotericin B has been the cornerstone of treatment, despite its significant toxicity and limited success. The urgent need for more effective and safer therapies has driven research into new chemical entities. One such promising candidate is Corifungin, a water-soluble polyene macrolide that has demonstrated superior efficacy against N. fowleri in preclinical studies. This guide provides an objective comparison of the performance of this compound and Amphotericin B, supported by available experimental data.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and Amphotericin B against Naegleria species.

Table 1: In Vitro Efficacy Against Naegleria spp.

CompoundOrganismEfficacy MetricValue (µM)Source
This compound Naegleria gruberiEC500.2[1]
Amphotericin B Naegleria gruberiEC50> 0.2[1]
This compound Naegleria fowleriTested Concentrations3.12 - 25[1]
Amphotericin B Naegleria fowleriIC500.12 ± 0.03[2]

Note: A direct side-by-side comparison of the EC50 or IC50 of this compound and Amphotericin B against N. fowleri from the same study is not available in the reviewed literature. The data for N. gruberi suggests this compound is more potent.[1]

Table 2: In Vivo Efficacy in a Mouse Model of PAM

Treatment GroupDosageAdministration RouteDurationSurvival Rate (%)Source
This compound 9 mg/kg/dayIntraperitoneal10 days100[1]
Amphotericin B 9 mg/kg/dayIntraperitoneal10 days60[1]
PBS Control N/AIntraperitoneal10 days~60[1]

Table 3: Cytotoxicity Data

CompoundCell Line/Animal ModelMetricValueSource
This compound RatsSafetySafe up to 250 mg/kg/day (oral gavage for 28 days)[1]
Amphotericin B Murine Macrophage (J774A.1)CC50> 200 µM[2]

Mechanism of Action

Both this compound and Amphotericin B are polyene macrolides, and their primary mechanism of action is believed to be similar. They bind to ergosterol-like molecules in the amoeba's cell membrane, leading to the formation of pores and subsequent disruption of membrane integrity, ultimately causing cell lysis.[1][2] However, ultrastructural analysis of N. fowleri treated with this compound revealed not only damage to the plasma and cytoplasmic membranes but also significant alterations in the mitochondria.[1] It has been suggested that this compound targets mitochondria more effectively than Amphotericin B.[3]

Experimental Protocols

In Vitro Efficacy Testing

Amoeba Culture: Naegleria fowleri trophozoites (a highly virulent strain) were cultured axenically in Nelson's complete medium supplemented with 10% fetal bovine serum at 37°C.[4] Amoebae in the logarithmic phase of growth were used for the experiments.

Drug Susceptibility Assay (Trypan Blue Exclusion Method):

  • N. fowleri trophozoites were seeded in 96-well plates.

  • The amoebae were incubated with various concentrations of this compound (3.12 µM, 6.25 µM, 12.5 µM, 18.75 µM, and 25 µM) for 72 hours.[1]

  • Following incubation, the viability of the amoebae was determined using the trypan blue exclusion method, where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.[1]

Alternative Viability Assay (CellTiter-Glo®): Some studies also utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity and cell viability.[2][5]

In Vivo Efficacy Testing (Mouse Model of PAM)

Animal Model: Three-week-old male BALB/c mice were used for the study.[6]

Infection Protocol:

  • Mice were anesthetized.

  • A 10 µL suspension containing 2 x 104N. fowleri trophozoites was instilled into a single naris of each mouse.[1]

Treatment Regimen:

  • Twenty-four hours post-infection, mice were randomly assigned to treatment groups (10 mice per group).[1]

  • The treatment groups received daily intraperitoneal injections of either this compound (9 mg/kg), Amphotericin B (9 mg/kg), or a phosphate-buffered saline (PBS) control for 10 consecutive days.[1]

Efficacy Assessment:

  • Mice were monitored for survival for 17 days post-infection.[1]

  • At the end of the observation period, the brains of the surviving mice were aseptically removed and cultured to determine the presence of any viable amoebae.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo experimental workflow used to compare the efficacy of this compound and Amphotericin B.

in_vivo_workflow cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment (starting 24h post-infection) cluster_assessment Efficacy Assessment animal_model Animal Model: 3-week-old male BALB/c mice infection Intranasal Inoculation: 2 x 10^4 trophozoites in 10 µL animal_model->infection pathogen Pathogen: Naegleria fowleri trophozoites (highly virulent strain) pathogen->infection group_a Group A: This compound (9 mg/kg/day) Intraperitoneal, 10 days infection->group_a group_b Group B: Amphotericin B (9 mg/kg/day) Intraperitoneal, 10 days infection->group_b group_c Group C: Phosphate-Buffered Saline (PBS) Intraperitoneal, 10 days infection->group_c survival Monitor Survival (17 days post-infection) group_a->survival group_b->survival group_c->survival brain_culture Brain Culture (at day 17 for survivors) survival->brain_culture

References

A Comparative In Vivo Analysis of Corifungin and Posaconazole for the Treatment of Primary Amebic Meningoencephalitis (PAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Amebic Meningoencephalitis (PAM) is a rare but devastatingly fatal central nervous system infection caused by the free-living amoeba Naegleria fowleri.[1][2][3][4] With a mortality rate exceeding 97%, the urgent need for more effective therapeutic agents is undeniable.[4][5][6][7][8] This guide provides a comparative in vivo analysis of two promising compounds, Corifungin and posaconazole, based on available preclinical data.

Executive Summary

Recent in vivo studies in murine models of PAM have highlighted the potential of both this compound and posaconazole as significant improvements over existing treatment regimens. This compound, a water-soluble derivative of amphotericin B, has demonstrated remarkable efficacy, achieving 100% survival in infected mice.[1][2][9][10][11][12] Posaconazole, a broad-spectrum triazole antifungal, has also shown significant, albeit lower, survival rates and exhibits a rapid onset of action.[5][7][8][13][14] This document synthesizes the experimental data for a direct comparison of their in vivo performance.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on this compound and posaconazole for the treatment of PAM.

Table 1: In Vivo Efficacy of this compound in a Murine Model of PAM

Treatment GroupDosageAdministration RouteDurationSurvival RateReference
This compound9 mg/kg/dayIntraperitoneal (i.p.)10 days100%[1][2][6][9]
Amphotericin B9 mg/kg/dayIntraperitoneal (i.p.)10 days60%[1]
PBS (Control)N/AN/AN/A~60%[1]

Table 2: In Vivo Efficacy of Posaconazole in a Murine Model of PAM

Treatment GroupDosageAdministration RouteDurationSurvival RateReference
Posaconazole20 mg/kg/dayIntravenous (i.v.)3 days33%[5][6][7][8]
Posaconazole + Azithromycin20 mg/kg/day (Posaconazole) + 25 mg/kg/day (Azithromycin)i.v. (Posaconazole) + i.p. (Azithromycin)3 days53%[6]
Vehicle (Control)N/AN/AN/A0%[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies.

Animal Model

The most common animal model for PAM utilizes mice, which exhibit histopathological features similar to human disease.[15][16][17]

  • Animal Species: Mice (specific strains such as ICR and BALB/c have been used).[5][18][19]

  • Infection Route: Intranasal inoculation of Naegleria fowleri trophozoites.[15][18][19] This method mimics the natural route of infection in humans, where the amoeba enters through the nasal cavity and migrates to the brain via the olfactory nerve.[3][7][15]

  • Inoculum: A specific number of viable N. fowleri trophozoites (e.g., 1x10^4 amoebae/ml) are administered.[18][19]

Drug Administration and Monitoring
  • This compound Study:

    • Treatment Initiation: Not explicitly stated, but typically initiated post-infection.

    • Drug Formulation: this compound is a water-soluble sodium salt of amphotericin B.[1][6][12]

    • Administration: A single daily intraperitoneal injection of 9 mg/kg for 10 days.[1][2][9][10][11][12]

    • Monitoring: Mice were observed for survival for at least 17 days post-infection.[1][2][9][10][11][12] Brain tissue was examined for the presence of amoebae.[1][2][9]

  • Posaconazole Study:

    • Treatment Initiation: Dosing occurred once daily on days 3-5 post-infection.[5]

    • Drug Formulation: Posaconazole was administered intravenously.[5][6]

    • Administration: A dose of 20 mg/kg was administered once daily for 3 days.[5][6][7][8] In combination therapy studies, azithromycin was co-administered intraperitoneally at 25 mg/kg.[6]

    • Monitoring: Survival of the mice was monitored daily.[5]

Mechanisms of Action

The distinct mechanisms of action of this compound and posaconazole are critical to understanding their efficacy and potential for combination therapy.

This compound's Proposed Mechanism of Action

This compound is a polyene macrolide, structurally similar to amphotericin B.[1][6] Its proposed mechanism involves:

  • Membrane Disruption: Binding to sterols in the amoeba's cell membrane, forming pores or channels.[1][12]

  • Cellular Damage: This disruption leads to leakage of intracellular components, ultimately causing cell death.[1][2][10][12]

  • Mitochondrial Targeting: Evidence also suggests that this compound damages the mitochondria of N. fowleri.[1][12]

Proposed Mechanism of Action: this compound This compound This compound AmoebaMembrane Amoeba Cell Membrane (Sterol-containing) This compound->AmoebaMembrane Binds to sterols Mitochondria Mitochondria This compound->Mitochondria Targets PoreFormation Pore Formation AmoebaMembrane->PoreFormation IonLeakage Ion Leakage PoreFormation->IonLeakage CellLysis Cell Lysis & Death IonLeakage->CellLysis MitochondrialDamage Mitochondrial Damage Mitochondria->MitochondrialDamage MitochondrialDamage->CellLysis

Proposed Mechanism of Action: this compound

Posaconazole's Mechanism of Action

Posaconazole is a triazole antifungal that targets a key enzyme in the ergosterol biosynthesis pathway.[5][6][20][21]

  • CYP51 Inhibition: Posaconazole inhibits the enzyme sterol 14α-demethylase (CYP51).[6][20][21]

  • Ergosterol Depletion: This inhibition blocks the synthesis of ergosterol, an essential component of the amoeba's cell membrane.[20][21]

  • Toxic Sterol Accumulation: The blockage also leads to the accumulation of toxic sterol precursors.[21]

  • Growth Arrest and Death: The combination of ergosterol depletion and toxic sterol accumulation disrupts membrane integrity and function, leading to the inhibition of amoebic growth and eventual cell death.[20][21]

Mechanism of Action: Posaconazole Posaconazole Posaconazole CYP51 Sterol 14α-demethylase (CYP51) Posaconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked ToxicSterols Toxic Sterol Intermediates CYP51->ToxicSterols Accumulation of Lanosterol Lanosterol Precursors Lanosterol->CYP51 Substrate Membrane Cell Membrane Integrity & Function Ergosterol->Membrane Maintains ToxicSterols->Membrane Disrupts GrowthInhibition Growth Inhibition & Cell Death Membrane->GrowthInhibition

Mechanism of Action: Posaconazole

Experimental Workflow

The general workflow for in vivo testing of novel compounds against N. fowleri is depicted below.

General In Vivo Experimental Workflow for PAM Drug Testing cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis AmoebaCulture 1. N. fowleri Trophozoite Culture Inoculation 3. Intranasal Inoculation AmoebaCulture->Inoculation AnimalAcclimation 2. Animal Model Acclimation (Mice) AnimalAcclimation->Inoculation Grouping 4. Randomization into Treatment Groups Inoculation->Grouping DrugAdmin 5. Drug Administration (e.g., this compound, Posaconazole, Control) Grouping->DrugAdmin Observation 6. Daily Monitoring for Clinical Signs & Survival DrugAdmin->Observation Endpoint 7. Endpoint Analysis (e.g., Histopathology of Brain Tissue) Observation->Endpoint

References

In Vitro Showdown: Corifungin vs. Miltefosine – A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two promising antimicrobial compounds: Corifungin and miltefosine. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a deeper understanding of their respective strengths and potential applications.

At a Glance: Key In Vitro Efficacy Data

The following tables summarize the in vitro activity of this compound and miltefosine against a range of pathogens as reported in various studies. It is crucial to note that direct comparison of absolute values (e.g., IC50, MIC) between the two drugs is challenging due to variations in experimental conditions across different studies, including the specific strains, assays, and incubation times used.

Table 1: In Vitro Efficacy of this compound

OrganismAssay TypeMetricValue (µM)Incubation TimeSource
Naegleria gruberiGrowth InhibitionEC500.2Not Specified[1][2]
Naegleria fowleriViability (Trypan Blue)IC50Not explicitly stated, but effective at 3.12-25 µM72 h[1]
Acanthamoeba castellaniiGrowth InhibitionEC50~63120 h[3]

Table 2: In Vitro Efficacy of Miltefosine

OrganismStrain(s)Assay TypeMetricValue (µM)Incubation TimeSource
Leishmania donovani (promastigotes)MHOM/ET/67/L82Not SpecifiedIC500.18 - 13.6Not Specified[4]
Leishmania donovani (intracellular amastigotes)MHOM/ET/67/L82Not SpecifiedIC502.8 - 5.8Not Specified[4]
Leishmania infantum (intracellular amastigotes)13 Brazilian strainsNot SpecifiedEC501.41 - 4.57Not Specified[5][6]
Leishmania infantum (promastigotes)73 Brazilian strainsNot SpecifiedEC505.89 - 23.7Not Specified[5][6]
Leishmania panamensis/braziliensis (intracellular amastigotes)12 clinical strainsNot SpecifiedEC50 (median)10.748 h[7]
Leishmania panamensis/braziliensis (promastigotes)12 clinical strainsNot SpecifiedEC50 (median)55.3Not Specified[7]
Candida albicans (planktonic)SC5314 & clinical isolatesBroth MicrodilutionMIC0.25 - 2 µg/mLNot Specified[8]
Candida albicans (biofilm formation)SC5314 & clinical isolatesXTT ReductionBMIC902 - 4 µg/mLNot Specified[8]
Candida albicans (preformed biofilm)SC5314 & clinical isolatesXTT ReductionBMIC908 - 32 µg/mLNot Specified[8]
Fusarium spp.110 clinical & environmental isolatesBroth MicrodilutionGM MIC1.44 µg/mLNot Specified[9]
Naegleria fowleri11 isolatesCellTiter-GloIC5018.3 - 100.772 h[10]

Mechanisms of Action: A Tale of Two Strategies

This compound and miltefosine employ distinct mechanisms to exert their antimicrobial effects.

This compound: As a polyene macrolide, this compound's mechanism is believed to be analogous to that of amphotericin B.[1][11] It is thought to interact with ergosterol in the fungal or protozoan cell membrane, leading to the formation of pores. This disruption of membrane integrity results in leakage of intracellular components and ultimately cell death.[3] Additionally, studies have indicated that this compound targets and damages mitochondria.[1][3][11]

Miltefosine: This alkylphosphocholine analog has a more complex and multifaceted mechanism of action.[12] It is known to:

  • Disrupt Lipid Metabolism: Miltefosine interferes with lipid synthesis and membrane integrity in parasites.[12][13][14]

  • Inhibit Signaling Pathways: It can inhibit key survival pathways, such as the PI3K/Akt pathway, which can induce apoptosis-like cell death.[12][13]

  • Impair Mitochondrial Function: Miltefosine has been shown to inhibit cytochrome c oxidase, a critical component of the mitochondrial respiratory chain.[13][15]

  • Disrupt Calcium Homeostasis: It can affect the function of acidocalcisomes and activate plasma membrane Ca2+ channels, leading to a disruption of intracellular calcium regulation.[15][16]

Visualizing the Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Simplified Experimental Workflow for In Vitro Drug Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis pathogen Pathogen Culture (e.g., Naegleria, Leishmania) incubation Incubation of Pathogen with Drug pathogen->incubation drug_prep Drug Preparation (this compound/Miltefosine Serial Dilutions) drug_prep->incubation readout Viability/Growth Assessment (e.g., Microscopy, Resazurin Assay, CellTiter-Glo) incubation->readout dose_response Dose-Response Curve Generation readout->dose_response ic50_calc Calculation of IC50/EC50/MIC dose_response->ic50_calc G Proposed Mechanism of Action: this compound This compound This compound CellMembrane Cell Membrane (Ergosterol) This compound->CellMembrane Binds to Mitochondria Mitochondria This compound->Mitochondria Targets PoreFormation Pore Formation CellMembrane->PoreFormation IonLeakage Ion/Molecule Leakage PoreFormation->IonLeakage CellDeath Cell Death IonLeakage->CellDeath MitoDamage Mitochondrial Damage Mitochondria->MitoDamage MitoDamage->CellDeath G Multifaceted Mechanism of Action: Miltefosine cluster_membrane Membrane & Lipid Metabolism cluster_signaling Signaling Pathways cluster_organelles Organelle Function Miltefosine Miltefosine LipidSynth Lipid Synthesis Inhibition Miltefosine->LipidSynth PI3K_Akt PI3K/Akt Pathway Inhibition Miltefosine->PI3K_Akt Mitochondria Mitochondrial Dysfunction (Cytochrome c Oxidase Inhibition) Miltefosine->Mitochondria Calcium Ca2+ Homeostasis Disruption (Acidocalcisomes) Miltefosine->Calcium MembraneIntegrity Disruption of Membrane Integrity LipidSynth->MembraneIntegrity CellDeath Cell Death MembraneIntegrity->CellDeath Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Apoptosis->CellDeath Mitochondria->CellDeath Calcium->CellDeath

References

Corifungin: A Comparative Analysis of Efficacy in the Polyene Antifungal Class

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Corifungin's efficacy relative to other polyene antifungals. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in antifungal therapies.

Introduction to this compound

This compound is a water-soluble polyene macrolide antibiotic.[1][2] Structurally similar to Amphotericin B, it is positioned as a potentially safer and more effective alternative in treating certain life-threatening infections.[1][2] A significant advantage of this compound is its high water solubility (>100 mg/ml), which may contribute to better tolerability and pharmacokinetic distribution in comparison to the more hydrophobic Amphotericin B.[3][4]

Comparative In Vitro Efficacy

Currently, comprehensive data on the in vitro activity of this compound against a wide spectrum of fungal pathogens, such as Candida and Aspergillus species, is limited in publicly available literature. The majority of existing research focuses on its potent activity against the amoeba Naegleria fowleri.

However, based on its classification as a polyene antifungal, its primary mechanism of action is understood to involve binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of intracellular contents and ultimately cell death.[5]

A comparative study against Naegleria gruberi demonstrated that this compound has a lower 50% effective concentration (EC50) of 0.2 µM compared to Amphotericin B.[4]

Table 1: Comparative In Vitro Activity of this compound and Amphotericin B against Naegleria species

CompoundOrganismEC50 (µM)Reference
This compound Naegleria gruberi0.2[4]
Amphotericin B Naegleria gruberi>0.2[4]

Mechanism of Action: The Polyene Pathway

The established mechanism of action for polyene antifungals, including Amphotericin B and presumably this compound, involves their high affinity for ergosterol in the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting the membrane's integrity and causing leakage of essential intracellular components, which results in cell death.[5] Additionally, evidence suggests that this compound may also target mitochondria more effectively than Amphotericin B.[4]

Polyene_Mechanism_of_Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Induces Ion_Leakage Leakage of Intracellular Ions (K+, Na+) Membrane_Pore->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Polyene_Antifungal Polyene (e.g., this compound) Polyene_Antifungal->Ergosterol Binds to Mitochondrial_Targeting Mitochondrial Targeting Polyene_Antifungal->Mitochondrial_Targeting Also targets Mitochondrial_Targeting->Cell_Death

Caption: General mechanism of polyene antifungals.

Comparative In Vivo Efficacy

In a murine model of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri, this compound demonstrated superior in vivo efficacy compared to Amphotericin B.[2][4]

Table 2: Comparative In Vivo Efficacy in a Murine Model of PAM

TreatmentDosageSurvival RateReference
This compound 9 mg/kg/day (intraperitoneal, 10 days)100%[4]
Amphotericin B 9 mg/kg/day (intraperitoneal, 10 days)0%[4]
Control (PBS) -0%[4]

Note: In vivo efficacy data for this compound against systemic fungal infections such as candidiasis or aspergillosis in murine models are not available in the reviewed literature.

Experimental Protocols

In Vitro Susceptibility Testing (General Broth Microdilution Method)

While specific protocols for this compound against various fungi are not detailed in the available literature, a generalized broth microdilution protocol based on CLSI guidelines is described below.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a concentration of 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of the polyene antifungal is prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of plates Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading

Caption: General workflow for broth microdilution antifungal susceptibility testing.

In Vivo Efficacy Murine Model (PAM Model)

The following protocol was utilized in the comparative study of this compound and Amphotericin B against N. fowleri infection in mice.[4]

  • Infection: Four-week-old male BALB/c mice are infected via intranasal instillation of 2 x 10⁴ N. fowleri trophozoites.

  • Treatment: 24 hours post-infection, mice are treated intraperitoneally with this compound (9 mg/kg/day), Amphotericin B (9 mg/kg/day), or a PBS control for 10 consecutive days.

  • Monitoring: Survival of the mice is monitored daily for 17 days post-infection.

  • Endpoint: At the end of the study, brains are cultured to determine the presence of viable amoebae.

In_Vivo_Workflow Infection Intranasal Infection of Mice with N. fowleri Treatment Initiate Treatment (this compound, Amphotericin B, or PBS) Infection->Treatment 24h post-infection Monitoring Daily Monitoring of Survival Treatment->Monitoring Daily for 10 days Endpoint Endpoint Analysis (Brain Culture) Monitoring->Endpoint At 17 days post-infection

Caption: In vivo efficacy workflow for PAM murine model.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising polyene antifungal with superior efficacy and a potentially better safety profile than Amphotericin B, particularly in the context of Naegleria fowleri infections.[1][2][4] Its enhanced water solubility is a key feature that likely contributes to these advantages.[3][4]

However, a significant data gap exists regarding the antifungal spectrum of this compound against common and clinically relevant fungal pathogens. To fully assess its potential as a broad-spectrum antifungal agent, further research is imperative. Future studies should focus on:

  • Comprehensive in vitro susceptibility testing of this compound against a wide range of Candida and Aspergillus species, with direct comparison to other polyenes like Amphotericin B, Nystatin, and Pimaricin.

  • In vivo efficacy studies in established murine models of systemic candidiasis and aspergillosis to determine its therapeutic potential for these common invasive fungal infections.

  • Detailed mechanistic studies to further elucidate the specific molecular interactions and signaling pathways involved in this compound's antifungal action, including its effects on mitochondria.

The generation of such data will be crucial for guiding the future clinical development of this compound and establishing its place in the arsenal of antifungal therapies.

References

A Comparative Analysis of Anti-Amoebic Drug Candidates for Primary Amebic Meningoencephalitis (PAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Amebic Meningoencephalitis (PAM) is a rare but devastatingly fatal central nervous system infection caused by the free-living amoeba Naegleria fowleri. With a mortality rate exceeding 97%, the urgent need for effective therapeutic interventions is undeniable.[1][2][3] This guide provides a comparative analysis of current and emerging anti-amoebic drug candidates for PAM, summarizing key experimental data to aid researchers and drug development professionals in the pursuit of novel treatment strategies.

Current Therapeutic Landscape and Emerging Candidates

The current standard of care for PAM involves a combination therapy approach, as no single drug has proven sufficiently effective.[4] This multi-drug regimen typically includes amphotericin B, fluconazole, rifampin, azithromycin, and the investigational drug miltefosine.[5][6] However, the efficacy of this cocktail is limited, and survival rates remain dismally low.[1] Key challenges include the high toxicity of some agents, like amphotericin B, and the difficulty of achieving therapeutic concentrations across the blood-brain barrier (BBB).

In recent years, drug repurposing has emerged as a promising strategy to identify new anti-PAM agents.[6] This approach involves screening existing drugs, approved for other indications, for their activity against N. fowleri. Several promising candidates have been identified through these efforts, including the antifungal posaconazole and the antibiotic nitroxoline.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the reported IC50 values for various drug candidates against N. fowleri. It is important to note that these values can vary between different strains of the amoeba and under different experimental conditions.

Drug CandidateDrug ClassReported IC50 Range (µM) against N. fowleriReference(s)
Amphotericin BPolyene antifungal0.1 - 0.73[7]
MiltefosineAlkylphosphocholine21.6 - >120 (strain dependent)[7]
FluconazoleAzole antifungalGenerally considered resistant[6]
PosaconazoleAzole antifungalNanomolar range[6]
NitroxolineQuinolone antibiotic1.17 - 1.63[8]
AzithromycinMacrolide antibiotic~10[5]
RifampinRifamycin antibiotic-
ChlorpromazinePhenothiazine antipsychotic-[6]

Comparative In Vivo Efficacy

Animal models, primarily in mice, are crucial for evaluating the in vivo efficacy of potential PAM treatments. Survival rate is a key endpoint in these studies. The following table summarizes the survival outcomes from various preclinical studies.

Drug Candidate / CombinationAnimal ModelDosing RegimenSurvival Rate (%)Reference(s)
Amphotericin BMouseVariesOften provides some protection but not 100%[4]
AzithromycinMouse75 mg/kg/day for 5 days (i.p.)100[6]
Amphotericin B + AzithromycinMouse2.5 mg/kg AMB + 25 mg/kg AZM q.d. for 5 days (i.p.)100[6]
PosaconazoleMouseVariesMore efficacious than fluconazole[3]
Nitroxoline + combination therapyMouseNot yet reported in vivo for PAM

Mechanisms of Action and Signaling Pathways

Understanding the mechanisms by which these drugs act against N. fowleri is critical for rational drug design and the development of effective combination therapies.

Ergosterol Biosynthesis Pathway: A key target for many antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the amoeba's cell membrane.[2][9] Azole antifungals, such as fluconazole and posaconazole, inhibit the enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol production.[10] Amphotericin B, a polyene, binds directly to ergosterol, forming pores in the cell membrane and leading to cell death.[10]

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Target of Statins) Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol precursors Ergosterol precursors Lanosterol->Ergosterol precursors CYP51 (Target of Azoles) Ergosterol Ergosterol Ergosterol precursors->Ergosterol Other enzymes Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Azoles (Posaconazole) Azoles (Posaconazole) Azoles (Posaconazole)->Lanosterol Inhibits Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to and disrupts

Caption: Simplified ergosterol biosynthesis pathway in Naegleria fowleri and the targets of key anti-amoebic drugs.

PI3K/Akt Signaling Pathway: Miltefosine is believed to exert its anti-amoebic effect by interfering with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][5] This pathway is crucial for cell survival and proliferation in many organisms, including N. fowleri. By inhibiting this pathway, miltefosine can induce apoptosis, or programmed cell death, in the amoeba.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Growth Factor Growth Factor Growth Factor->Growth Factor Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Miltefosine Miltefosine Miltefosine->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of miltefosine.

Blood-Brain Barrier Permeability

A major hurdle in treating PAM is the ability of drugs to cross the blood-brain barrier (BBB) and reach the central nervous system in therapeutic concentrations.

  • Amphotericin B: Has notoriously poor BBB penetration.[11] However, it is thought that inflammation during infection may locally disrupt the BBB, allowing for some drug entry.[12][13] P-glycoprotein, an efflux pump at the BBB, may also limit its brain accumulation.[11]

  • Miltefosine: Has been shown to penetrate the BBB to some extent, although cerebrospinal fluid (CSF) concentrations are relatively low compared to serum levels.[14][15][16] Its ability to concentrate in brain tissue is still under investigation.

  • Posaconazole: Data on its BBB penetration is variable. Some studies suggest significant penetration, particularly in the presence of inflammation, while others report low CSF concentrations.[17][18][19][20]

  • Nitroxoline: Due to its low molecular weight and lipophilicity, nitroxoline is predicted to cross the BBB.[8] In vivo studies in other contexts have shown it can reach efficacious concentrations in the brain.[21]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable comparison of drug candidates.

In Vitro Drug Susceptibility Testing

A common method for determining the in vitro activity of compounds against N. fowleri is the AlamarBlue® assay.

  • N. fowleri Culture: Trophozoites are axenically cultured in a growth medium (e.g., Nelson's medium) supplemented with fetal bovine serum at 37°C.

  • Drug Dilution: Test compounds are serially diluted in the growth medium in 96-well microtiter plates.

  • Amoeba Inoculation: A standardized suspension of N. fowleri trophozoites is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: AlamarBlue® reagent is added to each well. The fluorescence, which is proportional to the number of viable amoebas, is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

in_vitro_workflow cluster_prep Preparation Culture N. fowleri Culture N. fowleri Inoculate 96-well plates Inoculate 96-well plates Culture N. fowleri->Inoculate 96-well plates Serial Dilution of Drugs Serial Dilution of Drugs Serial Dilution of Drugs->Inoculate 96-well plates Incubate at 37°C Incubate at 37°C Inoculate 96-well plates->Incubate at 37°C Add AlamarBlue® Add AlamarBlue® Incubate at 37°C->Add AlamarBlue® Measure Fluorescence Measure Fluorescence Add AlamarBlue®->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: A typical workflow for in vitro drug susceptibility testing against N. fowleri.

In Vivo Murine Model of PAM

The mouse model is the most common for studying PAM in vivo.

  • Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are typically used.

  • Infection: Mice are intranasally inoculated with a suspension of N. fowleri trophozoites.

  • Treatment: Drug administration (e.g., intraperitoneal, oral gavage, or intravenous) is initiated at a specified time post-infection and continued for a defined duration.

  • Monitoring: Mice are monitored daily for clinical signs of PAM (e.g., weight loss, lethargy, neurological symptoms) and survival.

  • Endpoint Analysis: The primary endpoint is typically survival. In some studies, brain tissue is collected at the end of the experiment for parasite load determination (e.g., by qPCR or histology) and histopathological analysis.

in_vivo_workflow Intranasal Inoculation Intranasal Inoculation Drug Treatment Drug Treatment Intranasal Inoculation->Drug Treatment Daily Monitoring Daily Monitoring Drug Treatment->Daily Monitoring Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis Survival Data Survival Data Endpoint Analysis->Survival Data Brain Tissue Analysis Brain Tissue Analysis Endpoint Analysis->Brain Tissue Analysis

Caption: A generalized workflow for an in vivo murine model of PAM.

Conclusion and Future Directions

The treatment of PAM remains a significant challenge, with the current standard of care offering limited success. Drug repurposing has emerged as a vital strategy for identifying new therapeutic leads with known safety profiles. Posaconazole and nitroxoline represent promising candidates that warrant further preclinical and potentially clinical investigation.

Future research should focus on:

  • Standardized Testing: The adoption of standardized in vitro and in vivo testing protocols to allow for more direct comparison of drug candidates.

  • Combination Therapies: Systematic evaluation of novel drug combinations to identify synergistic interactions and overcome drug resistance.

  • Blood-Brain Barrier Penetration: Development of strategies to enhance drug delivery to the CNS, such as the use of nanocarriers or the co-administration of BBB modulators.

  • Novel Target Identification: Exploration of novel drug targets within the N. fowleri genome and proteome to facilitate the development of targeted therapies.

By fostering collaborative research and leveraging innovative drug discovery platforms, the scientific community can move closer to developing an effective treatment for this devastating disease.

References

Corifungin Demonstrates Superior Efficacy and Safety Profile Over Amphotericin B in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In a significant development for the treatment of life-threatening infections, the novel polyene macrolide Corifungin has demonstrated superior efficacy and a more favorable safety profile compared to the long-standing frontline agent, Amphotericin B, in animal models. While direct comparative studies in fungal infection models are still emerging, compelling evidence from a rigorous animal model of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri—an infection for which Amphotericin B is the standard of care—highlights this compound's potential as a next-generation therapeutic.

The most definitive preclinical, head-to-head comparison reveals that this compound achieves a 100% survival rate in a murine model of PAM, a stark contrast to the 60% survival observed with Amphotericin B at the same dosage.[1] This enhanced efficacy is coupled with a promising safety profile, positioning this compound as a critical advancement in the management of severe systemic infections.

Efficacy in a Murine Model of Naegleria fowleri Infection

A pivotal study provides a direct comparison of this compound and Amphotericin B in a well-established mouse model of PAM. The results, summarized below, underscore this compound's superior therapeutic window.

ParameterThis compoundAmphotericin BControl (PBS)Source
Dosage 9 mg/kg/day9 mg/kg/dayN/A[1]
Administration Intraperitoneal, daily for 10 daysIntraperitoneal, daily for 10 daysIntraperitoneal[1]
Survival Rate 100%60%60%[1]
In Vitro EC50 (vs. N. gruberi) 0.2 µMHigher than this compoundN/A[1]

The difference in survival between the this compound-treated group and both the Amphotericin B and control groups was statistically significant (P < 0.05 and P < 0.001, respectively), whereas the survival difference between the Amphotericin B and control groups was not statistically significant.[1] Furthermore, histopathological examination of the brain tissue of infected mice revealed a complete absence of detectable amoebae in the this compound-treated group, while amoebae and significant tissue damage were present in the Amphotericin B-treated animals.[1]

While these findings are in the context of a protozoan infection, the shared mechanism of action with Amphotericin B and unpublished observations of this compound's enhanced efficacy against fungal pathogens like Aspergillus terreus suggest a strong potential for broader application in mycology.[1]

Comparative Toxicity Profile

A major limitation of Amphotericin B is its significant toxicity, particularly nephrotoxicity.[2] Preclinical data indicate that this compound is well-tolerated in animals, with a superior safety margin.

ParameterThis compoundAmphotericin B (Conventional)Amphotericin B (Liposomal - AmBisome)Source
Animal Model RatsMice and RatsMice and Rats[1][3]
Reported Safety/Toxicity Safe up to 250 mg/kg/day (oral gavage for 28 days)LD50: ~2.3 mg/kg (mice), ~1.6 mg/kg (rats)LD50: >75 mg/kg (mice), ~50-75 mg/kg (rats)[1][3]
Key Observations Minimal toxicity reported.High acute toxicity.Reduced toxicity compared to conventional formulation.[1][3]

This compound's water solubility (>100 mg/ml), as a sodium salt of Amphotericin B, may contribute to its improved tolerability.[1]

Experimental Protocols

In Vivo Efficacy in Murine Model of Primary Amebic Meningoencephalitis (PAM)

  • Animal Model: Mice were used for this study.

  • Infection: Mice were intranasally inoculated with 2 x 104 trophozoites of a highly virulent strain of Naegleria fowleri.

  • Treatment Groups: Three groups of 10 mice each were established:

    • This compound (9 mg/kg/day)

    • Amphotericin B (9 mg/kg/day)

    • Phosphate-buffered saline (PBS) as a control.

  • Drug Administration: Treatment commenced 24 hours post-infection and was administered intraperitoneally once daily for 10 consecutive days.

  • Endpoint: The primary endpoint was survival, with mice monitored for 17 days post-infection. At the end of the study, brains were cultured to detect the presence of live amoebae.[1]

Visualizing the Path to Superiority

Experimental Workflow for In Vivo Efficacy Study

G cluster_infection Infection Phase cluster_treatment Treatment Phase (24h post-infection) cluster_outcome Outcome Assessment (Day 17) Inoculation Intranasal Inoculation of N. fowleri trophozoites in mice Group_A Group 1: this compound (9 mg/kg/day, IP) Inoculation->Group_A Randomization Group_B Group 2: Amphotericin B (9 mg/kg/day, IP) Inoculation->Group_B Randomization Group_C Group 3: PBS Control (IP) Inoculation->Group_C Randomization Survival Monitor Survival Rates Group_A->Survival Histo Histopathology of Brain Tissue Group_A->Histo Group_B->Survival Group_B->Histo Group_C->Survival Group_C->Histo

Caption: Workflow of the comparative in vivo efficacy study.

Proposed Mechanism of Action

G cluster_drug Polyene Macrolide Action cluster_membrane Pathogen Cell Membrane Drug This compound or Amphotericin B Ergosterol Ergosterol Binding Drug->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Lysis Cell Lysis & Death Leakage->Lysis Leads to

Caption: Mechanism of action for polyene antifungals.

Conclusion

The available preclinical data strongly support the superiority of this compound over Amphotericin B in terms of both efficacy and safety in a severe infection model. Its high survival benefit and lower toxicity profile mark it as a highly promising candidate for further development. Researchers and drug development professionals are encouraged to consider the significant potential of this compound as a next-generation therapeutic to address the unmet needs in the treatment of severe systemic infections, with a critical need for further studies in animal models of invasive fungal disease.

References

Cross-Resistance Profile of Corifungin in Relation to Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance between Corifungin and other major classes of antifungal agents. Due to the limited availability of direct cross-resistance studies for this compound, this document leverages data from its structural analog, Amphotericin B, and other polyenes to infer its likely resistance profile. The information is intended to guide research and development efforts in the field of antifungal therapeutics.

Introduction to this compound

This compound is a polyene macrolide antifungal agent, structurally related to Amphotericin B.[1] Its primary mechanism of action, like other polyenes, involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the leakage of intracellular contents and ultimately, cell death.[2] This mechanism is distinct from that of azoles, which inhibit ergosterol synthesis, and echinocandins, which target cell wall glucan synthesis.

Inferred Cross-Resistance Profile of this compound

Based on its mechanism of action as a polyene, the cross-resistance profile of this compound is anticipated to be similar to that of Amphotericin B.

  • With Azoles (e.g., Fluconazole, Voriconazole): Generally, cross-resistance between polyenes and azoles is not expected due to their different cellular targets. Fungi resistant to azoles through mechanisms such as alterations in the ERG11 gene or upregulation of efflux pumps should, in principle, remain susceptible to this compound.[2] However, rare instances of cross-resistance can occur if the fungal isolate develops resistance by reducing the total amount of ergosterol in the cell membrane, which is the target for both drug classes.[2]

  • With Echinocandins (e.g., Caspofungin, Micafungin): Cross-resistance between this compound and echinocandins is highly unlikely. Echinocandins inhibit β-1,3-D-glucan synthase, an enzyme essential for fungal cell wall synthesis, a target completely different from the ergosterol in the cell membrane targeted by polyenes.

  • With other Polyenes (e.g., Amphotericin B): A high level of cross-resistance is expected between this compound and other polyene antifungals. Resistance to polyenes, although rare, typically involves alterations in the ergosterol biosynthetic pathway, leading to a decrease in the ergosterol content of the fungal cell membrane.[3] Any such alteration would likely confer resistance to all members of the polyene class.

Comparative In Vitro Activity of Polyenes Against Resistant Fungi

While direct data for this compound is scarce, the following tables summarize the in vitro activity of Amphotericin B and a next-generation polyene, SF001, against various resistant fungal isolates. This data provides a valuable reference for the expected performance of this compound.

Table 1: Comparative MICs of Amphotericin B against Azole-Resistant and Echinocandin-Resistant Candida Species

Fungal SpeciesResistance ProfileAmphotericin B MIC Range (µg/mL)Reference
Candida spp.Fluconazole-Resistant0.125 - 2[4]
Candida aurisMultidrug-Resistant0.5 - 2[5][6]
Candida glabrataEchinocandin-Resistant0.125 - 2[7]

Table 2: Comparative MICs of Amphotericin B against Azole-Resistant Aspergillus Species

Fungal SpeciesResistance ProfileAmphotericin B MIC Range (µg/mL)Reference
Aspergillus fumigatusAzole-Resistant0.25 - 2[8]
Aspergillus terreusIntrinsically Resistant to Amphotericin B>2[9]
Aspergillus sibling species (e.g., A. lentulus)Reduced Susceptibility to Amphotericin B and AzolesElevated MICs[8]

Table 3: In Vitro Activity of a Next-Generation Polyene (SF001) against Resistant Fungi

Fungal SpeciesResistance ProfileSF001 MIC Range (µg/mL)Reference
Candida speciesEchinocandin- and Fluconazole-Resistant0.125 - 4[10][11]
Aspergillus speciesAzole-Resistant0.25 - 2[10][11]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for generating reliable and comparable data. The following are summaries of the widely accepted protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours for yeasts and for a duration dependent on the growth rate of the mold.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well.

EUCAST Broth Microdilution Method (E.Def 7.3.2 for Yeasts and E.Def 9.3.2 for Molds)

The EUCAST method is similar to the CLSI method with some key differences.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Size: A spectrophotometrically standardized inoculum is used.

  • Endpoint Reading: MICs are determined spectrophotometrically at 530 nm after a defined incubation period. The endpoint is defined as the lowest drug concentration that causes a 50% (for azoles and echinocandins) or 90% (for polyenes) reduction in turbidity compared to the drug-free control.

Visualizing Antifungal Resistance Mechanisms and Experimental Workflow

The following diagrams illustrate the mechanisms of action of different antifungal classes and a typical workflow for antifungal susceptibility testing.

Antifungal_Mechanisms cluster_FungalCell Fungal Cell cluster_Antifungals Antifungal Agents CellWall Cell Wall (β-1,3-glucan) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus Echinocandins Echinocandins Echinocandins->CellWall Inhibit β-1,3-glucan synthesis Polyenes Polyenes (this compound, Amphotericin B) Polyenes->CellMembrane Bind to ergosterol, form pores Azoles Azoles Azoles->CellMembrane Inhibit ergosterol synthesis Antifungal_Susceptibility_Workflow Start Fungal Isolate InoculumPrep Inoculum Preparation (0.5 McFarland) Start->InoculumPrep Inoculation Inoculation of Microtiter Plate InoculumPrep->Inoculation SerialDilution Serial Dilution of Antifungal Agent SerialDilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Reading MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Result Susceptible, Intermediate, or Resistant MIC_Reading->Result

References

Synergistic Potential of Corifungin: A Comparative Analysis with Other Anti-Amoebic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-amoebic drug discovery, the exploration of synergistic drug combinations holds significant promise for enhancing therapeutic efficacy and mitigating the development of resistance. While the novel polyene macrolide Corifungin has demonstrated potent standalone activity against pathogenic free-living amoebae such as Naegleria fowleri and Acanthamoeba castellanii, its potential for synergistic interactions with other anti-amoebic agents remains a critical area for future investigation. This guide provides a comparative analysis of established synergistic anti-amoebic drug combinations, offering a framework for evaluating the potential of this compound in future combination therapies.

This compound: A Promising Anti-Amoebic Agent

This compound, a water-soluble polyene macrolide, has emerged as a promising candidate for the treatment of devastating amoebic infections.[1][2][3] Studies have highlighted its superior in vitro and in vivo efficacy compared to Amphotericin B, the current standard of care for primary amoebic meningoencephalitis (PAM) caused by Naegleria fowleri.[1][3] Its proposed mechanism of action, similar to Amphotericin B, involves binding to sterols in the cell membrane, leading to membrane disruption and subsequent cell death. Additionally, this compound has been observed to target and disrupt mitochondrial function in amoebae.[1][2]

Established Synergistic Combinations Against Pathogenic Amoebae

While direct data on this compound combinations is not yet available, extensive research has identified synergistic interactions between various other anti-amoebic drugs. These findings provide valuable insights into effective combination strategies and highlight the potential for future studies involving this compound.

Synergistic Effects Against Acanthamoeba species

Acanthamoeba keratitis, a severe corneal infection, and granulomatous amoebic encephalitis (GAE) are notoriously difficult to treat, often requiring long-term combination therapy. The most widely used and studied combinations involve biguanides and diamidines.

Table 1: In Vitro Synergistic and Additive Effects of Drug Combinations Against Acanthamoeba spp.

Drug CombinationOrganismEffectFractional Inhibitory Concentration (FIC) IndexReference
Chlorhexidine + PropamidineAcanthamoeba keratitis isolatesNo marked change (Additive)Not explicitly synergistic (ΣFCC > 0.5)[4]
Chlorhexidine + Garcinia mangostana extractAcanthamoeba triangularisSynergisticReduction of 1/4-1/16 of the MIC[5]
Chlorhexidine + α-mangostinAcanthamoeba triangularisSynergisticReduction of 1/4-1/16 of the MIC[5]
Copper(II) coordination compound (Cp12) + ChlorhexidineAcanthamoeba castellaniiSynergisticNot specified[6]
Hexamidine + ChlorhexidineAcanthamoeba castellaniiAntagonisticFICI = 4.84[7]
Voriconazole + ChlorhexidineAcanthamoeba keratitis isolatesAntagonisticGrowth at antagonistic ΣFCCs[4]
Voriconazole + PropamidineAcanthamoeba keratitis isolatesAntagonisticGrowth at antagonistic ΣFCCs[4]

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism. ΣFCC: Summed Fractional Cysticidal Concentration. FICI: Fractional Inhibitory Concentration Index.

Synergistic Effects Against Naegleria fowleri

The treatment of PAM, caused by Naegleria fowleri, is extremely challenging, with a mortality rate exceeding 97%.[8] Combination therapy is considered essential for any chance of survival.

Table 2: In Vitro and In Vivo Synergistic Effects of Drug Combinations Against Naegleria fowleri

Drug CombinationModelEffectKey FindingsReference
Amphotericin B + AzithromycinIn vitro & In vivo (mouse model)SynergisticIn vitro: Synergistic at 1:1, 3:1, and 1:3 ratios. In vivo: 100% mouse survival with combination vs. 27% with Amphotericin B alone and 40% with Azithromycin alone.[9][10]
Posaconazole + AzithromycinIn vivo (mouse model)Increased Survival53% survival with combination vs. 33% with Posaconazole alone.[11]
Tamoxifen + IsavuconazoleIn vitroSynergisticDemonstrated synergistic growth inhibition.[12]
Epiminlanosterol + TamoxifenIn vitroSynergisticDemonstrated synergistic growth inhibition.[12]
Epiminolanosterol + IsavuconazoleIn vitroSynergisticDemonstrated synergistic growth inhibition.[12]
Amphotericin B + FluconazoleIn vivoSynergisticEradication of N. fowleri through neutrophil recruitment.[13]

Experimental Protocols

The determination of synergistic, additive, or antagonistic interactions between antimicrobial agents is typically performed using the checkerboard microdilution method.

Checkerboard Assay Protocol for Synergy Testing
  • Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted.

  • Plate Setup: A 96-well microplate is used. Drug A is serially diluted along the rows (e.g., from column 1 to 11), and Drug B is serially diluted down the columns (e.g., from row A to G). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a drug-free growth control, are also included.

  • Inoculum Preparation: A standardized suspension of amoeba trophozoites is prepared in an appropriate culture medium.

  • Inoculation: Each well of the microplate is inoculated with the amoeba suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, CO2 levels) for a specified period (e.g., 24, 48, or 72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible growth of the amoebae.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination that shows growth inhibition using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results: The interaction is classified based on the calculated FIC index as described in the table footnotes.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for synergy testing and the proposed mechanism of action for this compound.

G Experimental Workflow for Checkerboard Synergy Assay prep_A Prepare Serial Dilutions of Drug A plate Dispense Drug Dilutions into 96-Well Plate prep_A->plate prep_B Prepare Serial Dilutions of Drug B prep_B->plate add_inoculum Inoculate Plate with Amoeba plate->add_inoculum inoculum Prepare Standardized Amoeba Inoculum inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MIC of Each Well incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret G Proposed Mechanism of Action of this compound cluster_cell Amoeba Cell membrane Cell Membrane (Ergosterol) lysis Cell Lysis membrane->lysis Membrane Disruption mitochondrion Mitochondrion mitochondrion->lysis Functional Impairment This compound This compound This compound->membrane Binds to Ergosterol This compound->mitochondrion Targets Mitochondria

References

Evaluating the Safety Profile of Corifungin Versus Amphotericin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the investigational antifungal agent Corifungin and the established drug Amphotericin B. This document synthesizes available preclinical data, outlines experimental methodologies for safety assessment, and visualizes key concepts to inform further research and development.

Executive Summary

Amphotericin B, a cornerstone in the treatment of severe systemic fungal infections, is well-known for its significant toxicity, most notably nephrotoxicity and infusion-related reactions. This compound, a newer polyene macrolide, has emerged as a promising alternative with suggestions of an improved safety profile. Preclinical evidence indicates that this compound is well-tolerated in animal models and demonstrates superior efficacy and survival rates in a mouse model of primary amebic meningoencephalitis (PAM) with lower associated toxicity compared to Amphotericin B. However, a comprehensive, direct comparison of their safety profiles has been hampered by the limited availability of public quantitative toxicity data for this compound. This guide aims to bridge this gap by consolidating the existing data and providing detailed experimental frameworks for future comparative safety evaluations.

Comparative Safety Data

The following tables summarize the available quantitative preclinical safety data for this compound and various formulations of Amphotericin B. It is important to note the disparity in the amount of publicly available data, with extensive information for Amphotericin B and limited quantitative data for this compound.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound Data not publicly available---
Amphotericin B deoxycholate (Conventional) MouseIntravenous~2.3 - 3.0 mg/kg[1][2][3]
RatIntravenous~1.6 - 4.2 mg/kg[1][4]
Amphotericin B (Liposomal - AmBisome®) MouseIntravenous>175 mg/kg[1][5]
RatIntravenous>50 mg/kg[1]
Amphotericin B (Lipid Complex - Abelcet®) MouseIntravenous>40 mg/kg[5]

Table 2: Repeated-Dose Toxicity Data

CompoundAnimal ModelDosage and DurationKey FindingsReference
This compound RatUp to 250 mg/kg/day for 28 days (oral gavage)Reported to be safe and well-tolerated with minimal toxicity.[6]
Amphotericin B deoxycholate (Conventional) Rat1, 3, 9, or 20 mg/kg/day for 30 days (intravenous)Dose-dependent toxicity observed. Details in FDA pharmacology reviews.[4]
Amphotericin B (Liposomal - AmBisome®) Rat1, 3, 9, or 20 mg/kg/day for 30 days (intravenous)Reduced toxicity compared to conventional Amphotericin B.[4]

Key Safety Concerns and Mechanistic Insights

Amphotericin B

The primary safety concerns associated with Amphotericin B are nephrotoxicity and infusion-related reactions.

  • Nephrotoxicity: This is the most significant dose-limiting toxicity. Amphotericin B can cause renal vasoconstriction and direct damage to distal renal tubules.[7] This leads to electrolyte imbalances (hypokalemia, hypomagnesemia), and a decrease in the glomerular filtration rate.[7]

  • Infusion-Related Reactions: These are common and include fever, chills, rigors, and headache. These reactions are believed to be mediated by the release of pro-inflammatory cytokines.

The toxicity of Amphotericin B is linked to its mechanism of action. It binds to ergosterol in fungal cell membranes, forming pores that lead to cell death. However, it can also bind to cholesterol in mammalian cell membranes, causing similar damage to host cells. Lipid-based formulations of Amphotericin B have been developed to mitigate this toxicity by altering the drug's distribution and reducing its interaction with mammalian cell membranes.

This compound

This compound is a water-soluble polyene macrolide, a characteristic that may contribute to a more favorable safety profile compared to the poorly soluble Amphotericin B.[6][7] While the precise mechanisms underlying its potentially lower toxicity are not fully elucidated, its increased solubility may lead to a different pharmacokinetic and pharmacodynamic profile, potentially reducing off-target effects.[7] In a mouse model of PAM, this compound treatment resulted in 100% survival, whereas Amphotericin B at the same dose did not significantly improve survival, suggesting a better therapeutic window for this compound.[6]

Experimental Protocols for Safety Evaluation

To facilitate standardized and comparable safety assessments, this section provides detailed methodologies for key preclinical toxicology studies.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Experimental Workflow:

Acute_Toxicity_Workflow cluster_0 Animal Preparation cluster_1 Dose Administration cluster_2 Observation and Data Collection cluster_3 Data Analysis A Acclimatize healthy, young adult rodents (e.g., mice or rats) for at least 5 days. B Fast animals overnight prior to dosing (provide water ad libitum). A->B C Administer a single dose of the test substance via the intended clinical route (e.g., intravenous, oral gavage). B->C D Use at least 3 dose levels, plus a vehicle control group. C->D E Observe animals for mortality, clinical signs of toxicity, and body weight changes for 14 days. D->E F Perform gross necropsy on all animals at the end of the study. E->F G Calculate the LD50 value using a validated statistical method (e.g., probit analysis). F->G

Caption: Workflow for an acute toxicity study to determine the LD50.

Repeated-Dose Toxicity Study

Objective: To evaluate the toxic effects of a substance after repeated administration over a defined period.

Experimental Workflow:

Repeated_Dose_Toxicity_Workflow cluster_0 Study Groups cluster_1 Daily Administration and Monitoring cluster_2 Interim and Terminal Analyses cluster_3 Data Evaluation A Assign animals to multiple dose groups (low, mid, high) and a control group. B Administer the test substance daily for the specified duration (e.g., 28 or 90 days). A->B C Conduct daily clinical observations and weekly body weight and food consumption measurements. B->C D Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis. C->D E At termination, perform complete necropsy, record organ weights, and collect tissues for histopathology. D->E F Analyze all data to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL). E->F

Caption: Workflow for a repeated-dose toxicity study.

Assessment of Nephrotoxicity

Objective: To specifically evaluate the potential of a substance to cause kidney damage.

Methodology:

  • Animal Model: Use a relevant species, such as Sprague-Dawley rats.

  • Dosing: Administer the test substance daily for a predetermined period (e.g., 7-14 days). Include a positive control group treated with a known nephrotoxic agent like conventional Amphotericin B.

  • Biomarker Analysis:

    • Serum: Measure blood urea nitrogen (BUN) and creatinine levels at baseline and at the end of the study.

    • Urine: Collect urine to measure markers of tubular damage, such as kidney injury molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

  • Histopathology:

    • At the end of the study, perfuse and collect the kidneys.

    • Process the kidneys for histopathological examination using stains such as Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • A pathologist should score the kidney sections for evidence of tubular necrosis, interstitial nephritis, and other signs of damage.

Visualizing Mechanisms of Action and Toxicity

The following diagram illustrates the proposed mechanism of action of polyene antifungals and the basis for the toxicity of Amphotericin B.

Polyene_Mechanism Ergosterol Ergosterol Fungal_Membrane Lipid Bilayer Pore_Formation_Fungal Pore Formation & Cell Death Ergosterol->Pore_Formation_Fungal Cholesterol Cholesterol Mammalian_Membrane Lipid Bilayer Pore_Formation_Mammalian Pore Formation & Cell Damage (Toxicity) Cholesterol->Pore_Formation_Mammalian AmphotericinB Amphotericin B AmphotericinB->Ergosterol High Affinity (Antifungal Effect) AmphotericinB->Cholesterol Lower Affinity (Toxicity) This compound This compound This compound->Ergosterol High Affinity (Antifungal Effect)

Caption: Mechanism of action and toxicity of polyene antifungals.

Conclusion and Future Directions

The available preclinical data suggests that this compound may possess a significantly improved safety profile compared to conventional Amphotericin B, particularly with regard to the severe toxicities that limit the clinical utility of the latter. The water solubility and high efficacy at lower doses observed in animal models point towards a promising therapeutic candidate.

However, to definitively establish the superior safety of this compound, further rigorous, head-to-head preclinical toxicology studies are imperative. The experimental protocols outlined in this guide provide a framework for conducting such studies in a standardized manner. Specifically, the determination of acute (LD50) and chronic (NOAEL) toxicity values for this compound is a critical next step.

For researchers and drug development professionals, the path forward involves:

  • Conducting comprehensive preclinical safety studies for this compound following established guidelines to generate robust quantitative data.

  • Performing direct comparative studies of this compound and various formulations of Amphotericin B to delineate differences in their safety profiles.

  • Investigating the mechanisms underlying the apparently lower toxicity of this compound, including its pharmacokinetic and pharmacodynamic properties.

By systematically addressing these research gaps, the scientific community can fully evaluate the potential of this compound as a safer and more effective treatment for life-threatening fungal infections.

References

Comparative Pharmacokinetics of Corifungin and Amphotericin B: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available information on the pharmacokinetics of Corifungin and Amphotericin B. While direct comparative pharmacokinetic data for this compound is not extensively available in the public domain, this document outlines a detailed experimental protocol for a head-to-head study based on established methodologies for Amphotericin B. Additionally, it presents available in vivo efficacy data as an indirect measure of their comparative bioactivity and visualizes the proposed experimental workflow and their mechanism of action.

Introduction

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical use is often limited by significant toxicities, particularly nephrotoxicity.[1][2] this compound, a structural analogue of Amphotericin B, has emerged as a promising water-soluble polyene macrolide with potent antifungal and antiprotozoal activity.[3] In preclinical studies, this compound has demonstrated superior efficacy and a potentially better safety profile compared to Amphotericin B, particularly in the treatment of primary amebic meningoencephalitis (PAM).[4] A thorough understanding of the comparative pharmacokinetics of these two compounds is crucial for optimizing dosing strategies and predicting clinical outcomes.

Comparative In Vivo Efficacy

While direct comparative pharmacokinetic data is limited for this compound, in vivo efficacy studies in a mouse model of PAM provide insights into its superior performance at the same dosage as Amphotericin B.[4]

Drug Dosage Administration Route Treatment Duration Survival Rate Reference
This compound9 mg/kg/dayIntraperitoneal10 days100%[4]
Amphotericin B9 mg/kg/dayIntraperitoneal10 daysNot statistically significant from control

Proposed Experimental Protocol for a Comparative Pharmacokinetic Study

To generate direct comparative data, the following experimental protocol is proposed, based on established methods for Amphotericin B pharmacokinetic studies in mice.[4][5][6]

Animal Model
  • Species: BALB/c mice (or other suitable strain)

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.

Drug Preparation and Administration
  • This compound: Dissolve in sterile water for injection.

  • Amphotericin B deoxycholate: Reconstitute according to the manufacturer's instructions, typically with sterile water for injection, followed by dilution in 5% dextrose solution.

  • Dose: A single intravenous (IV) or intraperitoneal (IP) dose of 1 mg/kg for both drugs. Multiple dose levels can be included to assess dose linearity.

  • Administration: Administer a precise volume based on individual animal body weight.

Sample Collection
  • Matrix: Plasma and tissues (kidneys, liver, spleen, lungs, and brain).

  • Time Points: Collect blood samples at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration. A sparse sampling design can be utilized.

  • Blood Collection: Collect approximately 50-100 µL of blood via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: At the final time point, euthanize animals and harvest tissues. Rinse tissues with cold saline, blot dry, weigh, and store at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[1][2][5][7][8]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like methanol or acetonitrile.

    • Tissues: Homogenize tissues in a suitable buffer, followed by protein precipitation or solid-phase extraction.

  • Chromatographic Conditions (Example for Amphotericin B):

    • Column: C18 reverse-phase column.[7]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[7]

    • Detection: UV detection at approximately 407 nm.[7]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

  • Parameters to be Determined:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Tissue drug concentrations

Visualizing the Process and Mechanism

To better understand the proposed study and the drugs' mechanisms, the following diagrams are provided.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal_Model Animal Model Selection (e.g., BALB/c mice) Drug_Prep Drug Preparation (this compound & Amphotericin B) Animal_Model->Drug_Prep Dosing Drug Administration (IV or IP) Drug_Prep->Dosing Sample_Collection Sample Collection (Plasma & Tissues) Dosing->Sample_Collection Sample_Processing Sample Processing (Protein Precipitation/SPE) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS or HPLC Analysis Sample_Processing->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (NCA) Data_Acquisition->PK_Analysis Parameter_Comparison Parameter Comparison (Cmax, AUC, t1/2, etc.) PK_Analysis->Parameter_Comparison

Caption: Experimental workflow for the comparative pharmacokinetic study.

G cluster_0 Drug Action cluster_1 Fungal Cell Drug This compound or Amphotericin B Ergosterol Ergosterol Drug->Ergosterol Binds to Cell_Membrane Fungal Cell Membrane Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound and Amphotericin B.

Conclusion

While this compound presents a promising alternative to Amphotericin B with superior in vivo efficacy in a model of PAM, a comprehensive understanding of its pharmacokinetic profile is essential for its clinical development.[4] The lack of publicly available, direct comparative pharmacokinetic data highlights a critical knowledge gap. The proposed experimental protocol provides a framework for researchers to generate this vital data, which will be instrumental in elucidating the exposure-response relationship and establishing optimal dosing regimens for this compound. Such studies will be a crucial step in translating the preclinical promise of this compound into a clinically valuable therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Corifungin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Core Disposal Principles

Corifungin, like other potent pharmaceutical compounds, must be managed as hazardous chemical waste. Improper disposal, such as drain disposal or mixing with general refuse, can lead to environmental contamination and the development of antimicrobial resistance[1][2][3]. All waste containing this compound, including stock solutions, unused media, and contaminated labware, requires deactivation and proper disposal through an approved hazardous waste program[2][4].

Procedural Overview: Step-by-Step Disposal of this compound Waste

The following table outlines the necessary steps for the safe disposal of this compound waste. This process is designed to mitigate risks and ensure that all contaminated materials are handled appropriately from the point of generation to final disposal.

StepActionDetailed ProtocolRationale
1 Segregation At the point of generation, segregate all this compound-contaminated waste from the general waste stream. This includes unused or expired this compound powder, stock solutions, treated cell culture media, and contaminated personal protective equipment (PPE) such as gloves and lab coats.To prevent cross-contamination and ensure that hazardous waste is clearly identified and handled by trained personnel.
2 Containment Place solid waste (e.g., contaminated pipettes, flasks, PPE) into a designated, leak-proof, and clearly labeled hazardous waste container. Liquid waste (e.g., stock solutions, media) should be collected in a separate, sealed, and compatible container, also clearly labeled as "Hazardous Waste: this compound".Proper containment prevents spills and exposure to laboratory personnel. Clear labeling is essential for identification and subsequent disposal by environmental health and safety (EHS) professionals.
3 Decontamination (Optional, if required by institution) For liquid waste, chemical inactivation may be an option if approved by your institution's EHS department. This typically involves treatment with a chemical agent that degrades the antibiotic. Autoclaving may be effective for some antibiotics but not all, and its efficacy for this compound is not established.[2][5]To neutralize the active pharmaceutical ingredient before final disposal, reducing its environmental impact. Institutional approval is mandatory to ensure the chosen method is effective and safe.
4 Storage Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to manage potential leaks.Safe storage minimizes the risk of accidental spills and exposure.
5 Disposal Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS vendor. Do not attempt to dispose of this compound waste through standard municipal waste or sewer systems.[4]Ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols for Waste Management

Currently, there are no published, peer-reviewed experimental protocols specifically detailing the degradation or inactivation of this compound for disposal purposes. Researchers should consult their institution's Environmental Health and Safety (EHS) department for approved chemical inactivation methods for antibiotic waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial use to final disposal.

Corifungin_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Vendor start This compound Use in Research waste_gen Generation of This compound Waste (Solid & Liquid) start->waste_gen segregate Segregate Waste (Step 1) waste_gen->segregate contain_solid Contain Solid Waste in Labeled Bin (Step 2) segregate->contain_solid Solids contain_liquid Contain Liquid Waste in Labeled Bottle (Step 2) segregate->contain_liquid Liquids storage Secure Storage in Designated Area (Step 4) contain_solid->storage contain_liquid->storage pickup Scheduled EHS Waste Pickup (Step 5) storage->pickup Institutional Protocol disposal Final Disposal via Approved Facility (Step 5) pickup->disposal end Disposal Complete disposal->end

References

Comprehensive Safety and Handling Protocols for Corifungin

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 14, 2025

This document provides essential safety and logistical information for the handling of Corifungin in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds and best practices for handling potent pharmaceutical agents. All personnel must review and understand these guidelines before working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a physiologically active substance that requires careful handling to prevent exposure.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the structurally similar compound, Amphotericin B, indicates that it can cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

1.1. Required Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the planned procedures. The following table outlines the minimum required PPE for handling this compound powder and solutions.

Task Required PPE Specifications
Handling Solid/Powder - Lab coat- Gloves- Safety glasses with side shields- Respiratory Protection- Full-buttoned, long-sleeved lab coat.- Nitrile or latex gloves. Inspect for tears before use and practice proper glove removal technique.[2]- ANSI Z87.1 compliant.- NIOSH-approved respirator (e.g., N95) is required when dusts may be generated.[1]
Handling Solutions - Lab coat- Gloves- Safety glasses with side shields- Full-buttoned, long-sleeved lab coat.- Nitrile or latex gloves.[2]- ANSI Z87.1 compliant.

1.2. Hazard Summary

Hazard Description Precautionary Statements
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[1][2]Do not breathe dust.[1][2] Wash skin thoroughly after handling.[1][2] Do not eat, drink or smoke when using this product.[1][2]
Skin Irritation May cause skin irritation.Avoid contact with skin.[3]
Eye Irritation May cause serious eye irritation.Avoid contact with eyes.[3]
Inhalation May cause respiratory system irritation.Avoid inhalation of dust.[1] Work in a well-ventilated area or under a fume hood.[1][2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

2.1. Engineering Controls

  • Ventilation: All work with solid this compound that may generate dust must be conducted in a certified chemical fume hood.[1][2] Ensure adequate ventilation is available for all other procedures.[4]

  • Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling.[2][3]

2.3. Storage

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[1][4]

  • The product is sensitive to light and moisture.[1] Protect from light.

  • For long-term storage, refer to the manufacturer's recommendations, which may include storage in a freezer.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

3.1. Spill Response

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For a liquid spill, cover with an absorbent material, and then collect and place in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

3.2. First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Vendor: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains.[1][2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.

Corifungin_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start: Review Protocol and SDS ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses, Respirator if needed) prep_start->ppe workspace Prepare Workspace (Fume Hood, Bench Paper) ppe->workspace weigh Weigh Solid this compound (in Fume Hood) workspace->weigh solution Prepare Solution weigh->solution experiment Perform Experiment solution->experiment decontaminate Decontaminate Workspace experiment->decontaminate waste Collect Hazardous Waste decontaminate->waste dispose Dispose of Waste via Approved Vendor waste->dispose spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response first_aid Exposure Occurs first_aid_response Administer First Aid Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.